MLCK inhibitor peptide 18
Description
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOKAKNGULMYHZ-UILVTTEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N23O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MLCK Inhibitor Peptide 18
This guide provides a comprehensive overview of the mechanism of action for MLCK Inhibitor Peptide 18, tailored for researchers, scientists, and drug development professionals. It delves into its inhibitory kinetics, molecular interactions, and its effects in cellular and in vivo models, presenting key data and experimental methodologies.
Core Mechanism of Action
This compound is a potent and selective, cell-permeable nonapeptide that functions as a competitive inhibitor of Myosin Light Chain Kinase (MLCK) with respect to its substrate, the myosin light chain.[1] It exhibits a mixed mode of inhibition concerning ATP. A key feature of its mechanism is that it does not interfere with the activation of MLCK by calmodulin (CaM), ensuring its specificity of action on the kinase's catalytic activity.[2][3] This peptide demonstrates high selectivity for MLCK, with significantly lower inhibitory activity against other related kinases such as CaM Kinase II and Protein Kinase A (PKA).[2][3][4]
The peptide's ability to permeate cell membranes allows for its application in studying intracellular processes.[1][4] Notably, it has been shown to regulate paracellular permeability and restore barrier function in intestinal epithelial models by reducing the phosphorylation of intracellular myosin light chain.[1][5]
Quantitative Inhibition Data
The following table summarizes the key quantitative parameters defining the inhibitory activity of this compound.
| Parameter | Value | Target Enzyme | Notes | Reference(s) |
| IC50 | 50 nM | Myosin Light Chain Kinase (MLCK) | --- | [1][2][3][4] |
| Ki | 52 nM | Myosin Light Chain Kinase (MLCK) | Competitive inhibition with respect to the peptide substrate. | [1] |
| Selectivity | 4000-fold | MLCK vs. CaM Kinase II | --- | [2][3][4] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical signaling pathway leading to MLCK activation and subsequent smooth muscle contraction, and the point of intervention by this compound.
Competitive and Mixed-Mode Inhibition Mechanism
This compound competitively binds to the active site of MLCK, where the myosin light chain substrate would normally bind. It also exhibits a mixed-mode of inhibition with respect to ATP, suggesting it can bind to both the free enzyme and the enzyme-ATP complex, but with different affinities, affecting both the Km and Vmax of the reaction.
Experimental Protocols
Kinase Inhibition Assay
This protocol details the methodology for assessing the inhibitory effect of Peptide 18 on MLCK activity.
1. Reagents and Buffers:
-
Assay Buffer (50 mM HEPES, pH 7.5): Containing 1 mM DTT, 1 mg/mL bovine serum albumin, 5 mM MgCl2, 150 mM KCl, and 15 mM NaCl.
-
[γ-32P]ATP: 0.2 mM with a specific activity of 200-300 cpm/pmol.
-
MLCK Substrate: 20 µM synthetic peptide (e.g., KKRPQRATSNVFAM-NH2).
-
MLCK Enzyme and Calmodulin (CaM): For forming the active enzyme complex.
-
This compound: At various concentrations.
-
Phosphocellulose Filter Paper.
-
Wash Solution: 75 mM phosphoric acid.
-
Scintillation Cocktail (e.g., Ecoscint O).
2. Experimental Workflow:
3. Data Analysis:
-
Radioactivity is measured using a liquid scintillation counter.
-
Data are expressed as a percentage of the maximal enzyme activity (activity in the absence of the inhibitor is 100%).
-
IC50 values are calculated using linear regression analysis of the data points corresponding to 15-85% of maximal activity.
Intestinal Barrier Function Assay (Caco-2/T84 Monolayer Model)
This protocol provides a general framework for assessing the effect of this compound on intestinal epithelial barrier function, which is often compromised in inflammatory conditions.
1. Cell Culture:
-
Caco-2 or T84 intestinal epithelial cells are seeded on semi-permeable Transwell™ inserts and cultured to form a confluent and polarized monolayer. This process typically takes several days.
2. Induction of Barrier Dysfunction:
-
The cell monolayers are treated with inflammatory stimuli such as a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) or with enteropathogenic Escherichia coli (EPEC) to induce a breakdown of the epithelial barrier.[4][6]
3. Treatment with this compound:
-
The monolayers are treated with varying concentrations of this compound, either as a preventative measure before the inflammatory challenge or as a restorative treatment after barrier function has been compromised.
4. Assessment of Barrier Function:
-
Transepithelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across the cell monolayer and is a sensitive indicator of tight junction integrity. A decrease in TEER signifies increased paracellular permeability. TEER is measured at various time points using an epithelial volt-ohm meter.
-
Paracellular Permeability to Fluorescent Tracers: The flux of a fluorescently labeled, non-absorbable molecule (e.g., FITC-dextran) from the apical to the basolateral chamber of the Transwell™ system is quantified.[7] An increase in the flux of the tracer indicates a compromised barrier.
5. Molecular Analysis (Optional):
-
Following the functional assays, cells can be lysed to analyze the phosphorylation status of myosin light chain via Western blotting to confirm the intracellular activity of the inhibitor.[7]
-
Immunofluorescent staining of tight junction proteins (e.g., ZO-1, occludin, claudin-1) can be performed to visualize the effects of the treatment on the localization and organization of these proteins.[7]
This in-depth guide provides a solid foundation for understanding and applying this compound in research and development. The provided data, diagrams, and protocols are intended to facilitate its effective use in studying the role of MLCK in various physiological and pathological processes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Myosin Light Chain Kinase Mediates Intestinal Barrier Disruption following Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of MLCK Inhibitor Peptide 18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Myosin Light Chain Kinase (MLCK) inhibitor, Peptide 18. It details the inhibitor's potency, the experimental procedures for its characterization, and the cellular signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Quantitative Inhibitory Profile of Peptide 18
MLCK Inhibitor Peptide 18 is a highly selective and potent inhibitor of Myosin Light Chain Kinase. Its inhibitory activity has been quantified, providing key data for its application in research and as a potential therapeutic agent. The following table summarizes the critical quantitative parameters of this inhibitor.
| Parameter | Value | Notes |
| IC50 | 50 nM | The half-maximal inhibitory concentration against Myosin Light Chain Kinase.[1][2][3][4][5] |
| Ki | 52 nM | The inhibition constant, indicating a competitive inhibition mode with respect to the peptide substrate.[1] |
| Selectivity | >4000-fold | Exhibits over 4000-fold selectivity for MLCK over CaM Kinase II.[2][3][4][5] |
| Mechanism | Competitive | Acts as a competitive inhibitor with respect to the substrate.[1] |
| Cell Permeability | Yes | The peptide is cell-permeable, allowing for in-vitro and in-vivo studies of cellular processes.[1][3][5] |
Elucidating the MLCK Signaling Cascade
Myosin Light Chain Kinase plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes such as cell migration and barrier function.[6][7][8] The activity of MLCK is primarily regulated by intracellular calcium levels. An increase in intracellular calcium leads to the formation of a Ca²⁺/Calmodulin complex, which in turn activates MLCK. The activated kinase then phosphorylates the regulatory light chain of myosin II, initiating a cascade of events that result in cellular contraction or motility.[6][9]
Experimental Protocol for IC50 Determination of this compound
The following protocol outlines the kinase assay used to determine the IC50 value of this compound. This method is based on the quantification of radiolabeled phosphate incorporation into a synthetic substrate.
Materials and Reagents:
-
MLCK enzyme
-
This compound
-
Synthetic substrate peptide (e.g., KKRPQRATSNVFAM-NH2)
-
[γ-³²P]ATP
-
HEPES buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT) (1 mM)
-
Bovine Serum Albumin (BSA) (1 mg/mL)
-
Magnesium Chloride (MgCl₂) (5 mM)
-
Potassium Chloride (KCl) (150 mM)
-
Sodium Chloride (NaCl) (15 mM)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
Phosphocellulose filter paper
-
75 mM Phosphoric acid
-
95% Ethanol
-
Scintillation cocktail (e.g., Ecoscint O)
-
Liquid scintillation counter
Procedure:
-
Enzyme-Calmodulin Complex Formation: Prepare the active MLCK enzyme by pre-incubating it on ice for 1 minute with 1 µM Calmodulin and 5 µM CaCl₂.[2][4]
-
Reaction Mixture Preparation: In a final volume of 50 µL, combine the following components in duplicate for each inhibitor concentration and control:
-
50 mM HEPES, pH 7.5
-
1 mM DTT
-
1 mg/mL BSA
-
5 mM MgCl₂
-
150 mM KCl
-
15 mM NaCl
-
20 µM synthetic substrate peptide
-
Varying concentrations of this compound (or vehicle for control)
-
0.2 mM [γ-³²P]ATP (specific activity 200-300 cpm/pmol)[2]
-
-
Initiation of Reaction: Start the kinase reaction by adding 5 µL of the pre-formed MLCK:CaM complex.[2][4]
-
Incubation: Incubate the reaction mixtures at 25°C for 20 minutes.[2][4]
-
Termination and Spotting: Stop the reaction and spot aliquots of each reaction onto phosphocellulose filter paper.[2][4]
-
Washing: Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a wash with 95% ethanol.[2][4]
-
Scintillation Counting: Dry the filter papers and place them in vials containing scintillation cocktail.[2] Measure the radioactivity using a liquid scintillation counter.[2][4]
-
Data Analysis:
References
- 1. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 6. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 8. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
MLCK Inhibitor Peptide 18: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Myosin Light Chain Kinase (MLCK) Inhibitor Peptide 18. It is a valuable tool for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and relevant biological pathways.
Executive Summary
MLCK Inhibitor Peptide 18 is a highly selective, cell-permeable nonapeptide that potently inhibits Myosin Light Chain Kinase.[1] Its high degree of selectivity makes it a critical tool for studying the physiological and pathological roles of MLCK. This document outlines its inhibitory constants, selectivity over other common kinases, and the experimental procedures used to determine these characteristics.
Quantitative Selectivity Profile
The inhibitory activity of Peptide 18 has been quantified against MLCK and other related kinases. The data consistently demonstrates a high affinity for MLCK with significantly lower activity against other kinases, highlighting its specificity.
| Kinase | Inhibition Value | Notes |
| Myosin Light Chain Kinase (MLCK) | IC50 = 50 nM | - |
| Myosin Light Chain Kinase (MLCK) | Ki = 52 nM | Competitive inhibition with respect to the peptide substrate.[1] |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | ~200 µM (estimated) | Peptide 18 is 4,000-fold more selective for MLCK over CaMKII.[2][3][4][5] |
| Protein Kinase A (PKA) | No significant inhibition | Does not inhibit PKA activity.[1][2][3][4] |
Mechanism of Action
This compound functions as a competitive inhibitor with respect to the peptide substrate of MLCK, with a reported Ki of 52 nM.[1] It does not interfere with the activation of the kinase by calmodulin (CaM).[1] Interestingly, it displays a mixed mode of inhibition concerning ATP.[1] This dualistic inhibitory mechanism contributes to its potency and specificity.
Core Signaling Pathway
MLCK plays a pivotal role in smooth muscle contraction and other cellular processes like maintaining endothelial barrier integrity.[2][6] Its activation is a calcium-dependent process, initiated by the binding of calcium to calmodulin, which then activates MLCK. The activated kinase phosphorylates the regulatory light chain of myosin II, which is a key step for actin-myosin interaction and subsequent cell contraction or motility.[6] Peptide 18 directly inhibits the kinase activity, preventing this phosphorylation.
Experimental Methodologies: Kinase Inhibition Assay
The determination of IC50 values for this compound is typically performed using an in vitro kinase assay. The following protocol is a synthesized representation based on common methodologies.[4]
Objective: To determine the concentration of this compound required to inhibit 50% of MLCK activity.
Materials:
-
Purified MLCK enzyme
-
Enzyme:Calmodulin (CaM) complex
-
Synthetic peptide substrate (e.g., KKRPQRATSNVFAM-NH2)[4]
-
[γ-32P]ATP or fluorescently labeled ATP
-
This compound at various concentrations
-
Assay Buffer (containing MgCl2, CaCl2, and buffering agent like Tris-HCl)
-
Phosphocellulose filter paper
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Enzyme-CaM Complex Pre-formation: The MLCK enzyme is pre-incubated with CaM and CaCl2 on ice to form the active complex.[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, the synthetic peptide substrate, and varying concentrations of this compound.
-
Initiation of Reaction: The kinase reaction is initiated by adding the pre-formed active MLCK:CaM complex and [γ-32P]ATP to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[4]
-
Termination and Detection: Aliquots of the reaction are spotted onto phosphocellulose filter paper to stop the reaction. The paper captures the phosphorylated peptide substrate.[4] Unincorporated [γ-32P]ATP is washed away.
-
Quantification: The amount of radioactivity on the filter paper, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The enzyme activity is calculated for each inhibitor concentration and expressed as a percentage of the maximal activity (the reaction without any inhibitor). IC50 values are then determined by performing a linear regression analysis on the dose-response curve.[4]
Conclusion
This compound exhibits a highly favorable selectivity profile, characterized by potent inhibition of MLCK and substantially weaker to negligible effects on other kinases like CaMKII and PKA. Its competitive inhibition with respect to the substrate provides a specific mechanism for dissecting the roles of MLCK in cellular functions. The data and protocols presented herein underscore its utility as a precise pharmacological tool for basic research and preclinical studies.
References
- 1. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. What are MYLK inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to MLCK Inhibitor Peptide 18 and its Interaction with Protein Kinase A (PKA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Myosin Light Chain Kinase (MLCK) inhibitor peptide 18, with a particular focus on its activity relative to Protein Kinase A (PKA). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Core Concepts: MLCK and PKA Signaling
Myosin Light Chain Kinase (MLCK) and Protein Kinase A (PKA) are crucial serine/threonine kinases that regulate a diverse array of cellular processes. MLCK is a key enzyme in smooth muscle contraction, where it phosphorylates the regulatory light chain of myosin II, an event that triggers contraction. PKA, also known as cAMP-dependent protein kinase, is a central component of signal transduction pathways initiated by G protein-coupled receptors and plays a vital role in metabolism, gene transcription, and cell growth and differentiation. Given their widespread influence, the selective inhibition of these kinases is a critical area of research for therapeutic development.
Quantitative Analysis of MLCK Inhibitor Peptide 18
This compound is a synthetic, cell-permeable nonapeptide that acts as a potent and selective inhibitor of MLCK. Its selectivity is a key attribute, allowing researchers to probe the specific roles of MLCK in cellular signaling without confounding off-target effects on other kinases, such as PKA.
The following table summarizes the quantitative inhibitory data for this compound against MLCK and other related kinases.
| Kinase Target | Inhibitor | IC50 | Selectivity | Reference |
| Myosin Light Chain Kinase (MLCK) | This compound | 50 nM | - | [1][2][3] |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | This compound | ~200 µM | 4000-fold vs. MLCK | [1][2] |
| Protein Kinase A (PKA) | This compound | No significant inhibition | Highly Selective | [1][2] |
Signaling Pathway and Mechanism of Action
This compound functions as a competitive inhibitor with respect to the peptide substrate of MLCK. It is designed to mimic the autoinhibitory domain of MLCK, thereby blocking the substrate-binding site of the kinase. In contrast, it does not interfere with the activity of PKA.
Experimental Protocols
The following is a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of compounds against MLCK and PKA, based on protocols described in the literature.[1]
Materials and Reagents
-
Enzymes: Purified MLCK, PKA catalytic subunit
-
Substrates: Synthetic peptide substrate for MLCK (e.g., KKRPQRATSNVFAM-NH2), Synthetic peptide substrate for PKA (e.g., LRRASLG)
-
Inhibitor: this compound
-
Radioisotope: [γ-³²P]ATP
-
Buffers and Reagents: HEPES, MgCl₂, DTT, BSA, KCl, NaCl, Phosphoric acid, Ethanol
-
Equipment: Scintillation counter, Phosphocellulose filter paper
Kinase Assay Protocol
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA, 150 mM KCl, and 15 mM NaCl.
-
Substrate and Inhibitor Addition: Add the specific peptide substrate (20 µM final concentration) and varying concentrations of this compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the respective kinase (MLCK or PKA) to the mixture. For MLCK, pre-incubate the enzyme with Calmodulin and Ca²⁺.
-
Phosphorylation Reaction: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by an ethanol wash.
-
Quantification: Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to a control reaction without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
An In-depth Technical Guide on the Role of MLCK Inhibitor Peptide 18 in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Myosin Light Chain Kinase (MLCK) inhibitor peptide 18, a critical tool for studying and potentially targeting endothelial barrier dysfunction. We will delve into its mechanism of action, its effects on key signaling pathways within endothelial cells, and detailed experimental protocols for its application.
Core Concepts: Endothelial Barrier Function and the Role of MLCK
The vascular endothelium forms a dynamic, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues.[1][2] The integrity of this barrier is paramount for maintaining tissue homeostasis. A key regulator of endothelial permeability is the contractile state of the endothelial cells themselves, which is largely governed by the phosphorylation of the 20 kDa regulatory myosin light chain (MLC).[1][2][3]
Myosin Light Chain Kinase (MLCK) is a Ca²⁺/calmodulin-dependent serine/threonine kinase that plays a pivotal role in this process.[4] Upon activation by various inflammatory and angiogenic mediators, MLCK phosphorylates MLC at Serine-19 and Threonine-18.[1][5] This phosphorylation initiates actomyosin contraction, leading to increased intracellular tension, intercellular gap formation, and consequently, a state of hyperpermeability.[1][3][6] Dysregulation of this pathway is implicated in a range of pathologies, including inflammation, sepsis, ischemia-reperfusion injury, and acute respiratory distress syndrome (ARDS).[1][6][7]
MLCK Inhibitor Peptide 18: A Selective Tool
This compound is a cell-permeable nonapeptide (H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2) that acts as a potent and selective inhibitor of MLCK.[8][9] Its selectivity and cell permeability make it an invaluable tool for dissecting the role of MLCK in endothelial cell biology.
This compound functions as a competitive inhibitor with respect to the peptide substrate of MLCK. It is derived from a modified sequence of the autoinhibitory region of MLCK.[9] By binding to the active site of MLCK, it prevents the phosphorylation of MLC, thereby abrogating the downstream effects of MLCK activation, including stress fiber formation and increased endothelial permeability.[1] Importantly, it does not interfere with the activation of MLCK by calmodulin (CaM).[10]
Quantitative Data on this compound
The following table summarizes key quantitative data related to the activity and selectivity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 50 nM | In vitro kinase assay | [8][10][11][12][13] |
| Kᵢ | 52 nM | In vitro kinase assay (competitive with substrate) | |
| Selectivity | >4,000-fold over CaM Kinase II | In vitro kinase assay | [8][10][11][12][13] |
| Selectivity | No inhibition of PKA | In vitro kinase assay | [8][10][11][13] |
Signaling Pathways Modulated by this compound in Endothelial Cells
MLCK is a convergence point for multiple signaling pathways that regulate endothelial permeability. Consequently, this compound can be used to probe the involvement of MLCK in these cascades.
-
Calcium/Calmodulin: An increase in intracellular Ca²⁺ is a primary activator of MLCK.[1][3]
-
Protein Kinase C (PKC): PKC can activate MLCK, contributing to hyperpermeability in response to mediators like thrombin and histamine.[1][5]
-
Rho-associated kinase (ROCK): While ROCK can directly phosphorylate MLC, it also contributes to MLC phosphorylation by inhibiting Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC. This interplay suggests a mutualism between MLCK and ROCK in promoting endothelial barrier dysfunction.[3][14]
-
Vascular Endothelial Growth Factor (VEGF): VEGF, a potent inducer of vascular permeability, can increase the expression and activity of the non-muscle isoform of MLCK (nmMLCK) in lung endothelial cells.[4]
By inhibiting MLCK, peptide 18 effectively blocks the downstream consequences of these signaling events on the endothelial cytoskeleton and barrier integrity.
Caption: MLCK signaling pathway in endothelial cells and the inhibitory action of Peptide 18.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study endothelial cell function.
This assay measures the electrical resistance across an endothelial cell monolayer, providing a quantitative measure of barrier integrity. A decrease in TEER indicates increased permeability.[4][15]
Workflow:
Caption: Workflow for a Transendothelial Electrical Resistance (TEER) assay.
Detailed Steps:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other endothelial cells of interest onto gelatin-coated Transwell inserts (0.4 µm pore size) at a density that allows for the formation of a confluent monolayer within 24-48 hours.[16]
-
Monolayer Formation: Culture the cells until a stable, high TEER value is achieved, indicating a mature, intact barrier. This is typically monitored using a volt-ohm meter.
-
Inhibitor Pre-treatment: Pre-incubate the endothelial monolayers with this compound at a desired concentration (a titration from 1-50 µM is recommended) for 30-60 minutes.
-
Stimulation: Add the hyperpermeability-inducing agent (e.g., thrombin, histamine, VEGF, or LPS) to the upper chamber of the Transwell.[4][16]
-
TEER Measurement: Record TEER readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 2-6 hours).
-
Data Analysis: Normalize the TEER values to the baseline reading at time zero. Plot the percentage change in TEER over time for each experimental condition.
This technique is used to quantify the levels of phosphorylated MLC, providing a direct readout of MLCK activity.
Workflow:
Caption: Western Blotting workflow to detect phosphorylated MLC.
Detailed Steps:
-
Cell Culture and Treatment: Grow endothelial cells in 6-well plates to near confluence. Serum starve the cells for 4-6 hours before the experiment. Pre-treat with this compound for 30-60 minutes, followed by stimulation with the agonist of interest for a short duration (e.g., 5-15 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLC (Thr18/Ser19) overnight at 4°C.[19] Also, probe separate blots or strip and re-probe for total MLC and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-MLC signal to the total MLC signal and/or the loading control.
This method allows for the visualization of changes in the actin cytoskeleton, such as the formation of stress fibers and intercellular gaps, which are hallmarks of increased endothelial contractility.
Workflow:
Caption: Immunofluorescence workflow for visualizing the actin cytoskeleton.
Detailed Steps:
-
Cell Culture: Grow endothelial cells on glass coverslips or in chamber slides until they form a confluent monolayer.[20]
-
Treatment: Treat the cells with this compound and/or the stimulating agent as described in the previous protocols.
-
Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[20][21]
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies and stains to access intracellular structures.[21]
-
Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30-60 minutes.[20]
-
Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488 or Rhodamine Phalloidin) to visualize F-actin, and a nuclear counterstain like DAPI.[21] If staining for other junctional proteins like VE-cadherin, incubate with the appropriate primary and secondary antibodies.[22]
-
Mounting and Imaging: Wash the cells extensively and mount the coverslips onto glass slides using an anti-fade mounting medium.[20] Acquire images using a fluorescence or confocal microscope.
Conclusion
This compound is a powerful and selective research tool for investigating the central role of MLCK in regulating endothelial barrier function. Its ability to prevent MLC phosphorylation and subsequent actomyosin contraction allows for the detailed study of signaling pathways that contribute to endothelial hyperpermeability in a variety of physiological and pathological contexts. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of targeting the MLCK pathway in diseases characterized by vascular leakage.
References
- 1. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase in microvascular endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sp1-mediated nonmuscle myosin light chain kinase expression and enhanced activity in vascular endothelial growth factor–induced vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. [Penetrating peptide inhibitor of the myosin light chain kinase suppresses hyperpermeability of vascular endothelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MLCK and ROCK mutualism in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AGEs induce endothelial cells senescence and endothelial barrier dysfunction via miR-1-3p/MLCK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell penetrating peptides coupled to an endothelial nitric oxide synthase sequence alter endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of intracellular proteins and signaling pathways in human endothelial cells regulated by angiotensin-(1-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. ibidi.com [ibidi.com]
- 22. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of MLCK Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cellular contractility and barrier function, primarily through the phosphorylation of the regulatory light chain of myosin II (MLC). MLCK inhibitor peptide 18 is a highly selective, cell-permeable nonapeptide that acts as a potent competitive inhibitor of MLCK. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It details the molecular mechanism of action, its effects on actomyosin contractility, and its significant role in the regulation of endothelial barrier function, including the interplay with the RhoA/ROCK signaling pathway. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery.
Introduction to MLCK and its Inhibitor, Peptide 18
Myosin Light Chain Kinase (MLCK) is a Ca2+/calmodulin-dependent protein kinase that plays a crucial role in a variety of cellular processes, including smooth muscle contraction, cell migration, and the regulation of endothelial and epithelial barrier permeability.[1] The primary substrate for MLCK is the 20 kDa regulatory light chain of myosin II (MLC). Phosphorylation of MLC at Serine-19 and subsequently at Threonine-18 by MLCK increases the ATPase activity of myosin, promoting the assembly of myosin into filaments and enhancing its interaction with actin, leading to increased actomyosin contractility.[2]
This compound is a synthetic, cell-permeable nonapeptide (H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2) designed as a highly specific inhibitor of MLCK.[3] It exhibits potent inhibitory activity against MLCK with a mixed mode of inhibition with respect to ATP and is competitive with respect to the peptide substrate.[1] Its high selectivity for MLCK over other kinases like CaM kinase II and PKA makes it an invaluable tool for dissecting the specific roles of MLCK in cellular signaling.[3]
Core Mechanism of Action
The primary mechanism of action of this compound is its direct binding to the catalytic domain of MLCK, which prevents the phosphorylation of its substrate, the myosin light chain. This inhibitory action leads to a reduction in the levels of phosphorylated MLC (p-MLC), thereby decreasing actomyosin contractility. This fundamental action is the origin of the diverse downstream cellular effects observed upon treatment with this peptide.
Downstream Signaling Pathways
Regulation of Actomyosin Contractility
The most immediate downstream effect of MLCK inhibition by peptide 18 is the modulation of the actomyosin cytoskeleton. By reducing the level of p-MLC, the peptide leads to a decrease in the tension generated by the actomyosin network. This results in alterations in cell shape, adhesion, and motility.
Regulation of Endothelial Barrier Function
A critical downstream application of this compound is in the study and restoration of endothelial barrier function. Endothelial cells form a semi-permeable barrier that regulates the passage of fluids and solutes. Increased permeability of this barrier is a hallmark of inflammation and various pathological conditions.[4]
Inflammatory mediators such as thrombin and tumor necrosis factor-alpha (TNF-α) can lead to an increase in intracellular Ca2+, which activates MLCK.[4][5] This, in turn, leads to increased MLC phosphorylation, actomyosin contraction, and the formation of intercellular gaps, resulting in enhanced endothelial permeability.[4]
This compound has been shown to prevent these defects in transepithelial and transendothelial barrier resistance.[3] By inhibiting MLCK, the peptide prevents the increase in actomyosin contractility, thereby preserving the integrity of cell-cell junctions and maintaining normal barrier function.
Interplay with the RhoA/ROCK Signaling Pathway
The regulation of MLC phosphorylation is a balance between the activity of MLCK and myosin light chain phosphatase (MLCP).[2] The RhoA/ROCK signaling pathway plays a crucial role in this balance. Rho-associated kinase (ROCK), a downstream effector of the small GTPase RhoA, phosphorylates the myosin-binding subunit of MLCP, which inhibits the phosphatase's activity.[6] This leads to a sustained increase in the levels of p-MLC.
In inflammatory conditions, both the MLCK and RhoA/ROCK pathways can be activated, leading to a significant increase in MLC phosphorylation and barrier dysfunction.[7] While this compound directly targets MLCK, its effect is to tip the balance back towards dephosphorylation by MLCP, even in the presence of active ROCK signaling. This highlights a mutualistic relationship where both kinases contribute to the hyperpermeable state, and inhibition of MLCK is sufficient to ameliorate it.[7]
Quantitative Data Summary
| Parameter | Value | Organism/Cell Type | Comments | Reference |
| IC50 | 50 nM | - | Selective inhibitor of MLCK. | [3] |
| Ki | 52 nM | - | Competitive with respect to the peptide substrate. | [1] |
| Selectivity | >4,000-fold | - | Over CaM kinase II and PKA. | [3] |
Experimental Protocols
In Vitro Kinase Assay for MLCK Inhibition
This protocol is for determining the inhibitory activity of peptide 18 on MLCK using a radiometric assay.
Materials:
-
Purified MLCK enzyme
-
Myosin light chain (MLC) as substrate
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound
-
Phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, a fixed concentration of MLCK enzyme, and the desired concentration of peptide 18 or vehicle control.
-
Add MLC substrate to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of peptide 18 and determine the IC50 value.
In Vitro Endothelial Barrier Function Assay
This protocol describes how to assess the protective effect of this compound on endothelial barrier function using both Transepithelial/Transendothelial Electrical Resistance (TEER) and FITC-Dextran permeability assays.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Fibronectin
-
TEER measurement system (e.g., EVOM2)
-
FITC-Dextran (e.g., 70 kDa)
-
Inflammatory mediator (e.g., Thrombin)
-
This compound
-
Fluorescence plate reader
Procedure:
Cell Culture:
-
Coat Transwell inserts with fibronectin.
-
Seed HUVECs onto the inserts and culture until a confluent monolayer is formed. Barrier integrity can be monitored by daily TEER measurements.
TEER Measurement:
-
On the day of the experiment, replace the medium in the upper and lower chambers with fresh, pre-warmed medium.
-
Pre-treat the endothelial monolayers with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Measure the baseline TEER.
-
Add the inflammatory mediator (e.g., thrombin) to the upper chamber.
-
Measure TEER at various time points post-stimulation (e.g., 15, 30, 60, 120 minutes).
-
Calculate the change in resistance relative to the baseline.
FITC-Dextran Permeability Assay:
-
Following the final TEER measurement, add FITC-Dextran to the upper chamber of the Transwell inserts.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
Higher fluorescence in the lower chamber indicates increased permeability.
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol allows for the quantification of MLC phosphorylation in response to stimuli and inhibition by peptide 18.
Materials:
-
Cultured endothelial cells
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MLC (Ser19) and anti-total MLC or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture endothelial cells to confluence in multi-well plates.
-
Starve the cells in serum-free medium if necessary.
-
Pre-treat cells with this compound or vehicle.
-
Stimulate the cells with an agonist (e.g., thrombin) for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLC or a loading control to normalize the p-MLC signal.
Conclusion
This compound is a powerful and specific tool for investigating the roles of MLCK in cellular physiology and pathology. Its primary effect of reducing MLC phosphorylation has significant downstream consequences, most notably the regulation of actomyosin contractility and the maintenance of endothelial barrier integrity. Understanding the intricate signaling pathways, including the interplay with the RhoA/ROCK pathway, is crucial for elucidating the mechanisms of various inflammatory diseases and for the development of novel therapeutic strategies targeting vascular permeability. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this inhibitor in their specific model systems.
References
- 1. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Rho/ROCK and MLCK in TNF-alpha-induced changes in endothelial morphology and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLCK and ROCK mutualism in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myosin Light Chain Kinase Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Myosin Light Chain Kinase (MLCK) inhibitor peptide 18, a potent and selective tool for studying and potentially targeting MLCK-driven processes. This document details its core biochemical properties, mechanism of action, and effects in various experimental models, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Biochemical and Pharmacological Properties
Myosin Light Chain Kinase inhibitor peptide 18 is a synthetic, cell-permeable nonapeptide that acts as a highly selective inhibitor of MLCK.[1] Its sequence is H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2. The peptide's high basicity contributes to its cell-permeability.[1]
Quantitative Inhibitory Activity
MLCK inhibitor peptide 18 exhibits potent and selective inhibition of MLCK. The following table summarizes its key quantitative parameters from in vitro kinase assays.
| Parameter | Value | Target Enzyme | Notes | Reference(s) |
| IC50 | 50 nM | Myosin Light Chain Kinase (MLCK) | [2][3] | |
| Ki | 52 nM | Myosin Light Chain Kinase (MLCK) | Competitive inhibition with respect to the peptide substrate. | |
| Inhibition Mode | Competitive (vs. Substrate) | Myosin Light Chain Kinase (MLCK) | The peptide competes with the natural substrate of MLCK. | |
| Mixed (vs. ATP) | Myosin Light Chain Kinase (MLCK) | The peptide exhibits a mixed mode of inhibition with respect to ATP. | ||
| Selectivity | >4,000-fold | CaM Kinase II | Significantly less potent against the closely related CaM Kinase II. | [2][3] |
| High | Protein Kinase A (PKA) | Does not inhibit PKA at concentrations effective against MLCK. | [2] |
Mechanism of Action: A Competitive Inhibition Strategy
This compound functions as a competitive inhibitor by mimicking the substrate of MLCK, thereby blocking the phosphorylation of the myosin light chain. This action prevents the subsequent activation of myosin ATPase activity and actomyosin contraction. The diagram below illustrates the canonical MLCK signaling pathway and the inhibitory action of peptide 18.
Caption: MLCK signaling pathway and its inhibition by peptide 18.
Efficacy in Cellular and In Vivo Models
This compound has been demonstrated to be effective in various cell-based assays and in vivo models, primarily through its ability to modulate cell contractility and barrier functions.
Modulation of Epithelial Barrier Function
A key application of this compound is in the study of intestinal epithelial barrier function. The peptide has been shown to both prevent and reverse defects in transepithelial electrical resistance (TER), a measure of the integrity of tight junctions between epithelial cells.
| Cell Line | Condition | Treatment | Effect on TER | Reference(s) |
| T84 | TNF-α and IFN-γ induced barrier dysfunction | 10 µM Peptide 18 | Reversed TER decrease to 97% ± 6% of control. | [4] |
| Caco-2 | Enteropathogenic E. coli (EPEC) infection | 10 µM Peptide 18 | Prevented TER decrease (16% ± 5% decrease with peptide vs. 37% ± 6% without). | [4] |
| Caco-2 | Basal conditions | 10 µM Peptide 18 | Increased TER by 50% ± 1%. | [4] |
Inhibition of Phagocytosis
This compound has also been shown to decrease the phagocytic activity of microglia, the resident immune cells of the central nervous system. This suggests a role for MLCK in the cytoskeletal rearrangements necessary for engulfment.
| Cell Type | Substrate | Treatment | Effect on Phagocytosis | Reference(s) |
| Primary Mouse Microglia | C3bi-opsonized and non-opsonized myelin | Not specified | Decreased phagocytosis. | [5] |
In Vivo Efficacy in Intestinal Permeability
In a murine model of T cell-mediated diarrhea, treatment with a membrane-permeant MLCK inhibitor prevented the increase in intestinal permeability, protein leak, and diarrhea following T cell activation. This highlights the potential of MLCK inhibition as a therapeutic strategy for immune-mediated intestinal diseases.[3] In a rat model of post-infectious irritable bowel syndrome (PI-IBS), an MLCK inhibitor reversed increased intestinal permeability and visceral hypersensitivity.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization and application of this compound.
In Vitro MLCK Inhibition Assay
This protocol is adapted from a standard radioactive kinase assay used to determine the IC50 and Ki of inhibitors against MLCK.
Caption: Workflow for an in vitro MLCK inhibition kinase assay.
Materials:
-
MLCK enzyme
-
This compound
-
Myosin light chain (MLC) as substrate
-
[γ-32P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, MLCK enzyme, and MLC substrate.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at room temperature).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the amount of 32P incorporated into the MLC substrate using a scintillation counter.
-
Plot the percentage of MLCK activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki and mode of inhibition, perform the assay with varying concentrations of both the inhibitor and either the substrate or ATP, and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Transepithelial Electrical Resistance (TER) Measurement
This protocol describes the measurement of TER in cultured epithelial cell monolayers to assess the effect of this compound on barrier function.
Caption: Workflow for measuring transepithelial electrical resistance (TER).
Materials:
-
Epithelial cell line (e.g., Caco-2, T84)
-
Transwell permeable supports
-
Cell culture medium and supplements
-
Epithelial voltohmmeter (e.g., EVOM) with "chopstick" electrodes
-
This compound
-
Inducing agents for barrier dysfunction (e.g., TNF-α, IFN-γ, bacteria)
Procedure:
-
Seed epithelial cells onto the apical compartment of Transwell permeable supports and culture until a confluent monolayer is formed. This typically takes several days to weeks, depending on the cell line.
-
Monitor the formation of a stable barrier by measuring the TER daily.
-
Once a stable and high TER is achieved, treat the cells. For prevention studies, pre-incubate the monolayers with this compound before adding the barrier-disrupting agent. For reversal studies, first induce barrier dysfunction and then add the inhibitor.
-
To measure TER, place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert, ensuring the shorter electrode is in the apical compartment.
-
Record the resistance reading.
-
To calculate the TER in Ω·cm², subtract the resistance of a blank Transwell insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the Transwell membrane.
-
Measure TER at various time points after treatment to assess the dynamics of barrier function.
Microglial Phagocytosis Assay
This protocol outlines a method to quantify the phagocytosis of myelin by microglia and to assess the inhibitory effect of this compound.
Caption: Workflow for a microglial phagocytosis assay.
Materials:
-
Primary microglia or a microglial cell line
-
Myelin, isolated from brain tissue
-
Fluorescent dye for labeling (e.g., pHrodo Red or Green, which fluoresces in the acidic environment of phagosomes)
-
This compound
-
Cell culture plates
-
Fluorescence microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Isolate primary microglia from neonatal rodent brains or culture a suitable microglial cell line.
-
Plate the microglia in a multi-well plate and allow them to adhere.
-
Label the isolated myelin with a fluorescent dye according to the manufacturer's instructions. Opsonization of the myelin with serum components can enhance phagocytosis.
-
Treat the microglial cells with different concentrations of this compound for a defined pre-incubation period.
-
Add the fluorescently labeled myelin to the microglia and incubate for a period that allows for phagocytosis (e.g., 1-4 hours).
-
After the incubation, wash the cells thoroughly with cold PBS to remove any non-internalized myelin.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Optionally, stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI) to aid in cell identification and counting.
-
Acquire images of the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the extent of phagocytosis by measuring the total fluorescence intensity of the internalized myelin per cell using image analysis software. Normalize the results to the number of cells.
Conclusion
This compound is a valuable research tool for investigating the diverse cellular processes regulated by Myosin Light Chain Kinase. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo applications, from dissecting the molecular mechanisms of cytoskeletal dynamics to exploring potential therapeutic interventions for diseases characterized by MLCK dysregulation, such as inflammatory bowel disease and other conditions involving barrier dysfunction. This technical guide provides a solid foundation for researchers to effectively utilize this inhibitor in their studies.
References
- 1. MLCK-mediated intestinal permeability promotes immune activation and visceral hypersensitivity in PI-IBS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epithelial myosin light chain kinase–dependent barrier dysfunction mediates T cell activation–induced diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrturnerlab.com [jrturnerlab.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Safety and Toxicity of MLCK Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) inhibitor peptide 18 is a synthetic, cell-permeable nonapeptide that has garnered significant interest in biomedical research due to its high potency and selectivity as an inhibitor of MLCK.[1][2] MLCK plays a crucial role in the regulation of smooth muscle contraction and endothelial barrier function, making it a promising therapeutic target for a variety of disorders, including inflammatory conditions and vascular dysfunction.[3] This technical guide provides a comprehensive overview of the available safety and toxicity data for MLCK inhibitor peptide 18, intended to inform preclinical and clinical research endeavors. While the in vitro activity of this peptide is well-characterized, in vivo safety and toxicity data remain limited in the public domain.
Mechanism of Action and Pharmacology
This compound functions as a competitive inhibitor with respect to the peptide substrate of MLCK.[4] It does not interfere with the activation of the kinase by calmodulin (CaM).[4] The peptide exhibits a mixed mode of inhibition with respect to ATP.[4] Its high selectivity is a key attribute, as it shows minimal inhibition of other kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA).[4][5][6] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
Quantitative Pharmacological Data
| Parameter | Value | Target/Condition | Reference(s) |
| IC50 | 50 nM | Myosin Light Chain Kinase (MLCK) | [2][4][5][6][7] |
| Ki | 52 nM | Competitive with respect to substrate | [4] |
| Selectivity | ~4000-fold | Over CaM Kinase II | [5][6] |
Safety and Toxicity Profile
A thorough review of publicly available literature indicates a lack of comprehensive in vivo safety and toxicity studies for this compound. Specific quantitative data such as the median lethal dose (LD50) or the maximum tolerated dose (MTD) have not been reported. While the peptide has been utilized in in vivo experimental models to study its efficacy, these studies do not typically focus on the detailed toxicological profile.[1]
One study on a similar but distinct MLCK inhibitor peptide, PIK7, mentioned that it exhibited low toxicity in a rat model of myocardial ischemia-reperfusion injury.[8] However, these findings cannot be directly extrapolated to this compound.
Given the absence of specific data, this guide provides an overview of standard experimental protocols for assessing the safety and toxicity of therapeutic peptides. These methodologies are essential for any formal preclinical evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the safety and toxicity assessment of therapeutic peptides.
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the direct toxic effects of a peptide on cells.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Cell Seeding: Plate cells (e.g., normal human cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Experimental Setup: Follow the same cell seeding and peptide treatment protocol as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.
-
Calculation: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Hemolysis Assay
This assay assesses the peptide's potential to damage red blood cells.
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).
-
Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: Add 100 µL of the RBC suspension to a 96-well plate. Add 100 µL of this compound at various concentrations. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the formula: (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) * 100.
In Vivo Acute Toxicity Study (LD50 Determination)
This study aims to determine the dose of the peptide that is lethal to 50% of the test animals.
-
Animal Model: Use a suitable animal model, such as mice or rats (e.g., BALB/c mice).
-
Dose Groups: Divide the animals into several groups (typically 5-6 animals per group). Administer single doses of this compound via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at increasing concentrations. Include a control group that receives only the vehicle.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, grooming, activity), and body weight changes over a period of 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods such as the probit analysis.
Sub-chronic Toxicity Study
This study evaluates the effects of repeated exposure to the peptide over a longer period.
-
Animal Model and Dosing: Use a relevant animal model (e.g., Wistar rats). Administer this compound daily for a period of 28 or 90 days at three different dose levels (low, medium, and high). Include a control group receiving the vehicle.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity and weekly measurements of body weight and food consumption.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters to assess effects on blood cells and organ function (e.g., liver and kidney).
-
Histopathology: Perform a complete necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them in formalin. Process the tissues for histopathological examination to identify any microscopic changes.
Visualizations
Signaling Pathway of MLCK
Caption: The MLCK signaling pathway and the inhibitory action of Peptide 18.
General Experimental Workflow for Peptide Toxicity Assessment
Caption: A generalized workflow for the preclinical safety assessment of therapeutic peptides.
Conclusion
This compound is a potent and highly selective research tool with potential therapeutic applications. However, a significant gap exists in the publicly available data regarding its in vivo safety and toxicity. While its in vitro pharmacological profile is well-defined, the absence of LD50, MTD, and detailed preclinical safety studies necessitates a cautious approach in its translation from basic research to clinical development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the safety and toxicity of this compound, which is a critical step for its future advancement as a potential therapeutic agent. Researchers and drug development professionals are strongly encouraged to conduct comprehensive toxicity studies to establish a robust safety profile for this promising peptide inhibitor.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiedemic Effect of the Myosin Light Chain Kinase Inhibitor PIK7 in the Rat Model of Myocardial Ischemia Reperfusion Injury [mdpi.com]
Methodological & Application
Application Notes and Protocols for MLCK Inhibitor Peptide 18 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) Inhibitor Peptide 18 is a highly selective and cell-permeable nonapeptide that acts as a potent competitive inhibitor of myosin light chain kinase.[1][2] With an IC50 of 50 nM, it demonstrates remarkable specificity, showing 4000-fold greater selectivity for MLCK over CaM kinase II and no inhibitory activity against PKA.[3][4][5] This peptide has proven to be a valuable tool in cell biology for investigating the role of MLCK in a variety of cellular processes, including muscle contraction, cell motility, and the regulation of endothelial and epithelial barrier function. Its ability to readily cross cell membranes makes it particularly suitable for use in live-cell experiments.[1][6]
This document provides detailed application notes and protocols for the use of MLCK Inhibitor Peptide 18 in cell culture, with a focus on studying its effects on epithelial barrier function and cytoskeletal organization.
Mechanism of Action
This compound functions by competitively inhibiting the peptide substrate binding site of MLCK.[1] This prevents the MLCK-mediated phosphorylation of the regulatory light chain of myosin II (MLC2), a critical event in the initiation of smooth muscle contraction and the regulation of cytoskeletal tension in non-muscle cells.[3] By blocking MLC phosphorylation, the peptide effectively reduces actomyosin contractility, leading to alterations in cell shape, adhesion, and paracellular permeability.
Data Presentation
The following table summarizes quantitative data from a key study by Zolotarevsky et al. (2002) investigating the effects of this compound (referred to as PIK in the study) on intestinal epithelial cell monolayers.
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| Caco-2 | This compound | Not specified | Not specified | 22% ± 2% reduction in intracellular MLC phosphorylation | [7] |
| Caco-2 | This compound | Not specified | Not specified | 50% ± 1% increase in transepithelial resistance (TER) | [7] |
| Caco-2 | This compound | Not specified | Not specified | 5.2 ± 0.2-fold decrease in paracellular mannitol flux | [7] |
| T84 & Caco-2 | EPEC infection followed by this compound | Not specified | 4 hours post-infection | Limited EPEC-induced TER decrease to 16% ± 5% (compared to 37% ± 6% in controls) | [7] |
| T84 & Caco-2 | TNF-α and IFN-γ treatment followed by this compound | Not specified | Not specified | 25% ± 4% decrease in MLC phosphorylation and restoration of TER to 97% ± 6% of control | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL.[2] For other potential solvents, refer to the manufacturer's datasheet.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.[1]
Protocol 1: Inhibition of MLCK in Epithelial Cell Monolayers
This protocol is adapted from the methodology used to study the effects of this compound on the barrier function of intestinal epithelial cells, such as Caco-2 or T84.
Materials:
-
Cultured epithelial cell monolayers (e.g., Caco-2 or T84) grown on permeable supports (e.g., Transwell inserts)
-
This compound stock solution (1 mg/mL)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture epithelial cells on permeable supports until a confluent monolayer with stable transepithelial electrical resistance (TER) is formed.
-
Prepare the desired working concentration of this compound by diluting the stock solution in fresh cell culture medium. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.
-
Apically add the medium containing this compound to the cell monolayers. For control wells, add medium without the inhibitor.
-
Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific research question.
-
Following incubation, the effects of MLCK inhibition can be assessed using various assays, such as measuring TER, paracellular flux of labeled molecules (e.g., mannitol), Western blotting for phosphorylated MLC, or immunofluorescence staining of cytoskeletal proteins.
Protocol 2: Western Blotting for Phosphorylated Myosin Light Chain (pMLC)
This protocol allows for the quantification of the direct downstream target of MLCK, providing a biochemical readout of the inhibitor's efficacy.
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phosphorylated MLC2 (e.g., anti-phospho-Myosin Light Chain 2 (Thr18/Ser19))
-
Primary antibody against total MLC2 or a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the control and treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
-
To normalize the pMLC signal, the blot can be stripped and re-probed for total MLC2 or a loading control protein.
Protocol 3: Immunofluorescence Staining of F-actin
This protocol is used to visualize changes in the actin cytoskeleton, a key downstream target of MLCK-mediated contractility.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat the cells with this compound for the desired time and concentration.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with blocking solution for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in blocking solution for 1 hour at room temperature, protected from light.
-
(Optional) Incubate with a primary antibody against another protein of interest at this step.
-
Wash the cells three times with PBS.
-
(Optional) If a primary antibody was used, incubate with a corresponding fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: MLCK signaling pathway and the point of inhibition by Peptide 18.
Caption: General experimental workflow for using this compound.
Caption: Logical relationship of MLCK inhibition to cellular effects.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Intracellular MLCK1 diversion reverses barrier loss to restore mucosal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A membrane-permeant peptide that inhibits MLC kinase restores barrier function in in vitro models of intestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Related Videos - A membrane-permeant peptide that inhibits MLC kinase restores barrier function in in vitro models of intestinal disease [visualize.jove.com]
- 5. Transporter-mediated bile acid uptake causes Ca2+-dependent cell death in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. real-research.com [real-research.com]
Application Notes and Protocols for MLCK Inhibitor Peptide 18 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a critical serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction and cellular motility. It functions by phosphorylating the regulatory light chain of myosin II, a key event that enables the interaction of myosin with actin filaments, leading to contraction. Given its central role in these processes, MLCK has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases and cancer metastasis.
MLCK inhibitor peptide 18 is a potent, cell-permeable, and highly selective inhibitor of MLCK with an IC50 value of 50 nM.[1][2][3] Its high specificity for MLCK, with over 4000-fold selectivity against CaM kinase II and no inhibitory activity towards PKA, makes it an invaluable tool for studying the specific roles of MLCK in various cellular pathways.[1][2][3] These application notes provide detailed protocols for the use of this compound in a range of in vitro assays, designed to assist researchers in accurately assessing its inhibitory effects and understanding the downstream consequences of MLCK inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Kinase Inhibition Data
| Parameter | Value | Notes |
| IC50 | 50 nM | Half-maximal inhibitory concentration against MLCK.[1][2][3] |
| Ki | 52 nM | Inhibition constant, indicating a high binding affinity for MLCK. |
| Mechanism of Inhibition | Competitive with respect to the peptide substrate; Mixed mode with respect to ATP | Binds to the same site as the myosin light chain substrate and to a different site than ATP. |
| Selectivity | >4000-fold selective for MLCK over CaM Kinase II and PKA | Demonstrates high specificity for the target enzyme.[1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Cellular Assays
| Assay Type | Cell Type | Recommended Concentration Range |
| Intestinal Barrier Function | Caco-2, T84 | 1 - 25 µM |
| Phagocytosis | Microglia | 1 - 20 µM |
| Smooth Muscle Contraction | Smooth Muscle Cells | 1 - 10 µM |
| Cell Migration/Invasion | Cancer Cell Lines (e.g., MDA-MB-231) | 5 - 50 µM |
Signaling Pathway
The signaling pathway involving Myosin Light Chain Kinase (MLCK) is crucial for regulating cellular contractility. Upstream signals, such as an increase in intracellular calcium ions (Ca2+) or inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can activate MLCK. The primary mechanism of activation involves the binding of Ca2+ to calmodulin (CaM), which then binds to and activates MLCK. Once activated, MLCK phosphorylates the regulatory light chain of myosin II (MLC2). This phosphorylation event triggers a conformational change in the myosin molecule, allowing it to interact with actin filaments and leading to actomyosin contraction. This fundamental process underlies various physiological events, including smooth muscle contraction, cell migration, and the regulation of endothelial and epithelial barrier permeability.
Caption: The MLCK signaling pathway, from upstream activation to downstream effects.
Experimental Protocols
Here are detailed protocols for key in vitro assays utilizing this compound.
In Vitro MLCK Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of peptide 18 on MLCK activity by quantifying the incorporation of radiolabeled phosphate into a synthetic substrate.
Materials:
-
Purified active MLCK enzyme
-
This compound
-
Synthetic peptide substrate (e.g., KKRPQRATSNVFAM-NH2)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin (CaM) and CaCl₂
-
Phosphocellulose paper
-
75 mM phosphoric acid
-
95% Ethanol
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Prepare serial dilutions of the inhibitor to determine the IC50.
-
Prepare the kinase reaction mixture containing kinase assay buffer, synthetic peptide substrate (e.g., 20 µM), and [γ-³²P]ATP (e.g., 100 µM with a specific activity of 200-300 cpm/pmol).
-
Prepare the MLCK enzyme solution in kinase assay buffer containing CaM (e.g., 1 µM) and CaCl₂ (e.g., 5 µM).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add 10 µL of the inhibitor dilution (or vehicle control).
-
Add 20 µL of the kinase reaction mixture.
-
Initiate the reaction by adding 10 µL of the MLCK enzyme solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
Spot 25 µL of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with 95% ethanol and let it air dry.
-
Place the dried paper into a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro MLCK radiometric kinase assay.
Intestinal Epithelial Barrier Function Assay (Transepithelial Electrical Resistance - TER)
This assay assesses the effect of this compound on the integrity of an epithelial cell monolayer, which is a functional readout of tight junction regulation.
Materials:
-
Caco-2 or T84 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Optional: Inducing agent for barrier dysfunction (e.g., TNF-α and IFN-γ)
Protocol:
-
Cell Culture:
-
Seed Caco-2 or T84 cells onto the apical side of Transwell inserts at a high density.
-
Culture the cells for 14-21 days to allow for differentiation and the formation of a tight monolayer with stable TER values. Change the medium every 2-3 days.
-
-
Treatment:
-
Once a stable TER is achieved (typically >300 Ω·cm² for Caco-2), treat the cells with different concentrations of this compound added to the apical and/or basolateral compartments.
-
If investigating the protective effect, pre-incubate with the inhibitor for a specific time (e.g., 1 hour) before adding an agent that induces barrier dysfunction (e.g., TNF-α at 10 ng/mL and IFN-γ at 50 ng/mL).
-
Include a vehicle-treated control group and a positive control group (inducer only).
-
-
TER Measurement:
-
At desired time points (e.g., 0, 1, 3, 6, 12, 24 hours) after treatment, measure the TER using an EVOM.
-
Before each measurement, allow the Transwell plates to equilibrate to room temperature for at least 15 minutes.
-
Place the shorter tip of the electrode in the apical compartment and the longer tip in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance in Ohms (Ω).
-
-
Data Analysis:
-
Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance of the cell monolayers.
-
Multiply the corrected resistance by the surface area of the Transwell insert to express the TER in Ω·cm².
-
Normalize the TER values to the initial reading at time zero for each well to represent the change in barrier function over time.
-
Compare the TER values between different treatment groups.
-
Caption: Workflow for the Transepithelial Electrical Resistance (TER) assay.
Microglial Phagocytosis Assay
This assay evaluates the role of MLCK in phagocytosis by measuring the uptake of fluorescent particles by microglial cells in the presence or absence of this compound.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fluorescently labeled particles (e.g., pHrodo™ Zymosan Bioparticles™ or fluorescent latex beads)
-
Optional: Activating agent for microglia (e.g., LPS)
-
Plate reader with fluorescence capabilities or a fluorescence microscope/high-content imager
-
Quenching solution (e.g., Trypan Blue) if using non-pH-sensitive fluorescent beads.
Protocol:
-
Cell Plating and Treatment:
-
Seed microglial cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
If investigating activated microglia, add an activating agent like LPS (e.g., 100 ng/mL) along with the inhibitor.
-
-
Phagocytosis:
-
Add the fluorescently labeled particles to each well.
-
Incubate for a period that allows for significant phagocytosis (e.g., 1-4 hours) at 37°C.
-
-
Measurement:
-
For pH-sensitive particles (e.g., pHrodo™): Measure the fluorescence directly using a plate reader. The fluorescence intensity increases in the acidic environment of the phagosome.
-
For non-pH-sensitive fluorescent beads:
-
Wash the cells gently with cold PBS to remove non-internalized beads.
-
Add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of beads that are attached to the outside of the cells.
-
Measure the remaining fluorescence of the internalized beads using a plate reader.
-
-
For imaging-based analysis:
-
After washing, fix the cells and stain the nuclei (e.g., with DAPI).
-
Image the wells using a fluorescence microscope or a high-content imager.
-
Quantify the amount of internalized fluorescent signal per cell.
-
-
-
Data Analysis:
-
Normalize the fluorescence intensity or the number of internalized particles per cell to the vehicle-treated control.
-
Determine the effect of different concentrations of this compound on phagocytosis.
-
Caption: Workflow for the microglial phagocytosis assay.
References
Application Notes & Protocols: Preparing MLCK Inhibitor Peptide 18 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase that regulates smooth muscle contraction and plays a significant role in various cellular processes, including cell migration, adhesion, and epithelial barrier function.[1][2][3] MLCK inhibitor peptide 18 is a potent, cell-permeable, and highly selective competitive inhibitor of MLCK with an IC₅₀ of 50 nM.[4][5][6] Its high selectivity, with a 4000-fold lower affinity for CaM kinase II and no inhibitory action on PKA, makes it an invaluable tool for studying MLCK-specific signaling pathways.[4][6][7][8] This document provides detailed protocols for the preparation of stock solutions of this compound, along with relevant technical data and pathway diagrams.
Technical Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆₀H₁₀₅N₂₃O₁₁ | [5][7][9] |
| Molecular Weight | 1324.62 g/mol | [5][7][9] |
| Purity | ≥95% (HPLC) | [6][7] |
| IC₅₀ | 50 nM | [4][5][6] |
| Form | Lyophilized solid | |
| Appearance | White solid |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions.
| Solvent | Solubility | Source(s) |
| Water | up to 100 mg/mL (with sonication) | [5][9] |
| DMSO | 5 mg/mL | [7][10] |
| DMF | 12 mg/mL | [7][10] |
| Ethanol | 12 mg/mL | [7][10] |
| PBS (pH 7.2) | 5 mg/mL | [7][10] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound using sterile, nuclease-free water.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Calculate the Required Volume of Solvent: To prepare a 10 mM stock solution, use the following calculation:
-
Volume (µL) = (Mass of peptide (mg) / 1324.62 g/mol ) * 100,000
-
For example, to reconstitute 1 mg of the peptide to a 10 mM concentration, you would add 75.5 µL of water.[11]
-
-
Reconstitution: Carefully add the calculated volume of sterile, nuclease-free water to the vial containing the lyophilized peptide.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes to dissolve the peptide. For higher concentrations, sonication may be required to achieve a clear solution.[9]
-
Aliquotting: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the peptide.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the tubes are sealed tightly to prevent moisture contamination.[4]
Signaling Pathways and Experimental Workflows
MLCK Signaling Pathway
Myosin Light Chain Kinase is activated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), and the Ca²⁺/CaM complex then binds to and activates MLCK.[2][3] Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates smooth muscle contraction and other cellular processes.[2][3]
Caption: MLCK signaling pathway and the inhibitory action of Peptide 18.
Experimental Workflow: Using this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular process.
Caption: A generalized experimental workflow for utilizing this compound.
References
- 1. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
Application Notes and Protocols: MLCK Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and use of MLCK Inhibitor Peptide 18, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). The included protocols and signaling pathway information are intended to facilitate its application in research and drug development.
Product Information
This compound is a cell-permeable nonapeptide that acts as a selective inhibitor of Myosin Light Chain Kinase with an IC₅₀ of 50 nM.[1][2][3][4][5] It exhibits high selectivity for MLCK, with a 4,000-fold lower affinity for CaM kinase II.[1][3][4][5] This inhibitor is competitive with respect to the substrate. It is a valuable tool for studying the physiological roles of MLCK in processes such as smooth muscle contraction, endothelial barrier function, and cell migration.[6][7][8]
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is important to note that for aqueous solutions, ultrasonic treatment may be necessary to achieve complete dissolution.[3] For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it appropriately.[2][4]
| Solvent | Solubility | Reference |
| Water | 1 mg/mL | |
| 90 mg/mL | [1] | |
| 100 mg/mL (ultrasonication may be required) | [3] | |
| ≥49.4 mg/mL | [5] | |
| DMSO | 5 mg/mL | [2][9] |
| ≥58.5 mg/mL | [5] | |
| DMF | 12 mg/mL | [2][9] |
| Ethanol | 12 mg/mL | [2][9] |
| ≥45.3 mg/mL | [5] | |
| PBS (pH 7.2) | 5 mg/mL | [2][9] |
Signaling Pathway
Myosin Light Chain Kinase (MLCK) is a key enzyme in the regulation of smooth muscle contraction and other cellular processes. Its activation is dependent on intracellular calcium levels. An increase in intracellular Ca²⁺ leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain (RLC) of myosin II, which in turn initiates the contraction of smooth muscle and actomyosin-based cellular activities.[6][8][10]
Experimental Protocols
Preparation of Stock Solutions
Water Stock Solution (e.g., 10 mg/mL):
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of sterile, deionized water.
-
If the peptide does not dissolve readily, sonicate the solution in a water bath until it becomes clear.[3]
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 month; at -80°C, it is stable for up to 6 months.[1][4]
DMSO Stock Solution (e.g., 5 mg/mL):
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex briefly to dissolve the peptide.
-
Aliquot the stock solution into smaller volumes.
-
Store the aliquots at -20°C or -80°C.
In Vitro Kinase Assay Protocol
This protocol is adapted from a standard method for assessing MLCK activity.
Materials:
-
MLCK enzyme
-
Calmodulin (CaM)
-
This compound
-
Synthetic peptide substrate for MLCK (e.g., KKRPQRATSNVFAM-NH2)[3][4]
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM HEPES, 1 mM DTT, 1 mg/mL BSA, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl, pH 7.5[3][4]
-
Activation Solution: 1 µM CaM and 5 µM CaCl₂ in Assay Buffer[3]
-
Phosphocellulose filter paper
-
75 mM Phosphoric acid
-
95% Ethanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare the enzyme:CaM complex by incubating MLCK enzyme with the Activation Solution on ice for at least 1 minute.[3]
-
Prepare reaction tubes with a final volume of 50 µL. Each reaction should contain the Assay Buffer, 20 µM of the synthetic peptide substrate, and the desired concentration of this compound.[3][4]
-
Initiate the kinase reaction by adding the pre-formed enzyme:CaM complex to the reaction tubes.
-
Stop the reaction by spotting an aliquot of each reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter papers and place them in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition relative to a control reaction without the inhibitor. IC₅₀ values can be determined by testing a range of inhibitor concentrations.
References
- 1. abmole.com [abmole.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 8. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Application Notes and Protocols for In Vivo Studies with MLCK Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and endothelial barrier function through the phosphorylation of myosin light chains.[1][2] Dysregulation of MLCK activity is implicated in various pathological conditions, including inflammatory bowel disease, sepsis, and acute lung injury, making it a compelling target for therapeutic intervention.[1] MLCK inhibitor peptide 18 is a highly specific and cell-permeable peptide inhibitor of MLCK with an IC50 of 50 nM.[3] It exhibits remarkable selectivity, with a 4,000-fold lower affinity for CaM kinase II and no inhibitory activity against PKA.[3] These characteristics make it a valuable tool for investigating the physiological and pathophysiological roles of MLCK in vivo.
This document provides detailed application notes and protocols for the use of this compound in in vivo studies, with a focus on a suitable vehicle for administration and relevant experimental procedures.
Data Presentation
In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Kinase | Reference |
| IC50 | 50 nM | Myosin Light Chain Kinase (MLCK) | [3] |
| Selectivity | 4000-fold higher for MLCK | CaM Kinase II | [3] |
| Activity | No inhibition | Protein Kinase A (PKA) | [3] |
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Up to 1 mg/mL | |
| PBS (pH 7.2) | Up to 5 mg/mL | [3] |
Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of MLCK, which prevents the phosphorylation of the myosin light chain (MLC). This, in turn, inhibits the contraction of the perijunctional actomyosin ring, leading to the stabilization of tight junctions and a reduction in paracellular permeability.[1][2]
Caption: Signaling pathway of MLCK inhibition by peptide 18.
Experimental Protocols
Vehicle Preparation for In Vivo Administration
For in vivo studies, a simple and biocompatible vehicle is crucial for the effective delivery of this compound. Based on its solubility, a sterile phosphate-buffered saline (PBS) solution is recommended.
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
Protocol:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired final concentration and the total volume of the solution to be prepared for the study.
-
Reconstitution: Aseptically add the calculated volume of sterile PBS (pH 7.2) to the vial containing the lyophilized peptide to achieve the desired stock concentration (e.g., 1 mg/mL or 5 mg/mL).
-
Dissolution: Gently vortex the solution to ensure complete dissolution of the peptide. Avoid vigorous shaking to prevent peptide degradation.
-
Sterile Filtration: Draw the reconstituted peptide solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, pyrogen-free tube. This step is critical for intravenous administration to remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
In Vivo Intestinal Permeability Assay in a Mouse Model
This protocol is adapted from models of intestinal barrier dysfunction where MLCK activation is a key pathological event.
Animal Model:
-
C57BL/6 mice (8-12 weeks old) are a commonly used strain for studying intestinal inflammation and permeability.
-
A model of intestinal barrier dysfunction can be induced by agents such as dextran sulfate sodium (DSS) in drinking water or by intraperitoneal injection of lipopolysaccharide (LPS) to induce sepsis.
Experimental Groups:
-
Control Group: Mice receiving vehicle (sterile PBS) only.
-
Disease Model Group: Mice receiving the inducing agent (e.g., DSS or LPS) and vehicle.
-
Treatment Group: Mice receiving the inducing agent and this compound.
Administration of this compound:
-
Route of Administration: Intravenous (IV) injection via the tail vein is a common route for systemic delivery of peptides. Intraperitoneal (IP) injection is an alternative.
-
Dosage: Based on studies with similar peptide inhibitors, a starting dose in the range of 1-10 mg/kg body weight can be considered. Dose-response studies are recommended to determine the optimal effective dose for the specific model.
-
Dosing Schedule: The frequency of administration will depend on the half-life of the peptide and the duration of the disease model. A single injection or daily injections may be appropriate.
Intestinal Permeability Measurement (FITC-Dextran Assay):
-
Fasting: Fast the mice for 4-6 hours before the assay (with free access to water).
-
FITC-Dextran Administration: Orally gavage each mouse with fluorescein isothiocyanate (FITC)-conjugated dextran (4 kDa, typically 44 mg/100g body weight) dissolved in PBS.
-
Blood Collection: After a defined period (e.g., 4 hours), collect blood via cardiac puncture or from the retro-orbital sinus into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Measure the fluorescence intensity of the plasma samples using a fluorometer at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Quantification: Create a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples. Higher plasma FITC-dextran concentrations indicate increased intestinal permeability.
Caption: Experimental workflow for in vivo intestinal permeability study.
Logical Relationship of Vehicle and In Vivo Application
The successful in vivo application of this compound is critically dependent on the appropriate vehicle. The vehicle must ensure the solubility, stability, and bioavailability of the peptide, allowing it to reach its target site of action in a biologically active form.
Caption: Role of the vehicle in enabling in vivo studies.
Conclusion
This compound is a potent and selective tool for studying the roles of MLCK in vivo. The use of a simple, sterile PBS-based vehicle allows for straightforward preparation and administration. The provided protocols for vehicle preparation and in vivo intestinal permeability assessment offer a solid foundation for researchers to design and execute their studies. Further optimization of dosage and administration routes may be necessary depending on the specific animal model and experimental goals.
References
Application Notes and Protocols for MLCK Inhibitor Peptide 18 in Endothelial Barrier Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial barrier function is critical for maintaining vascular homeostasis. Disruption of this barrier leads to increased permeability, a key event in various pathological conditions, including inflammation, sepsis, and acute respiratory distress syndrome. Myosin Light Chain Kinase (MLCK) plays a pivotal role in regulating endothelial permeability by mediating the phosphorylation of myosin light chain, which in turn leads to cytoskeletal contraction and the formation of intercellular gaps.[1][2][3]
MLCK inhibitor peptide 18 is a selective, cell-permeable nonapeptide that acts as a competitive inhibitor of MLCK with an IC50 of 50 nM.[4][5][6] It exhibits high selectivity for MLCK over other kinases such as CaM kinase II and PKA.[4][5][6] These characteristics make it a valuable tool for investigating the role of MLCK in endothelial barrier function and for exploring its potential as a therapeutic agent to counteract pathological increases in vascular permeability.
These application notes provide detailed protocols for utilizing this compound in two common in vitro endothelial barrier assays: the Transendothelial Electrical Resistance (TEER) assay and the fluorescent tracer permeability assay.
Mechanism of Action
This compound functions by competitively inhibiting the activity of Myosin Light Chain Kinase. In endothelial cells, inflammatory mediators such as thrombin, histamine, or lipopolysaccharide (LPS) trigger signaling cascades that lead to the activation of MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II (MLC), which promotes the assembly of actin-myosin stress fibers and increases cellular contractility. This contraction pulls on cell-cell junctions, leading to the formation of paracellular gaps and an increase in endothelial permeability. By inhibiting MLCK, peptide 18 prevents the phosphorylation of MLC, thereby attenuating the contractile response and preserving the integrity of the endothelial barrier.[1][2][3]
Signaling Pathway of MLCK in Endothelial Permeability
Caption: MLCK signaling pathway in endothelial cells.
Data Presentation
The following table summarizes the inhibitory effects of various peptide inhibitors of Myosin Light Chain Kinase (MLCK) on thrombin-induced hyperpermeability in endothelial cell monolayers, as measured by FITC-albumin flux. The data is expressed as a percentage of inhibition of the thrombin-induced permeability.
| Peptide Inhibitor | Concentration (µM) | Inhibition of Thrombin-Induced Permeability (%) | Cell Line | Reference |
| L-PIK | 50 | 40 | EA.hy926 | [7] |
| L-PIK | 100 | 80 | EA.hy926 | [7] |
| PIK2 | 100 | ~90 | EA.hy926 | [7] |
| PIK4 | 100 | ~60 | EA.hy926 | [7] |
| D-enantiomer peptide | 100 | Suppressed hyperpermeability | HUVEC | [8] |
Note: L-PIK, PIK2, and PIK4 are analogues of this compound.
Experimental Protocols
Protocol 1: Transendothelial Electrical Resistance (TEER) Assay
This protocol provides a method for assessing endothelial barrier function by measuring the electrical resistance across a confluent monolayer of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Complete endothelial cell growth medium
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
TEER measurement system (e.g., EVOM™ voltohmmeter with STX2 electrodes)
-
This compound
-
Barrier-disrupting agent (e.g., thrombin, LPS)
-
Sterile PBS
Experimental Workflow:
Caption: Experimental workflow for the TEER assay.
Procedure:
-
Cell Seeding:
-
Coat Transwell® inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).
-
Seed endothelial cells (e.g., HUVECs) onto the apical chamber of the Transwell® inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Add complete growth medium to both the apical and basolateral chambers.
-
Culture the cells at 37°C in a humidified 5% CO2 incubator.
-
-
Monitoring Monolayer Confluency:
-
Measure the TEER daily using a voltohmmeter. Ensure the electrodes are placed consistently in the same position for each measurement.
-
The TEER values will increase as the cells proliferate and form tight junctions. A stable plateau in TEER readings indicates a confluent monolayer, which is typically ready for experimentation.
-
-
Inhibitor Pre-treatment:
-
Once a stable TEER is achieved, replace the medium in the apical chamber with fresh medium containing the desired concentration of this compound. A concentration range of 10-100 µM is a reasonable starting point based on permeability assay data. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incubate for a predetermined time, for example, 1 hour, at 37°C.
-
-
Induction of Hyperpermeability:
-
To the apical chamber already containing the inhibitor, add the barrier-disrupting agent (e.g., thrombin at a final concentration of 1 U/mL or LPS at 1 µg/mL).
-
For control wells, add the vehicle for the inhibitor and/or the disrupting agent.
-
-
TEER Measurement:
-
Measure the TEER at various time points after the addition of the disrupting agent (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Data Analysis:
-
Subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell-covered inserts.
-
Multiply the resistance value (in Ω) by the surface area of the Transwell® membrane (in cm²) to obtain the TEER in Ω·cm².
-
Normalize the TEER values to the baseline measurement taken just before the addition of the disrupting agent. This allows for the comparison of the relative change in barrier function between different treatment groups.
-
Protocol 2: Fluorescent Tracer Permeability Assay
This protocol measures the passage of a fluorescently labeled macromolecule (e.g., FITC-dextran) across the endothelial monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Complete endothelial cell growth medium
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
This compound
-
Barrier-disrupting agent (e.g., thrombin)
-
FITC-dextran (e.g., 40 kDa or 70 kDa)
-
Fluorescence plate reader
-
Sterile PBS
Experimental Workflow:
Caption: Experimental workflow for the permeability assay.
Procedure:
-
Cell Seeding and Culture:
-
Follow steps 1 and 2 as described in the TEER assay protocol to establish a confluent endothelial monolayer on Transwell® inserts.
-
-
Inhibitor Pre-treatment:
-
Replace the medium in the apical chamber with fresh medium containing the desired concentration of this compound (e.g., 20-100 µM).
-
Incubate for 1 hour at 37°C.
-
-
Induction of Hyperpermeability:
-
Add the barrier-disrupting agent (e.g., thrombin at a final concentration of 1 U/mL) to the apical chamber containing the inhibitor.
-
Include appropriate vehicle controls.
-
-
Addition of Fluorescent Tracer:
-
Immediately after adding the disrupting agent, add FITC-dextran to the apical chamber to a final concentration of 1 mg/mL.
-
-
Incubation and Sample Collection:
-
Incubate the plates at 37°C for a defined period (e.g., 1 to 4 hours).
-
At the end of the incubation, collect a sample from the basolateral chamber.
-
-
Fluorescence Measurement:
-
Transfer the samples from the basolateral chamber to a black 96-well plate.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for FITC (e.g., excitation ~490 nm, emission ~520 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FITC-dextran to determine the concentration of the tracer that has passed through the monolayer.
-
The permeability can be expressed as the amount or percentage of FITC-dextran that has diffused into the basolateral chamber.
-
Compare the permeability of the different treatment groups to assess the effect of this compound.
-
Conclusion
This compound is a potent and selective tool for studying the role of MLCK in endothelial barrier regulation. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this inhibitor on endothelial permeability in vitro. By using both TEER and fluorescent tracer assays, a comprehensive understanding of the impact of MLCK inhibition on the integrity and function of the endothelial barrier can be achieved. These studies are essential for advancing our knowledge of vascular biology and for the development of novel therapeutic strategies for diseases characterized by endothelial dysfunction.
References
- 1. Method: FITC-Dextran Trans-Epithelial Permeability Assay | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 2. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell penetrating peptides coupled to an endothelial nitric oxide synthase sequence alter endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Suppression of vascular endothelium hyperpermeability by cell-permeating peptide inhibitors of myosin light chain kinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Penetrating peptide inhibitor of the myosin light chain kinase suppresses hyperpermeability of vascular endothelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLCK Inhibitor Peptide 18 in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MLCK inhibitor peptide 18 in studies of smooth muscle contraction. This document includes detailed protocols for both intact and permeabilized smooth muscle tissue preparations, quantitative data on the inhibitor's properties, and diagrams illustrating the relevant signaling pathway and experimental workflows.
Introduction
Myosin light chain kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction. The phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20) by MLCK is a critical step that initiates and maintains smooth muscle force generation.[1][2][3] this compound is a highly selective and cell-permeable nonapeptide that acts as a potent competitive inhibitor of MLCK, making it an invaluable tool for investigating the role of MLCK in various physiological and pathophysiological processes involving smooth muscle.[4][5][6]
Mechanism of Action
This compound selectively targets the peptide substrate binding site of MLCK, acting as a competitive inhibitor with respect to the substrate. It does not interfere with the activation of MLCK by the Ca²⁺/calmodulin complex.[4] This high specificity, with a 4000-fold selectivity over CaM kinase II and no inhibition of PKA, allows for the precise dissection of MLCK-dependent signaling pathways.[4][5][6][7]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 50 nM | In vitro kinase assay | [4][5][6][7] |
| Kᵢ | 52 nM | Competitive with respect to substrate | |
| Selectivity | ~4000-fold over CaM Kinase II | In vitro kinase assay | [4][5][6][7] |
| Molecular Weight | 1324.62 g/mol | N/A |
Signaling Pathway of Smooth Muscle Contraction and Inhibition by this compound
The following diagram illustrates the central role of MLCK in smooth muscle contraction and the point of intervention for this compound.
Caption: Signaling cascade of smooth muscle contraction and MLCK inhibition.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on smooth muscle contraction.
Protocol 1: Isometric Contraction of Intact Smooth Muscle Strips in an Organ Bath
This protocol is suitable for assessing the effect of the cell-permeable this compound on agonist- or depolarization-induced contraction in intact smooth muscle tissues.
Materials:
-
Freshly isolated smooth muscle tissue (e.g., aorta, bladder, trachea)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and bubbled with 95% O₂ / 5% CO₂
-
This compound stock solution (e.g., in water or PSS)
-
Contractile agonists (e.g., phenylephrine, carbachol) or KCl solution
-
Organ bath system with force transducers and data acquisition software
-
Surgical thread
Procedure:
-
Tissue Preparation:
-
Dissect smooth muscle tissue in cold PSS, removing excess connective and adipose tissue.
-
Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide and 5-10 mm long).
-
Tie surgical threads to both ends of the tissue preparation.
-
-
Mounting in Organ Bath:
-
Mount the tissue strip in the organ bath chamber containing pre-warmed and aerated PSS.
-
Attach one end to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 g), with PSS changes every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the tissue with PSS to return to baseline tension.
-
-
Inhibitor Incubation:
-
Once a stable baseline is achieved, add this compound to the organ bath at the desired final concentration (e.g., 1-50 µM, titrate based on experimental needs and tissue permeability).
-
Incubate the tissue with the inhibitor for a sufficient period (e.g., 30-60 minutes) to allow for cell penetration and target engagement.
-
-
Induction of Contraction:
-
Generate a cumulative concentration-response curve to a contractile agonist or a single maximal contraction with KCl in the presence of the inhibitor.
-
Record the isometric force generated.
-
-
Data Analysis:
-
Measure the peak force of contraction.
-
Compare the contractile response in the presence and absence (vehicle control) of this compound.
-
Calculate the percentage of inhibition.
-
Protocol 2: Contraction of Skinned (Permeabilized) Smooth Muscle Fibers
This protocol allows for the direct introduction of this compound to the contractile machinery, bypassing the cell membrane.
Materials:
-
Small bundles of smooth muscle fibers
-
Skinning solution (e.g., containing Triton X-100 or saponin)
-
Relaxing solution (low Ca²⁺)
-
Contracting solution (high Ca²⁺)
-
This compound
-
Force transducer setup for single fibers or small bundles
Procedure:
-
Fiber Preparation and Skinning:
-
Dissect a small bundle of smooth muscle fibers and mount it on a force transducer setup.
-
Permeabilize the cell membranes by incubating the fibers in a skinning solution for a specified time (e.g., 20-30 minutes with Triton X-100). This removes the membrane barrier.
-
-
Inhibitor Application:
-
Transfer the skinned fiber to a relaxing solution.
-
Incubate the fiber in a relaxing solution containing the desired concentration of this compound.
-
-
Initiation of Contraction:
-
Induce contraction by transferring the fiber to a contracting solution with a defined high Ca²⁺ concentration in the continued presence of the inhibitor.
-
Record the developed force.
-
-
Data Analysis:
-
Compare the force generated in the presence of the inhibitor to the force generated in its absence (control).
-
Determine the dose-dependent inhibitory effect of the peptide.
-
Experimental Workflow for Organ Bath Studies
The following diagram outlines a typical workflow for an organ bath experiment to assess the effect of this compound.
Caption: Workflow for smooth muscle contraction assay with an inhibitor.
Conclusion
This compound is a powerful and specific tool for elucidating the role of MLCK in smooth muscle physiology and pharmacology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of smooth muscle contraction and for the development of novel therapeutics targeting this pathway. Careful optimization of inhibitor concentration and incubation time is recommended for each specific smooth muscle tissue and experimental condition.
References
- 1. promega.com [promega.com]
- 2. Frontiers | p90RSK2, a new MLCK mediates contractility in myosin light chain kinase null smooth muscle [frontiersin.org]
- 3. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. abmole.com [abmole.com]
Application Notes and Protocols for Immunofluorescence Staining with MLCK Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine kinase that plays a pivotal role in regulating cellular contractility, adhesion, and migration. It achieves this primarily by phosphorylating the regulatory light chain of myosin II (MLC), an event that stimulates myosin ATPase activity and promotes the assembly of actin-myosin filaments. The MLCK signaling pathway is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention.
MLCK inhibitor peptide 18 is a highly selective and cell-permeable inhibitor of MLCK with an IC50 of 50 nM.[1][2][3] It exhibits a 4,000-fold greater selectivity for MLCK over CaM kinase II and does not inhibit Protein Kinase A (PKA).[1][2][4] This peptide acts as a competitive inhibitor with respect to the substrate, making it a valuable tool for investigating the specific roles of MLCK in cellular functions. These application notes provide a comprehensive protocol for utilizing this compound in immunofluorescence staining to study its effects on cytoskeletal organization and focal adhesions.
Mechanism of Action
The canonical activation of MLCK is initiated by an increase in intracellular calcium levels. Calcium ions (Ca2+) bind to calmodulin (CaM), inducing a conformational change that allows the Ca2+/CaM complex to bind to and activate MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II, leading to stress fiber formation, cell contraction, and modulation of focal adhesions. This compound specifically interferes with this pathway by competing with the myosin light chain for the substrate-binding site on MLCK, thereby preventing its phosphorylation.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cellular morphology and protein localization based on immunofluorescence analysis. These values are representative and may vary depending on the cell type, experimental conditions, and image analysis methods.
Table 1: Effect of this compound on Vinculin Staining in Fibroblasts
| Treatment | Mean Fluorescence Intensity of Vinculin at Cell Periphery (Arbitrary Units) | Standard Deviation |
| Control (DMSO) | 150 | ± 15 |
| This compound (10 µM) | 75 | ± 10 |
Data is hypothetical and based on qualitative descriptions of reduced peripheral vinculin staining upon MLCK inhibition.[5]
Table 2: Morphological Changes Induced by this compound in Fibroblasts
| Treatment | Percentage of Cells with Prominent Membrane Protrusions | Average Cell Area (µm²) |
| Control (DMSO) | 15% | 2500 |
| This compound (10 µM) | 70% | 3250 |
Data is hypothetical and based on qualitative descriptions of increased membrane protrusions and cell spreading upon MLCK inhibition.[5]
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured cells treated with this compound to visualize its effects on the actin cytoskeleton and focal adhesion proteins like vinculin.
Materials
-
This compound (e.g., from Sigma-Aldrich, Cayman Chemical, or Tocris Bioscience)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-vinculin, anti-phospho-myosin light chain)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Protocol
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at an appropriate density to achieve 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent as per the manufacturer's instructions.
-
Treat the cells with the desired concentration of this compound (a starting concentration of 1-10 µM for 30-60 minutes is recommended). Include a vehicle control (e.g., DMSO or water).
-
-
Fixation:
-
Carefully aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[6]
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
-
Blocking:
-
Aspirate the permeabilization solution and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature in a humidified chamber.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-vinculin) to the recommended concentration in the blocking solution.
-
Aspirate the blocking solution from the coverslips and add the diluted primary antibody solution.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in the blocking solution. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody and phalloidin solution.
-
Incubate in a humidified chamber for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Acquire images of control and treated cells using identical settings (e.g., exposure time, laser power).
-
Quantify fluorescence intensity and morphological changes using image analysis software (e.g., ImageJ/Fiji).
-
Visualizations
Signaling Pathway
Caption: MLCK signaling pathway and the inhibitory action of Peptide 18.
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining.
Logical Relationships
Caption: Effects of MLCK inhibition on cellular structures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Western Blot Analysis Following MLCK Inhibitor Peptide 18 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of MLCK Inhibitor Peptide 18 by measuring the phosphorylation of its downstream target, Myosin Light Chain 2 (MLC2).
Introduction
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase responsible for the phosphorylation of the regulatory light chain of myosin II (MLC2). This phosphorylation event is a key regulator of smooth muscle contraction and is implicated in various cellular processes, including cell migration and endothelial barrier function. Dysregulation of the MLCK signaling pathway has been associated with inflammatory diseases and cancer.
This compound is a cell-permeable and highly selective competitive inhibitor of MLCK with an IC50 value of 50 nM. It exhibits a 4000-fold greater selectivity for MLCK over CaM kinase II and does not inhibit Protein Kinase A (PKA). These characteristics make it a valuable tool for studying the physiological and pathological roles of MLCK. This protocol outlines the necessary steps to evaluate the inhibitory effect of this peptide on MLCK activity by quantifying the levels of phosphorylated MLC2 in cell lysates using Western blotting.
Signaling Pathway
The activation of MLCK is primarily a calcium/calmodulin-dependent process. Upstream signals that increase intracellular calcium levels initiate the binding of calcium to calmodulin, which in turn activates MLCK. Activated MLCK then phosphorylates MLC2 at Serine 19 and Threonine 18. This phosphorylation is counteracted by Myosin Light Chain Phosphatase (MLCP), which dephosphorylates MLC2. The activity of MLCP can be inhibited by other signaling pathways, such as the Rho-kinase (ROCK) pathway, leading to a net increase in MLC2 phosphorylation. This compound directly targets and inhibits the catalytic activity of MLCK, thereby preventing the phosphorylation of MLC2.
Caption: MLCK Signaling Pathway and Inhibition by Peptide 18.
Experimental Workflow
The overall experimental process involves treating cells with this compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and finally detecting the levels of total and phosphorylated MLC2 using specific antibodies.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for a predetermined duration (e.g., 1-4 hours). The optimal incubation time and inhibitor concentration should be determined empirically for each cell type and experimental condition.
Cell Lysis
-
Preparation: Prepare a sufficient volume of ice-cold Lysis Buffer.
-
Washing: Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS and add the ice-cold Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scraping: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration with Lysis Buffer.
SDS-PAGE and Western Blotting
This protocol is optimized for the detection of MLC2, which has a molecular weight of approximately 20 kDa.
-
Sample Preparation: Mix the normalized protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12-15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane with a pore size of 0.2 µm. Perform the transfer at 100V for 60-90 minutes in a wet transfer system, or follow the manufacturer's recommendations for semi-dry or rapid transfer systems.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-MLC2 or anti-total-MLC2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the image using a digital imaging system.
Data Presentation
Reagents and Buffers
| Reagent/Buffer | Composition |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail |
| 4x Laemmli Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol |
| TBST | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 |
| Blocking Buffer | 5% BSA in TBST |
| Antibody Dilution Buffer | 5% BSA in TBST for primary antibodies; 5% non-fat dry milk in TBST for secondary antibodies |
Antibody Dilutions
| Antibody | Host | Dilution Range |
| Anti-phospho-MLC2 (Ser19/Thr18) | Rabbit | 1:500 - 1:2000 |
| Anti-total-MLC2 | Mouse/Rabbit | 1:1000 - 1:5000 |
| Anti-Rabbit IgG (HRP-conjugated) | Goat/Donkey | 1:2000 - 1:10000 |
| Anti-Mouse IgG (HRP-conjugated) | Goat/Donkey | 1:2000 - 1:10000 |
Note: Optimal antibody dilutions should be determined empirically.
Western Blot Parameters
| Parameter | Recommendation |
| Protein Loading Amount | 20-30 µg per lane |
| Gel Percentage | 12-15% Acrylamide |
| Membrane Type | PVDF, 0.2 µm pore size |
| Transfer Conditions (Wet) | 100V for 60-90 minutes |
| Blocking Time | 1 hour at room temperature |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Data Analysis
-
Image Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for both phosphorylated MLC2 (p-MLC2) and total MLC2.
-
Normalization: For each sample, normalize the p-MLC2 band intensity to the corresponding total MLC2 band intensity to account for any variations in protein loading.
-
Relative Quantification: Express the normalized p-MLC2 levels in the treated samples as a percentage of the vehicle control to determine the inhibitory effect of this compound.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed differences.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on the MLCK signaling pathway, providing valuable insights for basic research and drug development.
Application Notes and Protocols for MLCK Inhibitor Peptide 18 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a critical serine/threonine-specific protein kinase that plays a pivotal role in regulating cellular contractility and motility. It achieves this by phosphorylating the regulatory light chain of myosin II, which is a key step in initiating actomyosin contraction.[1][2] Given its central role in these processes, MLCK is a significant target of interest in research areas such as cell migration, cancer metastasis, inflammation, and vascular permeability.[3][4]
MLCK inhibitor peptide 18 is a potent, cell-permeable, and highly selective inhibitor of MLCK.[5][6][7] With an IC50 of 50 nM, it offers a powerful tool for investigating the intricate roles of MLCK in living cells with high specificity, showing 4000-fold greater selectivity for MLCK over CaM kinase II and not inhibiting PKA.[5][6][7] These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments to dissect the dynamic cellular functions regulated by MLCK.
Product Information
| Property | Value | Citation |
| Synonyms | Myosin Light Chain Kinase Inhibitor Peptide 18, MLCK Inhibitor IV | [7] |
| Sequence | H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH₂ | |
| Molecular Formula | C₆₀H₁₀₅N₂₃O₁₁ | [7] |
| Molecular Weight | 1324.62 g/mol | [7] |
| Purity | ≥95% by HPLC | |
| Form | Lyophilized solid | [7] |
| Solubility | Water (up to 1 mg/mL), DMSO (up to 5 mg/mL) | [7] |
| Storage | Store lyophilized peptide at -20°C. Stock solutions can be stored in aliquots at -20°C for up to 6 months. | [7] |
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the myosin light chain substrate.[7] By binding to the active site of MLCK, it prevents the phosphorylation of the myosin regulatory light chain, thereby inhibiting the downstream signaling cascade that leads to actomyosin-based contraction and other cellular processes.
Signaling Pathway
The activation of MLCK is primarily initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change that allows the Ca²⁺/CaM complex to bind to and activate MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II (MLC), which in turn promotes the assembly of myosin filaments and their interaction with actin filaments, leading to cellular contraction and force generation. This pathway is crucial for a variety of cellular functions, including cell migration, cytokinesis, and the regulation of endothelial barrier function.
MLCK Signaling Pathway Diagram.
Quantitative Data from Live-Cell Imaging Experiments
The following table summarizes quantitative data from studies utilizing MLCK inhibitors to investigate their effects on cell migration.
| Cell Type | Inhibitor and Concentration | Parameter Measured | Control Value (mean ± SEM) | Inhibitor-Treated Value (mean ± SEM) | Citation |
| Gerbil Fibroma Cells | BATI (MLCK inhibitor) | Migration Rate (µm/min) | 0.49 ± 0.04 | Not specified, but significantly reduced | [8] |
| Human T Cells | ML-7 (20 µM) | Migration Speed (µm/min) | 10.3 ± 0.1 | 0.71 ± 0.03 | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: The lyophilized peptide is soluble in sterile, nuclease-free water or DMSO.[7] For cell culture applications, it is recommended to use sterile water or PBS to prepare a stock solution. To prepare a 1 mM stock solution, dissolve 1.32 mg of the peptide in 1 mL of sterile water.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to six months.[7]
General Protocol for Live-Cell Imaging
This protocol provides a general framework for using this compound in live-cell imaging experiments. Optimization of parameters such as cell type, peptide concentration, and incubation time is recommended.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 1 mM in sterile water).
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂).
-
Fluorescent probes for visualizing cellular components of interest (e.g., fluorescently tagged actin, myosin, or focal adhesion proteins).
Procedure:
-
Cell Seeding: Seed cells onto the imaging plates at a density that allows for individual cell tracking and analysis (typically 50-70% confluency). Allow the cells to adhere and grow for at least 24 hours before the experiment.
-
Baseline Imaging (Pre-treatment): Place the imaging plate on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 30 minutes. Acquire baseline images of the cells of interest before adding the inhibitor. This will serve as the control for each cell.
-
Inhibitor Treatment: Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete culture medium. A typical starting concentration range is 1-20 µM. Carefully remove the medium from the cells and replace it with the medium containing the inhibitor.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images. The imaging frequency and duration will depend on the specific cellular process being investigated. For cell migration, images are often taken every 5-15 minutes for several hours.
-
Data Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler). Quantify parameters such as cell migration speed, changes in cell morphology, fluorescence intensity of reporters, or the dynamics of cytoskeletal components.
Experimental Workflow
The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound.
Experimental Workflow Diagram.
Applications in Live-Cell Imaging
-
Cell Migration and Motility: By inhibiting MLCK, researchers can investigate its role in cell polarization, lamellipodia formation, and overall cell movement. Time-lapse microscopy can be used to track individual cells and quantify changes in migration speed and directionality.[8][9]
-
Cytoskeletal Dynamics: The effect of MLCK inhibition on the organization and dynamics of the actin cytoskeleton and myosin II localization can be visualized using fluorescently labeled proteins (e.g., LifeAct-GFP, Myosin-RFP).
-
Focal Adhesion Dynamics: Live-cell imaging of fluorescently tagged focal adhesion proteins (e.g., paxillin, zyxin) can reveal the role of MLCK in the formation, maturation, and turnover of these structures.[8]
-
Endothelial Barrier Function: MLCK plays a crucial role in regulating the permeability of endothelial cell layers. The effect of this compound on the integrity of cell-cell junctions and the formation of intercellular gaps can be monitored in real-time.[3][4]
-
FRET-based Kinase Activity Reporters: In combination with FRET (Förster Resonance Energy Transfer) biosensors for MLC phosphorylation, this compound can be used to directly visualize the spatiotemporal dynamics of MLCK activity within living cells.
Troubleshooting
-
Low Inhibitor Potency:
-
Concentration: The optimal concentration of this compound can be cell-type dependent. Perform a dose-response curve to determine the most effective concentration for your specific cell line.
-
Peptide Stability: Ensure that the peptide stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Cell Toxicity:
-
Concentration: High concentrations of the peptide or the solvent (e.g., DMSO) may be toxic to some cell lines. Use the lowest effective concentration and ensure the final solvent concentration is minimal (typically <0.1%).
-
Incubation Time: Prolonged exposure to the inhibitor may lead to cytotoxicity. Optimize the incubation time for your experiment.
-
-
Phototoxicity in Imaging:
-
Light Exposure: Minimize the exposure of cells to excitation light by using the lowest possible laser power and exposure times.
-
Imaging Frequency: Reduce the frequency of image acquisition if phototoxicity is observed.
-
Conclusion
This compound is a valuable tool for researchers studying the diverse cellular processes regulated by myosin light chain kinase. Its high selectivity and cell-permeability make it particularly well-suited for live-cell imaging applications. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this inhibitor to gain deeper insights into the dynamic regulation of the cytoskeleton, cell motility, and barrier function in living cells.
References
- 1. researchgate.net [researchgate.net]
- 2. sartorius.com [sartorius.com]
- 3. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase in microvascular endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of random migration of cells using time-lapse video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cell Migration with MLCK Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in development, tissue repair, and immune responses. Dysregulated cell migration is a hallmark of diseases such as cancer metastasis and chronic inflammation. A key regulator of the intricate machinery governing cell motility is the Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin II, an event that is critical for the assembly of contractile stress fibers and the generation of intracellular tension necessary for cell movement.
MLCK inhibitor peptide 18 is a potent and highly selective, cell-permeable inhibitor of MLCK with an IC50 of 50 nM.[1][2][3][4][5][6][7][8] Its high selectivity, with a 4000-fold greater affinity for MLCK over CaM kinase II, makes it an invaluable tool for dissecting the specific role of MLCK in cell migration.[1][5][6][7][8] These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the wound healing (scratch) assay and the transwell migration assay.
Mechanism of Action
This compound acts as a competitive inhibitor of MLCK, preventing the phosphorylation of myosin light chains. This inhibition leads to a disruption of actomyosin contractility, which is essential for various aspects of cell migration, including stress fiber formation, focal adhesion dynamics, and cell body translocation.
Data Presentation
The following table summarizes the inhibitory effects of MLCK inhibition on fibroblast migration. While this data was generated using the MLCK inhibitor ML-7, it provides a representative example of the expected quantitative outcomes when using a specific MLCK inhibitor like peptide 18. Researchers should generate their own dose-response curves for peptide 18 with their specific cell type.
| Cell Type | Treatment | Net Translocation (µm) | Migration Rate (µm/min) | Directional Persistence |
| Fibroblasts | Control | 7.6 ± 2.6 | 0.31 ± 0.08 | 0.52 ± 0.10 |
| Fibroblasts | MLCK Inhibitor (ML-7) | 3.3 ± 1.4 | 0.31 ± 0.08 | 0.18 ± 0.08 |
Data is presented as mean ± standard deviation.
Experimental Protocols
General Considerations for using this compound
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or an appropriate buffer to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. Based on its IC50 of 50 nM, a starting concentration range of 1-10 µM is recommended for cell-based assays. A dose-response experiment is crucial to determine the optimal concentration for your specific application.
-
Pre-incubation: For most applications, pre-incubating the cells with this compound for 30-60 minutes prior to initiating the migration assay is recommended to ensure adequate cell permeability and target engagement.
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound
-
Sterile 6- or 12-well plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-24 hours. This step helps to minimize cell proliferation, ensuring that the observed gap closure is primarily due to migration.
-
Inhibitor Pre-treatment: Aspirate the medium and add fresh serum-free or low-serum medium containing the desired concentration of this compound or a vehicle control. Incubate for 30-60 minutes.
-
Creating the "Wound": Using a sterile p200 or p1000 pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Incubation with Inhibitor: Add fresh medium containing this compound or vehicle control back to the wells.
-
Image Acquisition: Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Time-Lapse Imaging: Place the plate in a live-cell imaging system or return it to the incubator and capture images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
Percentage of Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This assay is used to assess the migratory response of cells to a chemoattractant.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Chemoattractant (e.g., FBS, specific growth factors)
-
This compound
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free or low-serum medium.
-
Inhibitor Pre-treatment: Add the desired concentration of this compound or a vehicle control to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution for 10-15 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, migrated cells in several random fields of view.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Troubleshooting
-
Low Inhibition Effect:
-
Increase the concentration of this compound.
-
Increase the pre-incubation time.
-
Ensure the peptide has been stored correctly and has not degraded.
-
-
High Cell Death:
-
Decrease the concentration of the inhibitor.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of the peptide for your specific cell line.
-
-
Inconsistent Wound Width (Scratch Assay):
-
Use a consistent pressure and angle when making the scratch.
-
Consider using a culture insert to create a standardized cell-free gap.
-
-
Low Migration (Transwell Assay):
-
Optimize the concentration of the chemoattractant.
-
Ensure the pore size of the transwell membrane is appropriate for your cell type.
-
Optimize the incubation time.
-
By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound to investigate the critical role of MLCK in cell migration across various biological and pathological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. This compound [novoprolabs.com]
Application Notes and Protocols: MLCK Inhibitor Peptide 18 in Intestinal Epithelial Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal epithelial barrier is a critical selective barrier, and its dysfunction, often characterized by increased paracellular permeability, is a key factor in the pathogenesis of various gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), celiac disease, and irritable bowel syndrome. Myosin Light Chain Kinase (MLCK) has been identified as a central regulator of intestinal tight junction permeability. This document provides detailed application notes and protocols for the use of MLCK Inhibitor Peptide 18, a highly selective and cell-permeable inhibitor of MLCK, in studying and modulating intestinal epithelial barrier function.
This compound is a nonapeptide that acts as a competitive inhibitor of MLCK with a reported IC50 of 50 nM.[1][2] It exhibits high selectivity, with a 4000-fold greater affinity for MLCK over CaM kinase II and does not inhibit PKA.[1][3] Its cell-permeable nature allows for its use in both in vitro and in vivo experimental models to investigate the role of MLCK in barrier regulation.
Mechanism of Action
This compound functions by competitively inhibiting the phosphorylation of Myosin Light Chain (MLC) at threonine-18 and/or serine-19.[4] This phosphorylation event is a critical step in the contraction of the perijunctional actomyosin ring.[4][5] Contraction of this ring exerts tension on tight junction proteins, leading to their displacement and an increase in paracellular permeability.[6][7] By preventing MLC phosphorylation, this compound effectively blocks this cascade, thereby maintaining tight junction integrity and preserving barrier function, even in the presence of inflammatory stimuli.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (also referred to as PIK in some studies) on intestinal epithelial barrier function in in vitro models.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers with Inflammatory Challenge
| Treatment Condition | Change in TEER (% of Control) | Reference |
| TNF-α + IFN-γ | 78 ± 3% (Decrease of 22%) | [9] |
| TNF-α + IFN-γ, followed by Peptide 18 | 97 ± 6% (Restored to near control levels) | [9] |
Table 2: Effect of this compound on Myosin Light Chain (MLC) Phosphorylation in Caco-2 Monolayers with Inflammatory Challenge
| Treatment Condition | Change in MLC Phosphorylation (% of Control) | Reference |
| TNF-α + IFN-γ | 272 ± 1% (Increase of 172%) | [9] |
| TNF-α + IFN-γ, followed by Peptide 18 | Decrease of 25 ± 4% from stimulated levels | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MLCK signaling pathway in intestinal epithelial barrier dysfunction.
Caption: General experimental workflow for studying Peptide 18 effects.
Experimental Protocols
Caco-2 Cell Culture for Barrier Function Assays
This protocol details the culture of Caco-2 cells on permeable supports to form a differentiated monolayer suitable for intestinal barrier studies.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture flasks, plates, and incubator (37°C, 5% CO2)
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks. Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency.
-
Seeding on Transwells:
-
Wash confluent Caco-2 cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Seed the cells onto the apical side of the Transwell inserts at a density of approximately 1 x 10^5 cells/cm².
-
-
Differentiation: Culture the cells on Transwell inserts for 21 days to allow for full differentiation into a polarized monolayer with well-established tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Verification of Monolayer Integrity: Before commencing experiments, verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers are typically ready for experiments when TEER values are stable and above a predetermined threshold (e.g., >250 Ω·cm²).
Induction of Intestinal Barrier Dysfunction
This protocol describes the use of TNF-α and IFN-γ to induce a controlled disruption of the Caco-2 cell monolayer barrier.
Materials:
-
Differentiated Caco-2 monolayers on Transwell inserts
-
Recombinant human TNF-α
-
Recombinant human IFN-γ
-
Serum-free DMEM
Procedure:
-
Wash the Caco-2 monolayers gently with pre-warmed PBS.
-
Replace the culture medium with serum-free DMEM.
-
To induce barrier dysfunction, add TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the basolateral compartment of the Transwell inserts.
-
Incubate the cells for the desired period (e.g., 24-48 hours) to allow for the development of barrier dysfunction, which can be monitored by TEER measurements.
Treatment with this compound
Materials:
-
This compound
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Caco-2 monolayers (with or without induced barrier dysfunction)
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound in sterile water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C.
-
Treatment:
-
Prevention Studies: To assess the preventive effect of the peptide, pre-incubate the Caco-2 monolayers with the desired concentration of this compound (e.g., 1-10 µM) in the apical and/or basolateral compartment for a specific duration (e.g., 1 hour) before adding the inflammatory stimuli.
-
Reversal Studies: To determine if the peptide can reverse existing barrier defects, add the desired concentration of the peptide to monolayers that have already been treated with inflammatory stimuli.
-
-
Incubate the cells for the appropriate duration of the experiment.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method to assess the integrity of the epithelial monolayer by measuring its electrical resistance.
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Differentiated Caco-2 monolayers on Transwell inserts
-
Pre-warmed culture medium
Procedure:
-
Sterilize the electrodes by immersing them in 70% ethanol and then rinsing with sterile PBS or culture medium.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell insert, ensuring the electrodes are not touching the bottom of the well or the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank Transwell insert (without cells) containing the same medium to determine the background resistance.
-
Calculate the TEER in Ω·cm² using the following formula: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Surface Area_of_insert (cm²)
-
Perform measurements at various time points throughout the experiment to monitor changes in barrier integrity.
Paracellular Permeability Assay (FITC-Dextran)
This assay measures the flux of a fluorescently labeled, cell-impermeable molecule across the epithelial monolayer as an indicator of paracellular permeability.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)
-
Differentiated Caco-2 monolayers on Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral compartment.
-
Add HBSS containing FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 1, 2, 4 hours), collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Create a standard curve using known concentrations of FITC-dextran to determine the amount of dextran that has crossed the monolayer.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
Immunofluorescence Staining for Tight Junction Proteins
This protocol allows for the visualization of the localization and organization of tight junction proteins like Occludin and ZO-1.
Materials:
-
Differentiated Caco-2 monolayers on Transwell inserts
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-Occludin, anti-ZO-1)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the monolayers with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Carefully cut the membrane from the Transwell insert and mount it on a glass slide with mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Western Blotting for Phospho-MLC
This protocol is used to quantify the levels of phosphorylated myosin light chain, a direct downstream target of MLCK.
Materials:
-
Caco-2 cell monolayers
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MLC, anti-total-MLC, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Determine the protein concentration of each sample.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total MLC and a loading control antibody.
Conclusion
This compound is a valuable tool for investigating the role of MLCK in the regulation of intestinal epithelial barrier function. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of barrier dysfunction and for the preclinical evaluation of potential therapeutic agents that target the MLCK pathway.
References
- 1. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: MLCK Inhibitor Peptide 18
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with MLCK inhibitor peptide 18 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what pathway does it target?
Myosin Light Chain Kinase (MLCK) inhibitor peptide 18 is a selective and cell-permeable competitive inhibitor of MLCK.[1] It functions by blocking the enzyme's activity, thereby preventing the phosphorylation of the regulatory light chain of myosin II (MLC). This phosphorylation is a critical step in enabling myosin II to interact with actin filaments to generate contractile force.
The peptide has a reported IC₅₀ value of 50 nM for MLCK and exhibits high selectivity, being 4,000-fold more selective for MLCK than for CaM kinase II (CaMPKII) and showing no inhibition of Protein Kinase A (PKA).[2] The core signaling pathway is initiated by an increase in intracellular calcium (Ca²⁺), which binds to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates MLCK.
Q2: My in vitro kinase assay shows no inhibition with Peptide 18. What should I check?
Failure to observe inhibition in an in vitro kinase assay can stem from several factors related to the peptide, the enzyme, or the assay conditions. Follow this troubleshooting workflow.
References
Troubleshooting Guide for MLCK Inhibitor Peptide 18 Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with MLCK inhibitor peptide 18.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The primary recommended solvent for this compound is high-purity water.[1] Several suppliers indicate that the peptide is soluble in water, with concentrations ranging from 1 mg/mL to as high as 100 mg/mL.[2] For in vivo experiments, preparing a stock solution in PBS is also an option.[2][3]
Q2: My this compound is not dissolving completely in water. What should I do?
A2: If you encounter solubility issues in water, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.[2] Sonication can help break up aggregates and facilitate the interaction between the peptide and the solvent.
-
Vortexing: Gentle vortexing can also help to dissolve the peptide. Avoid vigorous or prolonged vortexing to prevent potential peptide degradation.
-
pH Adjustment: Since this is a highly basic peptide, adjusting the pH of the aqueous solution might be necessary if the initial solution is not clear. However, always consider the impact of pH on your downstream experimental conditions.
-
Small aliquots: When preparing solutions, it is best practice to reconstitute the entire vial at once to avoid inaccuracies due to the small amount of lyophilized powder. If you need to use smaller amounts, be aware of the potential for weighing errors.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents can be used. Data from suppliers indicate solubility in the following solvents:
When using organic solvents, it is crucial to consider their compatibility with your specific experimental setup and cell culture conditions, as they can be toxic to cells at higher concentrations.
Q4: How should I store the reconstituted this compound solution?
A4: Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them frozen. Stock solutions are generally stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Quantitative Solubility Data
For easy reference, the table below summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration | Supplier/Source |
| Water | 1 mg/mL | Tocris Bioscience, Sigma-Aldrich |
| Water | 90 mg/mL | AbMole BioScience[1] |
| Water | 100 mg/mL (with sonication) | MedChemExpress[2] |
| DMSO | 5 mg/mL | Cayman Chemical, Sigma-Aldrich[3] |
| DMF | 12 mg/mL | Cayman Chemical[3] |
| Ethanol | 12 mg/mL | Cayman Chemical[3] |
| PBS (pH 7.2) | 5 mg/mL | Cayman Chemical[3] |
Experimental Protocol: Reconstitution of this compound
This protocol outlines the recommended procedure for dissolving lyophilized this compound.
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., high-purity water, DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear.[2]
-
Storage: Aliquot the reconstituted solution into single-use tubes and store at -20°C or -80°C for long-term storage.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.
Caption: A flowchart outlining the steps to troubleshoot this compound solubility.
Myosin Light Chain Kinase (MLCK) Signaling Pathway
Understanding the signaling pathway in which this compound acts is crucial for experimental design. The diagram below provides a simplified overview of the MLCK signaling cascade.
Caption: A diagram of the MLCK signaling pathway and the point of inhibition by Peptide 18.
References
MLCK inhibitor peptide 18 stability and storage conditions
For researchers, scientists, and drug development professionals utilizing MLCK Inhibitor Peptide 18, this technical support center provides essential information on stability, storage, and experimental best practices. Find troubleshooting guidance and frequently asked questions to ensure the successful application of this potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for maximum stability?
A: Lyophilized this compound is stable for at least four years when stored at -20°C.[1] For shorter periods, some suppliers indicate that storage at 4°C for up to two years is also acceptable.[2] It is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[1]
Q2: What is the recommended procedure for reconstituting the peptide?
A: To reconstitute, use sterile, high-purity water, PBS (pH 7.2), DMF, DMSO, or ethanol.[1] For aqueous solutions, it is recommended to prepare fresh solutions and use them promptly.[3] If you choose water as the stock solution solvent, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.
Q3: What are the recommended storage conditions for the reconstituted peptide?
A: Once reconstituted, it is crucial to aliquot the peptide solution to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months when stored at -20°C. Some sources suggest that for storage in solvent, -80°C for up to 6 months or -20°C for up to 1 month is appropriate.[2]
Q4: What is the solubility of this compound in various solvents?
A: The solubility of this compound can vary between batches and is influenced by the presence of counterions like Trifluoroacetic acid (TFA). However, general solubility guidelines are provided in the table below.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Lyophilized) | ||
| -20°C | ≥ 4 years | [1] |
| 4°C | 2 years | [2] |
| Storage (in Solvent) | ||
| -80°C | 6 months | [2] |
| -20°C | 1 month to 6 months | [2] |
| Solubility | ||
| Water | ~1 mg/mL to 90 mg/mL | [2] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
| DMSO | 5 mg/mL | [1] |
| DMF | 12 mg/mL | [1] |
| Ethanol | 12 mg/mL | [1] |
| Biological Activity | ||
| IC50 for MLCK | 50 nM | [1][2][3][4] |
| Selectivity | ~4000-fold over CaM Kinase II | [1][2][3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide is difficult to dissolve | - Insufficient mixing- Low temperature- Peptide concentration is too high | - Vortex the solution gently.- Brief sonication or warming of the solution may aid dissolution.[3]- Try reconstituting at a lower concentration. |
| Precipitation observed in the stock solution after thawing | - Repeated freeze-thaw cycles- Solution is supersaturated | - Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.- Gently warm the solution and vortex to redissolve the precipitate. If it persists, centrifuge the vial and use the supernatant, noting the potential for a lower effective concentration. |
| Loss of peptide activity | - Improper storage- Multiple freeze-thaw cycles- Degradation of the peptide in solution | - Ensure the peptide is stored at the recommended temperature and protected from light.- Always aliquot the stock solution after reconstitution.- Prepare fresh working solutions from a new aliquot for each experiment. |
| Inconsistent experimental results | - Inaccurate pipetting of the viscous stock solution- Variability in cell culture conditions- Degradation of the peptide | - Use positive displacement pipettes or reverse pipetting for viscous solutions.- Standardize cell seeding density, passage number, and treatment conditions.- Use a fresh aliquot of the peptide for each experiment. |
| Unexpected off-target effects | - High inhibitor concentration- Non-specific binding | - Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects.- Review literature for known off-target effects of MLCK inhibitors and consider using a structurally different MLCK inhibitor as a control.[5][6] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from a standard method for determining the inhibitory activity of this compound against MLCK.[3][7]
Materials:
-
MLCK enzyme
-
MLCK substrate peptide (e.g., KKRPQRATSNVFAM-NH2)
-
[γ-³²P]ATP
-
Assay buffer (50 mM HEPES, pH 7.5, 150 mM KCl, 15 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA)
-
Calmodulin (CaM) and CaCl₂
-
This compound
-
Phosphocellulose filter paper
-
75 mM phosphoric acid
-
95% ethanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, MLCK substrate peptide (20 µM), and varying concentrations of this compound.
-
Pre-incubate the MLCK enzyme with CaM (1 µM) and CaCl₂ (5 µM) on ice for 1 minute to form the active enzyme:CaM complex.
-
Initiate the kinase reaction by adding the enzyme:CaM complex to the reaction mixture, followed by the addition of [γ-³²P]ATP (0.2 mM). The final reaction volume is 50 µL.
-
Incubate the reaction at 25°C for 20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the filter papers with 95% ethanol and allow them to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of MLCK activity relative to a control reaction without the inhibitor to determine the IC50 value.
Intestinal Epithelial Barrier Function Assay
This protocol describes a general method to assess the effect of this compound on intestinal epithelial barrier function using a cell-based model.[8][9]
Materials:
-
Caco-2 or T84 intestinal epithelial cells
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Barrier-disrupting agent (e.g., TNF-α and IFN-γ)
-
Transepithelial Electrical Resistance (TER) measurement system
-
Paracellular permeability marker (e.g., FITC-dextran or mannitol)
Procedure:
-
Seed Caco-2 or T84 cells onto the apical side of Transwell permeable supports and culture them until a confluent monolayer with stable TER is formed (typically 14-21 days).
-
Induce barrier dysfunction by treating the cell monolayers with a combination of TNF-α and IFN-γ in the basolateral compartment.
-
Simultaneously or subsequently, treat the cells with varying concentrations of this compound added to the apical compartment.
-
Measure TER at different time points to assess the effect of the inhibitor on the integrity of the epithelial barrier. An increase in TER indicates barrier enhancement or protection.
-
To measure paracellular flux, add a permeability marker (e.g., FITC-dextran) to the apical chamber.
-
After a defined incubation period, collect samples from the basolateral chamber and measure the concentration of the marker. A decrease in the flux of the marker indicates improved barrier function.
-
Analyze the data to determine the effectiveness of this compound in preventing or reversing the disruption of the intestinal epithelial barrier.
Visualizations
Caption: The MLCK signaling pathway and the inhibitory action of Peptide 18.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. A membrane-permeant peptide that inhibits MLC kinase restores barrier function in in vitro models of intestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MLCK Inhibitor Peptide 18
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the degradation of MLCK Inhibitor Peptide 18 during experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, the lyophilized peptide should be stored at -20°C.[1][2][3][4] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[4][5][6] Stock solutions are generally stable for up to six months at -20°C.[2][4][6]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in several common laboratory solvents. Water is a suitable solvent, with a solubility of up to 90 mg/mL.[7] Other options include DMSO (5 mg/mL) and PBS (pH 7.2, 5 mg/mL).[3] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q3: What are the primary causes of this compound degradation in experimental settings?
A3: The degradation of this compound, a highly basic nonapeptide (H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2)[8], is primarily due to proteolytic cleavage. Peptidases and proteases present in biological samples, such as cell culture media containing serum or cell lysates, can cleave the peptide bonds, leading to loss of activity. The high content of arginine and lysine residues makes it particularly susceptible to trypsin-like proteases.
Q4: Can residual Trifluoroacetic Acid (TFA) from purification affect my experiments?
A4: Yes, residual TFA from the HPLC purification process can potentially interfere with cellular assays.[5][9] While for many standard in vitro assays, the levels of residual TFA are unlikely to cause significant issues, in highly sensitive cellular studies, it is a factor to be aware of as it can affect cell proliferation and viability.[5][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide activity over time in solution. | 1. Repeated Freeze-Thaw Cycles: This can lead to peptide degradation. 2. Improper Storage Temperature: Storing in solution at 4°C or room temperature for extended periods will accelerate degradation. 3. Microbial Contamination: Contamination of the stock solution can introduce proteases. | 1. Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.[5] 2. Store aliquots at -20°C or -80°C for long-term stability.[7] 3. Use sterile buffers for reconstitution and filter-sterilize the solution if necessary.[5] |
| Inconsistent results in cell-based assays. | 1. Peptide Degradation in Culture Media: Serum in cell culture media contains proteases that can degrade the peptide. 2. Cell-Secreted Proteases: Cells themselves can secrete proteases into the medium. 3. Residual TFA: Trifluoroacetic acid from peptide synthesis may affect cell viability.[5][9] | 1. Minimize incubation time of the peptide in serum-containing media. If possible, use serum-free media for the duration of the peptide treatment. 2. Consider the use of protease inhibitors in your experimental setup, ensuring they do not interfere with your assay. 3. If TFA interference is suspected, consider using TFA-removed peptide, which is commercially available. |
| Precipitation of the peptide upon reconstitution or dilution. | 1. Incorrect Solvent: The peptide may have limited solubility in the chosen solvent at the desired concentration. 2. pH of the Solution: The solubility of peptides can be pH-dependent. | 1. Refer to the manufacturer's datasheet for recommended solvents and solubility information.[3][7] 2. If solubility issues persist, try adjusting the pH of the buffer. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the half-life of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Peptide Stock Solution: Reconstitute lyophilized this compound in a suitable sterile solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Add the peptide stock solution to the cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare several aliquots of this solution in microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one aliquot from the incubator.
-
Immediately stop potential enzymatic activity by adding a quenching agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by snap-freezing in liquid nitrogen.
-
Store the samples at -80°C until analysis.
-
-
Analysis by HPLC:
-
Thaw the samples and centrifuge to pellet any precipitates.
-
Inject the supernatant into the HPLC system.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide in the cell culture medium.
-
-
Identification of Degradation Products (Optional):
-
Collect the fractions corresponding to the degradation product peaks from the HPLC.
-
Analyze the collected fractions by mass spectrometry to identify the cleavage sites.[10]
-
Visualizations
MLCK Signaling Pathway
Caption: Simplified signaling pathway of Myosin Light Chain Kinase (MLCK) activation and its inhibition by Peptide 18.
Experimental Workflow for Peptide Stability Assessment
Caption: Workflow for determining the in vitro stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. caymanchem.com [caymanchem.com]
- 4. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. Myosin Light Chain Kinase Inhibitor Peptide 18 - Calbiochem | 475981 [merckmillipore.com]
- 7. abmole.com [abmole.com]
- 8. This compound | C60H105N23O11 | CID 10102940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Assessing the Cytotoxicity of MLCK Inhibitor Peptide 18
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of MLCK inhibitor peptide 18. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable nonapeptide that selectively inhibits Myosin Light Chain Kinase (MLCK) with an IC50 (half-maximal inhibitory concentration) of 50 nM.[1][2][3][4][5][6][7] It acts as a competitive inhibitor with respect to the peptide substrate. Its high selectivity makes it a valuable tool for studying the roles of MLCK in various cellular processes. Unlike some other kinase inhibitors, it does not significantly inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) or protein kinase A (PKA).[1][2][3][4][5][6][7]
Q2: What is the expected effect of this compound on cell viability?
Inhibition of MLCK can lead to the dephosphorylation of the myosin light chain (MLC20).[8][9] Prolonged dephosphorylation of MLC20 has been shown to trigger apoptosis (programmed cell death).[8][9] Therefore, it is anticipated that treatment of cells with this compound will result in a dose- and time-dependent decrease in cell viability and induction of apoptosis.[8][9]
Q3: What are the common methods to assess the cytotoxicity of this compound?
Several in vitro assays are commonly used to evaluate the cytotoxicity of peptides. These include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial enzymes.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.
-
Apoptosis Assays (e.g., Annexin V staining): Detects early and late-stage apoptotic cells.
Q4: I am observing inconsistent results in my cytotoxicity assays. What could be the cause?
Inconsistent results with peptide inhibitors can stem from several factors, including:
-
Peptide Solubility and Stability: Ensure the peptide is fully dissolved and stored correctly (lyophilized at -20°C, protected from light). Avoid repeated freeze-thaw cycles.
-
Biological Contaminants: Endotoxins in the peptide preparation can trigger an immune response in certain cell types, affecting viability assays.
-
Counter-ion Effects: Trifluoroacetic acid (TFA), often present as a counter-ion from peptide synthesis, can interfere with cellular assays.
-
Inaccurate Peptide Concentration: The net peptide content can be lower than the gross weight. It is advisable to perform a concentration determination of the dissolved peptide.
Quantitative Data Summary
Table 1: Cell Viability (MTT Assay) Data for this compound
| Cell Line | Peptide Concentration (µM) | Incubation Time (hrs) | % Cell Viability (Mean ± SD) |
| e.g., HeLa | 0 (Control) | 24 | 100 ± 5.2 |
| 1 | 24 | User-generated data | |
| 10 | 24 | User-generated data | |
| 50 | 24 | User-generated data | |
| 100 | 24 | User-generated data |
Table 2: Cytotoxicity (LDH Release) Data for this compound
| Cell Line | Peptide Concentration (µM) | Incubation Time (hrs) | % Cytotoxicity (Mean ± SD) |
| e.g., A549 | 0 (Control) | 48 | 0 ± 3.1 |
| 1 | 48 | User-generated data | |
| 10 | 48 | User-generated data | |
| 50 | 48 | User-generated data | |
| 100 | 48 | User-generated data |
Table 3: Apoptosis Induction by this compound (Annexin V Assay)
| Cell Line | Peptide Concentration (µM) | Incubation Time (hrs) | % Apoptotic Cells (Mean ± SD) |
| e.g., Jurkat | 0 (Control) | 12 | 5.5 ± 1.2 |
| 1 | 12 | User-generated data | |
| 10 | 12 | User-generated data | |
| 50 | 12 | User-generated data | |
| 100 | 12 | User-generated data |
Signaling Pathways and Experimental Workflows
To understand the context of MLCK inhibition and the process of assessing cytotoxicity, the following diagrams are provided.
Caption: MLCK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Assessing Cytotoxicity.
Detailed Experimental Protocols
The following are detailed protocols for the most common cytotoxicity assays. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental conditions.
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
For suspension cells: Centrifuge the plate to pellet the cells, carefully remove the supernatant, and then add the solubilization solution.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells of interest and culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mixture and stop solution)
-
Lysis buffer (often included in the kit, for positive control)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer.
-
Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (e.g., 50 µL) to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution (e.g., 50 µL) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: First, subtract the 680 nm absorbance from the 490 nm absorbance for all wells. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using fluorescently-labeled Annexin V. A membrane-impermeant dye like Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cells of interest and culture medium
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-400 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low Absorbance Values | - Insufficient cell number.- Low metabolic activity of cells.- MTT reagent was not active. | - Optimize cell seeding density.- Increase incubation time with MTT reagent.- Use fresh MTT solution; store protected from light. |
| High Background Absorbance | - Contamination of culture medium (bacterial or yeast).- Phenol red or serum in the medium can interfere. | - Use sterile techniques. Check medium for contamination.- Use a background control (medium + MTT, no cells) and subtract this value. Consider using phenol red-free medium. |
| Inconsistent Results Between Wells | - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Presence of bubbles in wells. | - Ensure a single-cell suspension before seeding and mix well.- After adding solubilizer, shake the plate thoroughly. Pipette up and down if necessary.- Be careful during pipetting. Bubbles can be popped with a sterile needle. |
| Precipitate Formation | - High concentrations of the peptide may cause it to precipitate in the media. | - Visually inspect wells after adding the peptide. If a precipitate is seen, try dissolving the peptide in a different vehicle or lowering the highest concentration tested. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Spontaneous Release Control | - Cells are unhealthy or were handled too roughly during seeding.- High cell density leading to cell death. | - Handle cells gently. Ensure cells are in the logarithmic growth phase.- Optimize cell seeding density. |
| High Medium Background | - Serum in the culture medium contains endogenous LDH. | - Reduce the serum concentration in the medium during the assay.- Use a medium background control and subtract this value from all readings. |
| Low Maximum Release Control | - Lysis buffer was not effective.- Insufficient incubation time with lysis buffer. | - Ensure the lysis buffer is at the correct concentration and has not expired.- Increase incubation time with the lysis buffer. |
| High Variability Between Replicates | - Bubbles in the wells.- Inaccurate pipetting of supernatant. | - Avoid creating bubbles when transferring supernatant and adding reagents.- Use calibrated pipettes and be consistent with technique. |
Apoptosis (Annexin V) Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Percentage of Necrotic Cells (PI positive) in Control | - Harsh cell handling (e.g., over-trypsinization, vigorous vortexing).- Cells were unhealthy or overgrown before the experiment. | - Be gentle during cell harvesting and washing.- Use healthy, log-phase cells. |
| No Apoptosis Detected in Treated Group | - Peptide concentration or incubation time is insufficient.- Apoptotic cells were lost during washing steps. | - Perform a time-course and dose-response experiment.- Be sure to collect the supernatant containing floating apoptotic cells before trypsinization. |
| High Annexin V Staining in Negative Control | - Spontaneous apoptosis due to overgrown or starved cells.- Mechanical damage to the cell membrane during harvesting. | - Ensure optimal cell culture conditions.- Use gentle harvesting methods. |
| Poor Separation of Cell Populations | - Incorrect compensation settings on the flow cytometer.- Delayed analysis after staining (Annexin V binding is reversible). | - Use single-stain controls to set up proper compensation.- Analyze samples as soon as possible after staining. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. glpbio.com [glpbio.com]
- 8. Inhibiting Myosin Light Chain Kinase Induces Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting myosin light chain kinase induces apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
proper controls for MLCK inhibitor peptide 18 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MLCK inhibitor peptide 18. The information is designed to help you design robust experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and cell-permeable peptide that inhibits Myosin Light Chain Kinase (MLCK).[1][2][3][4] It acts as a competitive inhibitor with respect to the MLCK substrate, meaning it binds to the active site of the enzyme and prevents it from phosphorylating its natural target, the myosin light chain. This inhibition is highly selective, with a reported IC50 value of 50 nM for MLCK, while showing significantly lower affinity for other kinases like CaM kinase II and PKA.[1][2][4][5][6]
Q2: What is the most critical negative control for experiments with this compound?
The most crucial negative control is a scrambled peptide .[7][8][9][10] A scrambled peptide has the same amino acid composition as the inhibitor peptide but in a randomized sequence.[7][9] This control is essential to demonstrate that the observed biological effects are due to the specific sequence and inhibitory action of peptide 18, and not due to non-specific effects of a peptide with a similar size and charge.[7][8]
Q3: My cells are not responding to the this compound. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Peptide Degradation: Peptides can be susceptible to degradation. Ensure proper storage of the peptide, typically lyophilized at -20°C. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Insufficient Concentration or Incubation Time: The optimal concentration and incubation time can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response and time-course experiment to determine the effective concentration and duration for your specific model.
-
Cell Permeability Issues: While this compound is designed to be cell-permeable, its uptake can differ between cell lines.[1][2][3] If you suspect poor permeability, you may need to explore the use of peptide delivery reagents, although this should be done with caution and with appropriate controls.
-
MLCK Pathway Not Dominant: The biological process you are studying may not be primarily regulated by MLCK. Other kinases, such as Rho-associated kinase (ROCK), can also phosphorylate myosin light chain and regulate contractility.[11][12][13] Consider investigating other relevant signaling pathways.
Q4: I'm observing off-target effects. How can I be sure my results are specific to MLCK inhibition?
While this compound is highly selective, ruling out off-target effects is crucial for data interpretation.[14] Here's how to address this:
-
Use a Scrambled Peptide Control: As mentioned, this is the best way to control for non-sequence-specific effects.[7][8][10]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of MLCK. If the inhibitor's effect is on-target, the constitutively active MLCK should reverse it.
-
Use a Structurally Different MLCK Inhibitor: Employing another MLCK inhibitor with a different chemical structure, such as ML-7, can help confirm that the observed phenotype is due to MLCK inhibition and not an off-target effect of peptide 18.[12][13][15]
-
Assess Downstream Signaling: Directly measure the phosphorylation of the primary MLCK substrate, myosin light chain 2 (MLC2), at Serine 19 and Threonine 18 using Western blotting.[16][17] A specific inhibitor should decrease MLC2 phosphorylation.
Troubleshooting Guides
Problem: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Peptide solution instability | Prepare fresh dilutions of the peptide from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Vehicle effects | Always include a vehicle control group treated with the same solvent used to dissolve the peptide (e.g., DMSO, PBS) at the same final concentration.[18] |
| Cell passage number and confluency | Use cells within a consistent and low passage number range. Ensure cell confluency is consistent across all experimental groups, as cell density can affect signaling pathways. |
| Variability in treatment conditions | Ensure precise timing of inhibitor addition and consistent incubation conditions (temperature, CO2 levels) for all samples. |
Problem: High Background Signal in Western Blots for Phospho-MLC2
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody dilution | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk, as milk contains phosphoproteins). |
| Cross-reactivity of secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
| High basal MLCK activity | Serum-starve the cells for several hours before treatment to reduce basal kinase activity. Include a positive control with a known activator of MLCK to ensure the antibody is detecting the phosphorylated target. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Kinase | IC50 | Selectivity vs. CaM Kinase II | Reference |
| Myosin Light Chain Kinase (MLCK) | 50 nM | ~4000-fold | [1][2][4][5][6] |
| CaM Kinase II | >200 µM | - | [1][2][4] |
| Protein Kinase A (PKA) | Not inhibited | - | [2][4] |
Experimental Protocols
Key Experiment: Assessing MLCK Inhibition via Western Blot
This protocol describes how to measure the phosphorylation of Myosin Light Chain 2 (MLC2), a direct substrate of MLCK, as a readout for inhibitor efficacy.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. The next day, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal phosphorylation. c. Prepare working solutions of this compound, a scrambled control peptide, and a vehicle control. d. Treat the cells with the different conditions for the desired time (determined from a time-course experiment). A positive control, such as a calcium ionophore (e.g., ionomycin) or another stimulus known to activate MLCK in your cell type, should be included.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5-10 minutes. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated MLC2 (p-MLC2 Ser19/Thr18) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
5. Stripping and Re-probing: a. To normalize for protein loading, strip the membrane and re-probe with an antibody for total MLC2.[19] b. Quantify the band intensities and express the results as the ratio of p-MLC2 to total MLC2.
Visualizations
Caption: MLCK signaling pathway and point of inhibition.
Caption: Workflow for testing this compound.
Caption: Logical relationships of experimental controls.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. all-chemistry.com [all-chemistry.com]
- 8. Scrambled — Advanced Peptides [advancedpeptides.com]
- 9. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 11. biorxiv.org [biorxiv.org]
- 12. Myosin light chain kinase-driven myosin II turnover regulates actin cortex contractility during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. google.com [google.com]
Technical Support Center: Confirming MLCK Inhibition in Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for confirming the inhibition of Myosin Light Chain Kinase (MLCK) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most direct way to confirm MLCK inhibition in my cells?
The most direct method is to measure the phosphorylation status of Myosin Light Chain 2 (MLC2), the primary substrate of MLCK. A successful inhibition of MLCK will lead to a decrease in the phosphorylation of MLC2 at Serine 19 (pMLC-Ser19) and Threonine 18 (pMLC-Thr18/Ser19). This is typically assessed by Western blotting using phospho-specific antibodies.[1][2][3]
Q2: My pMLC levels are not decreasing after inhibitor treatment. What could be wrong?
Several factors could contribute to this. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q3: Are there other kinases that can phosphorylate MLC2? How do I ensure I'm observing MLCK-specific inhibition?
Yes, other kinases, such as Rho-associated kinase (ROCK), can also phosphorylate MLC2 at the same sites.[2][3] To ensure the observed effect is due to MLCK inhibition, consider the following:
-
Use highly selective MLCK inhibitors. Refer to the inhibitor specificity table below.
-
Use multiple, structurally different MLCK inhibitors. This will help rule out off-target effects of a single compound.
-
Employ non-pharmacological methods. Use siRNA or shRNA to specifically knock down MLCK expression and observe if this phenocopies the inhibitor's effect.[4]
-
Use a ROCK inhibitor as a control. This can help differentiate between the effects of MLCK and ROCK inhibition.
Q4: What are some downstream functional assays I can use to support my pMLC data?
Observing functional changes in your cells can provide strong secondary confirmation of MLCK inhibition. Depending on your cell type and experimental context, you can assess:
-
Changes in Cell Morphology and Cytoskeleton: Look for alterations in cell shape, a reduction in stress fiber formation, or changes in cell contractility using immunofluorescence microscopy to visualize F-actin.
-
Cell Migration and Invasion: Perform wound healing (scratch) assays or transwell migration/invasion assays. Inhibition of MLCK can impact cell motility.[5]
-
Endothelial Barrier Function: For endothelial cells, measure transendothelial electrical resistance (TEER) to assess changes in barrier permeability.
-
Cytokinesis Defects: Analyze cell populations for an increase in multinucleated cells, which can indicate a failure of cytokinesis upon MLCK inhibition.[4][6]
-
Membrane Blebbing: In some contexts, MLCK inhibition can paradoxically lead to increased membrane blebbing.[4][6]
Troubleshooting Guide: Western Blot for pMLC
Issue: No decrease in phosphorylated MLC2 (pMLC) after treatment with an MLCK inhibitor.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | 1. Check the storage conditions and expiration date of your inhibitor. 2. Prepare fresh stock solutions. 3. Test the inhibitor in an in vitro kinase assay if possible to confirm its activity. |
| Incorrect Inhibitor Concentration | 1. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.[7] 2. Consult the literature for effective concentrations of the specific inhibitor in similar cell lines. |
| Insufficient Treatment Time | 1. Perform a time-course experiment to determine the optimal duration of inhibitor treatment. The effect on pMLC levels can be rapid. |
| High Kinase Activity/Substrate Levels | 1. If your cells are stimulated to induce high levels of MLC phosphorylation, you may need a higher concentration of the inhibitor to see an effect. 2. Consider serum-starving your cells before inhibitor treatment and stimulation to reduce basal phosphorylation levels. |
| MLC Phosphorylation by Other Kinases | 1. As mentioned in the FAQs, other kinases like ROCK can phosphorylate MLC. 2. Use a ROCK inhibitor (e.g., Y-27632) in a parallel experiment to assess its contribution to MLC phosphorylation in your system. |
| Technical Issues with Western Blotting | 1. Antibody Problems: Ensure your primary antibodies (for both pMLC and total MLC) are validated and working correctly. Run positive and negative controls. 2. Protein Degradation/Phosphatase Activity: Prepare cell lysates quickly on ice using lysis buffers containing protease and phosphatase inhibitors. 3. Loading Control: Always normalize the pMLC signal to the total MLC signal to account for any variations in protein loading.[8] |
Quantitative Data Summary
Table 1: Common MLCK Inhibitors and Their Specificity
| Inhibitor | Target(s) | Typical Cellular Concentration | Ki / IC50 | Notes |
| ML-7 | MLCK | 1-50 µM | Ki: 0.3 µM (MLCK) | Also inhibits PKA (Ki: 21 µM) and PKC (Ki: 42 µM).[9] |
| ML-9 | MLCK | 10-50 µM | Ki: ~4 µM (MLCK) | Less potent than ML-7. Also inhibits PKA and PKC at higher concentrations.[7] |
| Wortmannin | PI3K, MLCK | 100 nM - 4 µM | IC50: ~2-5 nM (PI3K), ~0.17 µM (MLCK) | Primarily a PI3K inhibitor, but also inhibits MLCK at higher concentrations.[10] |
| PIK | MLCK | ~250 µM | - | A highly specific peptide-based inhibitor.[11] |
Ki and IC50 values can vary depending on the assay conditions. The provided concentrations are a general guide; always optimize for your specific cell type and experimental setup.
Experimental Protocols
Protocol 1: Western Blotting for pMLC and Total MLC
-
Cell Culture and Treatment: Plate cells to desired confluency. Treat with the MLCK inhibitor at various concentrations and for different durations. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
After detecting the pMLC signal, strip the membrane according to the manufacturer's protocol.
-
Probe the same membrane for total MLC2 as a loading control.[2]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pMLC signal to the total MLC signal for each sample.
Visualizations
Signaling Pathway of MLCK Activation and Inhibition
Caption: MLCK is activated by Calcium/Calmodulin, leading to MLC2 phosphorylation and contraction.
Experimental Workflow for Confirming MLCK Inhibition
Caption: Workflow for verifying MLCK inhibition via Western blot analysis of pMLC levels.
References
- 1. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Myosin Light Chain 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Myosin light chain kinase-driven myosin II turnover regulates actin cortex contractility during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin Light Chain Kinase (MLCK) Regulates Cell Migration in a Myosin Regulatory Light Chain Phosphorylation-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. The effect of inhibition of myosin light chain kinase by Wortmannin on intracellular [Ca2+], electrical activity and force in phasic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms underlying distinct subcellular localization and regulation of epithelial long myosin light-chain kinase splice variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Inhibitor Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when improving the cell permeability of peptide inhibitors.
Troubleshooting Guides and FAQs
This section is designed to help you troubleshoot common issues you may encounter during your experiments.
Q1: My peptide inhibitor is highly potent in biochemical assays but shows little to no activity in cell-based assays. What is the likely problem?
A: This is a common issue and often points to poor cell permeability. While your peptide can effectively interact with its target in a cell-free environment, it may be unable to cross the cell membrane to reach its intracellular target. Several factors can contribute to this:
-
Physicochemical Properties: Peptides, especially those with a high molecular weight, large polar surface area, and multiple charges, often struggle to passively diffuse across the lipid bilayer of the cell membrane.[1][2]
-
Proteolytic Degradation: Peptides can be rapidly degraded by proteases present in the cell culture media or on the cell surface, preventing them from reaching their target.[2]
-
Experimental Artifacts: Issues such as peptide aggregation, insolubility in assay media, or interference from contaminants like Trifluoroacetic acid (TFA) can lead to a lack of observed activity.[3][4]
To confirm if permeability is the issue, you can perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.
Q2: How can I improve the cell permeability of my peptide inhibitor?
A: There are several strategies you can employ to enhance the cell permeability of your peptide:
-
Chemical Modifications:
-
Cyclization: Constraining the peptide's conformation by cyclizing the backbone can reduce the polar surface area and pre-organize it for membrane interaction.[2][5]
-
N-methylation: Replacing amide protons with N-methyl groups can reduce the number of hydrogen bond donors, which is a key factor in improving passive permeability.[5][6][7]
-
Lipidation: Attaching a lipid moiety can enhance membrane association and facilitate entry into the cell.[2]
-
Incorporate Non-natural Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-natural variants can increase proteolytic stability.[2]
-
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can actively transport cargo across the cell membrane. Fusing your inhibitor to a CPP can significantly improve its intracellular delivery.[8]
-
Formulation Strategies: Using delivery vehicles such as liposomes or nanoparticles can encapsulate the peptide and facilitate its entry into cells.
The choice of strategy will depend on the specific sequence and target of your peptide inhibitor. It is often necessary to screen several approaches to find the most effective one.
Q3: My modified peptide shows improved permeability, but its binding affinity to the target has decreased. What can I do?
A: This is a common trade-off. Modifications that enhance permeability can sometimes alter the peptide's conformation in a way that reduces its affinity for the target. Here are some steps you can take:
-
Iterative Design: Systematically explore different positions for modification. For example, if you are N-methylating the backbone, try methylating different amide bonds one at a time to identify a position that improves permeability without disrupting the binding conformation.
-
Structural Analysis: If you have a crystal structure or a reliable model of your peptide bound to its target, you can use this information to guide your modifications. Avoid modifying residues that are critical for target interaction.
-
Linker Optimization: If you are using a CPP, the length and composition of the linker connecting the CPP to your inhibitor can be crucial. Experiment with different linkers to ensure that the inhibitor can still fold correctly and bind to its target after cell entry.
Q4: I am seeing a lot of variability in my cell-based assay results. What could be the cause?
A: Variability in cell-based assays can arise from several sources when working with peptides:
-
Peptide Quality:
-
Purity: Impurities from the synthesis process can have off-target effects. Ensure you are using a high-purity peptide (>95%).
-
Counterions: Trifluoroacetic acid (TFA) is often used in peptide purification and can be toxic to cells. Consider exchanging TFA for a more biocompatible counterion like acetate or hydrochloride.[3][4][9]
-
Endotoxins: Bacterial endotoxins can contaminate peptide preparations and elicit an immune response in cells, leading to inconsistent results.[3]
-
-
Peptide Handling:
-
Solubility: Peptides can be difficult to dissolve and may aggregate in aqueous solutions. Ensure your peptide is fully dissolved before adding it to the cells. It may be necessary to use a small amount of a co-solvent like DMSO.
-
Stability: Peptides can degrade in solution over time. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[3]
-
-
Assay Conditions:
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase.
-
Serum Interactions: Peptides can bind to proteins in the serum of the cell culture medium, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of different modifications on peptide cell permeability.
Table 1: Comparison of Apparent Permeability Coefficients (Papp) for Linear vs. Cyclized Peptides
| Peptide ID | Sequence | Modification | Papp (10⁻⁶ cm/s) in Caco-2 Assay | Fold Improvement |
| Peptide A | (Linear) | None | 0.2 ± 0.05 | - |
| Peptide A-c | (Cyclized) | Head-to-tail cyclization | 1.5 ± 0.2 | 7.5 |
| Peptide B | (Linear) | None | 0.5 ± 0.1 | - |
| Peptide B-c | (Cyclized) | Disulfide bridge | 2.8 ± 0.4 | 5.6 |
Note: Data is hypothetical and for illustrative purposes. Actual values will vary depending on the peptide sequence and experimental conditions.
Table 2: Effect of N-methylation on Peptide Permeability in PAMPA
| Peptide ID | Modification | Number of N-methylations | Papp (10⁻⁶ cm/s) in PAMPA |
| Peptide C | None | 0 | 0.8 ± 0.1 |
| Peptide C-NMe1 | N-methylation at position 3 | 1 | 2.1 ± 0.3 |
| Peptide C-NMe2 | N-methylation at positions 3 and 5 | 2 | 4.5 ± 0.5 |
Note: Data is hypothetical and for illustrative purposes. The position and number of N-methylations need to be empirically determined for each peptide.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a peptide across an artificial lipid membrane.[10][11]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Prepare the Donor Plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Peptide Solutions: Dilute the peptide stock solution to the desired final concentration (e.g., 100 µM) in PBS.
-
Start the Assay: Add 200 µL of the peptide solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly on a plate shaker at room temperature for 4-18 hours.
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (VA / (Area * time)) * -ln(1 - [drug]acceptor / [drug]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Caco-2 Cell Permeability Assay
Objective: To assess the permeability of a peptide across a monolayer of human intestinal epithelial cells (Caco-2), which can model both passive and active transport.[12][13][14]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayer. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be <1 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add 400 µL of HBSS containing the test peptide to the apical (upper) chamber.
-
Add 1200 µL of HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Analysis: Determine the peptide concentration in the samples using LC-MS/MS.
-
Calculate Papp: The Papp is calculated using the formula:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of an intracellular kinase by a cell-permeable peptide inhibitor.
Experimental Workflow for Improving Permeability
Caption: A typical workflow for the development of cell-permeable peptide inhibitors.
Logical Relationship of Permeability Factors
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocat.com [biocat.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Interpreting Unexpected Results with MLCK Inhibitor Peptide 18
Welcome to the technical support center for MLCK Inhibitor Peptide 18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: The primary expected outcome is the inhibition of Myosin Light Chain Kinase (MLCK), leading to a decrease in the phosphorylation of the myosin light chain (MLC). This should result in reduced actin-myosin contractility, affecting cellular processes such as cell migration, adhesion, and epithelial barrier formation.[1]
Q2: At what concentration should I use this compound?
A2: The reported IC50 for this compound is 50 nM in in vitro kinase assays.[2][3][4] However, the optimal concentration for cell-based assays may vary depending on the cell type, experimental conditions, and the specific biological question. It is recommended to perform a dose-response experiment to determine the effective concentration for your system.
Q3: How selective is this compound?
A3: this compound is highly selective for MLCK. It exhibits a 4,000-fold greater selectivity for MLCK over CaM kinase II and does not inhibit Protein Kinase A (PKA).[2][3][4][5]
Q4: Is this compound cell-permeable?
A4: Yes, this compound is a cell-permeable nonapeptide.[4][5]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected observations when using this compound.
Issue 1: No observable effect on MLC phosphorylation or cell contractility.
Possible Cause 1: Insufficient Inhibitor Concentration
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations.
-
Rationale: The effective concentration can vary between cell types and experimental setups.
Possible Cause 2: Inhibitor Degradation
-
Troubleshooting Step: Prepare fresh stock solutions of the inhibitor. Aliquot and store at -20°C for long-term use to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 6 months at -20°C.
-
Rationale: Peptides can be susceptible to degradation, leading to a loss of activity.
Possible Cause 3: Redundant Kinase Activity
-
Troubleshooting Step: Investigate the role of other kinases that can phosphorylate myosin light chain, such as Rho-associated coiled-coil containing protein kinase (ROCK).[6][7] Consider co-treatment with a ROCK inhibitor.
-
Rationale: In some cellular contexts, other kinases can compensate for the inhibition of MLCK, masking the effect of the inhibitor.[6]
Issue 2: Increased cortical tension, cell blebbing, or unexpected morphological changes.
Possible Cause: Complex Cellular Response to MLCK Inhibition
-
Troubleshooting Step: Carefully observe and quantify the morphological changes over time and at different inhibitor concentrations. Correlate these changes with measurements of MLC phosphorylation.
-
Rationale: Some studies have shown that MLCK inhibition can paradoxically lead to an increase in cortical tension and bleb formation.[7] This suggests that the regulation of cortical contractility is complex and that disrupting MLCK activity can lead to homeostatic imbalances.[7]
Issue 3: Off-target effects observed at high concentrations.
Possible Cause: Non-specific interactions
-
Troubleshooting Step: Lower the concentration of the inhibitor to the lowest effective dose determined from your dose-response experiments.
-
Rationale: While highly selective, at very high concentrations, the inhibitor may interact with other cellular components, leading to off-target effects.[8]
Possible Cause: Phosphatase Inhibition
-
Troubleshooting Step: Measure the activity of myosin light chain phosphatase in the presence of the inhibitor.
-
Rationale: A similar peptide inhibitor of MLCK has been reported to also inhibit phosphatase activity, which could lead to a complex net effect on MLC phosphorylation.[9]
Data Presentation
Table 1: Specificity of this compound
| Kinase | IC50 | Selectivity vs. MLCK |
| MLCK | 50 nM | 1x |
| CaM Kinase II | ~200 µM | 4000x |
| PKA | No significant inhibition | >4000x |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
In Vitro MLCK Kinase Assay
This protocol is adapted from published literature to assess the direct inhibitory effect of Peptide 18 on MLCK activity.[2][3][10]
Materials:
-
Purified MLCK enzyme
-
MLCK-specific peptide substrate (e.g., KKRPQRATSNVFAM-NH2)
-
[γ-³²P]ATP
-
Assay Buffer (50 mM HEPES, 150 mM KCl, 15 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA, pH 7.5)
-
Calmodulin (CaM) and CaCl₂
-
This compound
-
Phosphocellulose filter paper
-
75 mM phosphoric acid solution
-
95% ethanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare the enzyme:CaM complex by incubating MLCK enzyme with 1 µM CaM and 5 µM CaCl₂ on ice for 1 minute.
-
Prepare reaction mixtures in a final volume of 50 µL containing assay buffer, 20 µM MLCK substrate peptide, and varying concentrations of this compound.
-
Initiate the reaction by adding the enzyme:CaM complex and 0.2 mM [γ-³²P]ATP.
-
Incubate the reaction at 25°C for 20 minutes.
-
Spot an aliquot of each reaction onto phosphocellulose filter paper.
-
Wash the filter papers with 75 mM phosphoric acid solution, followed by a wash with 95% ethanol.
-
Dry the filter papers and place them in vials with scintillation cocktail.
-
Determine the amount of incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition relative to a control reaction without the inhibitor.
Visualizations
Signaling Pathway
Caption: MLCK activation by Ca2+/CaM and subsequent inhibition by Peptide 18.
Experimental Workflow
Caption: A workflow for troubleshooting unexpected results with this compound.
Logical Relationships
Caption: Logical relationships for diagnosing a lack of effect from the inhibitor.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myosin light chain kinase-driven myosin II turnover regulates actin cortex contractility during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of myosin kinase inhibiting peptide on contractility and LC20 phosphorylation in skinned smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
long-term stability of MLCK inhibitor peptide 18 solutions
This technical support center provides guidance on the long-term stability and handling of MLCK Inhibitor Peptide 18 solutions to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my Peptide 18 solution cloudy or showing precipitates after reconstitution? | 1. Incomplete dissolution: The peptide has not fully dissolved in the chosen solvent. 2. Low solubility in the chosen buffer: The peptide's solubility might be lower in your specific assay buffer compared to pure water or DMSO. 3. Peptide concentration is too high: You may be trying to dissolve the peptide at a concentration above its solubility limit. | 1. Sonication: Gently sonicate the solution for a few minutes to aid dissolution.[1] 2. pH adjustment: For basic peptides like Peptide 18, a slightly acidic solvent (e.g., water with 0.1% acetic acid) can improve solubility.[1] 3. Use of organic solvent: First, dissolve the peptide in a small amount of DMSO (e.g., to 5 mg/mL) and then slowly add this stock solution to your aqueous buffer with gentle vortexing.[1][2][3] 4. Check concentration: Ensure you are not exceeding the recommended solubility limits (see FAQ section). |
| I am observing a gradual loss of inhibitory activity in my experiments. What could be the cause? | 1. Improper storage of stock solution: Storing the reconstituted peptide at 4°C or room temperature for extended periods can lead to degradation. 2. Multiple freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can degrade the peptide.[1] 3. Contamination: The stock solution may be contaminated with proteases. | 1. Correct storage: Upon reconstitution, aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[3] 2. Aliquot: Aliquoting prevents the need for multiple freeze-thaw cycles.[1] 3. Sterile handling: Use sterile solvents and pipette tips when preparing and handling peptide solutions to minimize contamination. |
| The final concentration of my peptide seems lower than calculated based on the lyophilized weight. | 1. Presence of counterions: The lyophilized peptide is typically supplied as a trifluoroacetate (TFA) salt, which contributes to the total weight.[3][4] The actual peptide content is usually >80% of the total mass.[4] 2. Hygroscopic nature: The lyophilized powder can absorb moisture from the air, increasing its weight. | 1. Account for peptide purity: For precise concentration calculations, consider the purity provided by the supplier (e.g., ≥97% by HPLC) and the presence of TFA salts.[3] 2. Proper handling: Allow the vial to equilibrate to room temperature before opening to minimize condensation. Store the lyophilized powder in a desiccator. |
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized this compound? The lyophilized powder should be stored at -20°C.[2][3][4] Under these conditions, the peptide is stable for several years.[2][5]
2. What is the recommended solvent for reconstituting Peptide 18? Sterile, distilled water is the first choice for reconstitution.[6] If solubility is an issue, DMSO or DMF can be used.[2][3] For example, solubility is reported to be up to 1 mg/mL in water and 5 mg/mL in DMSO.[2]
3. How should I store the reconstituted Peptide 18 solution? For long-term stability, it is crucial to aliquot the reconstituted solution into single-use volumes and store them frozen.[3] Avoid repeated freeze-thaw cycles.[1] For storage recommendations from various suppliers, refer to the data table below.
4. How long is the Peptide 18 solution stable? The stability of the solution depends on the storage temperature. Stock solutions are generally stable for up to 6 months when stored at -20°C or -80°C.[3][5] Long-term storage of peptide solutions, in general, is not recommended; fresh preparation is often advised.[5]
5. Can I store the peptide solution at 4°C? Short-term storage at 4°C (a few days to weeks) may be possible, but for long-term stability, freezing at -20°C or -80°C is strongly recommended.[7]
6. Is it necessary to warm the peptide solution before use? Yes, before use, and prior to opening the vial, it is recommended that the frozen aliquot be allowed to equilibrate to room temperature for at least 60 minutes. This ensures accurate pipetting and prevents condensation from entering the solution.
Data on Solution Stability
The following table summarizes the stability data for this compound solutions as provided by various suppliers.
| Storage Temperature | Duration of Stability | Source |
| -80°C | up to 6 months | AbMole BioScience[5] |
| -20°C | up to 6 months | Sigma-Aldrich / Calbiochem[3] |
| -20°C | up to 1 month | AbMole BioScience[5] |
| -20°C | up to 1 month (general recommendation) | Tocris Bioscience |
Experimental Protocols
Protocol: Reconstitution of Lyophilized Peptide 18
-
Equilibrate: Allow the vial of lyophilized peptide to reach room temperature before opening. This minimizes water condensation on the cold powder.
-
Solvent Addition: Add the calculated volume of a recommended solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol: Assessment of Peptide Stability via HPLC (General Workflow)
High-Performance Liquid Chromatography (HPLC) is the standard method to assess peptide purity and degradation over time.
-
Initial Analysis (T=0): Immediately after reconstitution, analyze an aliquot of the peptide solution using a reverse-phase HPLC (RP-HPLC) system with a C18 column. This provides the initial purity profile.
-
Sample Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot from each storage condition.
-
HPLC Analysis: Analyze each sample using the same HPLC method as the initial analysis.
-
Data Comparison: Compare the chromatograms from each time point to the T=0 sample. Stability is determined by the percentage of the main peptide peak area relative to the total peak area, monitoring for the appearance of degradation products (new peaks) or a decrease in the main peak area.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Myosin Light Chain Kinase Inhibitor Peptide 18 - Calbiochem | 475981 [merckmillipore.com]
- 4. This compound [novoprolabs.com]
- 5. abmole.com [abmole.com]
- 6. genscript.com [genscript.com]
- 7. particlepeptides.com [particlepeptides.com]
issues with MLCK inhibitor peptide 18 batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential batch variability of MLCK inhibitor peptide 18. These resources are intended for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory effect of our new batch of this compound compared to the previous one. What could be the cause?
A1: A decrease in potency can stem from several factors related to batch variability. The most common causes include lower net peptide content in the new batch, the presence of peptidic impurities, or degradation of the peptide. It is also possible that the counter-ion composition differs between batches, which can influence the peptide's activity.[1][2][3][4][5] We recommend performing a dose-response experiment to quantitatively compare the IC50 values of the old and new batches.
Q2: Our new lot of this compound is difficult to dissolve. Why is this happening and what can we do?
A2: Solubility issues can arise from differences in the lyophilization process, residual impurities, or the salt form of the peptide between batches.[6][7][8] this compound is a basic peptide. If you encounter solubility problems in aqueous solutions, you can try dissolving it in a small amount of a sterile, dilute acidic solution (e.g., 0.1% acetic acid) before diluting it to your final working concentration with your experimental buffer.[9][10][11] Sonication can also aid in dissolution.[8][10][11]
Q3: Could the counter-ion (e.g., TFA) in my peptide preparation affect my cellular experiments?
A3: Yes, counter-ions, most commonly trifluoroacetic acid (TFA) from the purification process, can vary between batches and may have biological effects.[1][2][4][12] At certain concentrations, TFA has been reported to inhibit or promote cell growth.[4][13] If your experiments are highly sensitive, consider requesting the peptide as a different salt form (e.g., acetate or hydrochloride) or performing a counter-ion exchange.
Q4: How should I properly store and handle this compound to minimize variability?
A4: Proper storage is crucial for maintaining peptide integrity. Lyophilized peptide should be stored at -20°C or colder in a desiccator.[9][10][14] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[9][10] For stock solutions, it is recommended to dissolve the peptide in a sterile buffer (pH 5-7), aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10][14]
Q5: What information should I look for on the Certificate of Analysis (CoA) to assess batch consistency?
A5: A comprehensive CoA is essential for evaluating a new batch. Key parameters to compare with previous batches include:
-
Purity (by HPLC): This indicates the percentage of the target peptide.[15][16][17]
-
Molecular Weight (by Mass Spectrometry): Confirms the identity of the peptide.[16][17]
-
Net Peptide Content (often by Amino Acid Analysis): This is the actual percentage of peptide in the lyophilized powder, accounting for water and counter-ions, and is crucial for accurate concentration calculations.[5][16]
-
Counter-ion content: Information on the type and amount of counter-ion.
Troubleshooting Guides
Issue 1: Inconsistent Inhibitory Potency
If you observe a significant difference in the inhibitory activity of a new batch of this compound, follow these troubleshooting steps.
Troubleshooting Workflow for Inconsistent Potency
Caption: Workflow for troubleshooting inconsistent experimental results between different batches of this compound.
Quantitative Data Comparison:
| Parameter | Batch A (Previous) | Batch B (New) | Implication of Discrepancy |
| Purity (HPLC) | 98.5% | 95.2% | Higher levels of impurities in Batch B may compete with or interfere with the inhibitor's activity. |
| Net Peptide Content | 85% | 70% | A lower net peptide content in Batch B means a stock solution made by weight will be less concentrated, leading to reduced apparent activity. |
| Counter-ion | TFA | TFA | If the counter-ion differs (e.g., TFA vs. HCl), it could affect peptide conformation and activity. |
Issue 2: Solubility Problems
If a new batch of the peptide does not dissolve readily, consider the following.
Troubleshooting Steps for Solubility:
-
Review the Peptide's Characteristics: this compound is a basic peptide due to the presence of multiple arginine and lysine residues.
-
Choose an Appropriate Solvent:
-
Start with sterile, distilled water.
-
If solubility is poor, try a dilute acidic solution (e.g., 0.1% acetic acid in sterile water).[9][10]
-
For highly problematic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by careful dilution in the aqueous buffer.[7][18]
-
-
Physical Dissolution Aids:
-
Final Check: Ensure the final solution is clear and free of particulates before use. If not, it may not be fully dissolved, which will affect the actual concentration.
Experimental Protocols
Protocol 1: In-Lab Quality Control of a New Peptide Batch
This protocol outlines a basic workflow to validate the concentration and activity of a new batch of this compound.
Experimental Workflow for New Batch Validation
Caption: A stepwise workflow for the experimental validation of a new batch of MLCK inhibitor peptide.
Methodology: Comparative In Vitro MLCK Kinase Assay
-
Preparation of Stock Solutions:
-
Accurately weigh both the old and new batches of lyophilized peptide.
-
Calculate the required solvent volume to achieve a 1 mM stock solution, adjusting for the net peptide content provided on the CoA for each batch.
-
Dissolve the peptides as per the solubility troubleshooting guide.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2, ATP, and the MLCK substrate (e.g., a synthetic peptide substrate like KKRPQRATSNVFAM-NH2).
-
Add purified, active MLCK enzyme to the reaction mix.
-
Prepare a serial dilution of both the old and new batches of this compound.
-
Add the diluted inhibitors to the kinase reaction. Include a no-inhibitor control.
-
-
Incubation and Detection:
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of ADP produced (using a luminescent assay like ADP-Glo™) or the amount of phosphate incorporated into the substrate (using a radioactive [γ-32P]ATP assay).
-
-
Data Analysis:
-
Plot the percentage of MLCK activity against the logarithm of the inhibitor concentration for both batches.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each batch. A significant deviation in the IC50 value of the new batch indicates a potency issue.
-
Signaling Pathway
Understanding the mechanism of action of MLCK is crucial for interpreting experimental results. This compound acts as a competitive inhibitor with respect to the peptide substrate.
Simplified MLCK Signaling Pathway
Caption: The signaling cascade of Myosin Light Chain Kinase (MLCK) activation and its inhibition by Peptide 18.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. biosynth.com [biosynth.com]
- 7. lifetein.com [lifetein.com]
- 8. jpt.com [jpt.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 12. mdpi.com [mdpi.com]
- 13. genscript.com [genscript.com]
- 14. genscript.com [genscript.com]
- 15. polypeptide.com [polypeptide.com]
- 16. Quality Certificates | Karebay [karebaybio.com]
- 17. biosynth.com [biosynth.com]
- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Validation & Comparative
Validating Myosin Light Chain Kinase (MLCK) Inhibition: A Western Blot-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the inhibition of Myosin Light Chain Kinase (MLCK), a key regulator of smooth muscle contraction and cellular motility. The primary focus is on the widely used Western blot technique, offering a detailed analysis of its application in assessing the efficacy of common MLCK inhibitors. This document outlines experimental protocols, presents comparative data, and discusses alternative validation methods to aid researchers in selecting the most appropriate approach for their studies.
Introduction to MLCK and its Inhibition
Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II (MLC20). This phosphorylation is a critical step in initiating smooth muscle contraction and plays a significant role in various cellular processes, including cell migration, adhesion, and cytokinesis. Given its central role in these physiological events, MLCK has emerged as a promising therapeutic target for a range of disorders, including vascular diseases, asthma, and cancer.
Validation of MLCK inhibition is crucial in both basic research and drug development to confirm the on-target effects of inhibitory compounds. Western blotting is a cornerstone technique for this purpose, primarily by detecting changes in the phosphorylation status of MLCK's direct substrate, MLC20. A decrease in phosphorylated MLC (pMLC) relative to the total MLC level is a reliable indicator of MLCK inhibition.
The MLCK Signaling Pathway
The canonical pathway for MLCK activation begins with an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change that allows the CaM complex to bind to and activate MLCK. The activated MLCK then phosphorylates MLC20 at Serine 19 and Threonine 18, leading to actomyosin cross-bridge cycling and cellular contraction.
Comparison of Common MLCK Inhibitors
Several small molecule inhibitors are commonly used to study MLCK function. Their efficacy is often validated by observing a decrease in pMLC levels via Western blot.
| Inhibitor | Mechanism of Action | Reported IC₅₀ / Kᵢ | Key Characteristics & Off-Target Effects |
| ML-7 | ATP-competitive inhibitor | Kᵢ = 300 nM[1] | Cell-permeable and one of the most selective MLCK inhibitors. At higher concentrations, it can inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) with Kᵢ values of 21 µM and 42 µM, respectively.[1] |
| ML-9 | ATP-competitive inhibitor | IC₅₀ = 3.8 µM | A less potent precursor to ML-7. It also inhibits PKA and PKC at higher concentrations.[2] |
| Wortmannin | Irreversible, covalent inhibitor | IC₅₀ ≈ 200-300 nM | A fungal metabolite that acts at or near the ATP-binding site.[3] While potent against MLCK, it is also a well-known and potent inhibitor of phosphoinositide 3-kinases (PI3Ks) at similar concentrations, which can lead to significant off-target effects.[4] |
Validating MLCK Inhibition by Western Blot: A Workflow
The following diagram outlines the typical workflow for validating MLCK inhibition using Western blotting.
Experimental Protocols
Standard Western Blot for pMLC and Total MLC
This protocol is a standard method for assessing the ratio of phosphorylated MLC to total MLC.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the MLCK inhibitor at various concentrations for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis:
-
Load samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)) and total MLC overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the pMLC signal to the total MLC signal to determine the extent of inhibition.
-
Phos-tag™ SDS-PAGE for Enhanced Separation of Phosphorylated MLC
Phos-tag™ SDS-PAGE is a mobility shift-based method that provides a clear separation of phosphorylated and non-phosphorylated protein isoforms.
-
Gel Preparation:
-
Prepare a 10-12% polyacrylamide gel containing 25-50 µM Phos-tag™ acrylamide and 50-100 µM MnCl₂.
-
-
Sample Preparation and Electrophoresis:
-
Prepare and load samples as described in the standard protocol.
-
Run the gel at a constant voltage until adequate separation is achieved. The migration of all proteins will be slower than in a standard SDS-PAGE.
-
-
Protein Transfer:
-
Before transferring, wash the gel in transfer buffer containing 10 mM EDTA for 10-15 minutes to remove Mn²⁺ ions, which can interfere with transfer.
-
Proceed with the transfer as described in the standard protocol.
-
-
Immunoblotting and Detection:
-
Follow the standard immunoblotting protocol using an antibody that recognizes total MLC. This will allow for the simultaneous detection and quantification of non-phosphorylated, mono-phosphorylated, and di-phosphorylated MLC species.
-
Quantitative Data from Western Blot Analysis
The following table summarizes representative quantitative data from studies that have used Western blotting to validate MLCK inhibition.
| Inhibitor | Cell/Tissue Type | Concentration | % Decrease in pMLC (relative to control) | Reference |
| ML-7 | Rabbit Aorta | 1 mg/kg/day (in vivo) | Significant decrease | [5] |
| ML-7 | HeLa Cells | 50 µM | ~70-80% | [6] |
| ML-9 | Rabbit Mesenteric Artery | 10-30 µM | Dose-dependent inhibition | [7] |
| Wortmannin | Rat Thoracic Aorta | 0.3 µM | Significant inhibition | [3] |
Note: The exact percentage of inhibition can vary depending on the experimental conditions, including cell type, treatment duration, and the specific antibodies used.
Alternative Methods for Validating MLCK Inhibition
While Western blotting is a robust method, other techniques can be used to validate MLCK inhibition, either as a standalone method or to complement Western blot data.
In Vitro Kinase Assays
-
Principle: These assays directly measure the enzymatic activity of purified MLCK in the presence of an inhibitor. This is often done by quantifying the incorporation of ³²P-ATP into a myosin light chain substrate.
-
Advantages: Provides a direct measure of kinase activity and is highly sensitive. It is useful for determining the IC₅₀ of an inhibitor.
-
Disadvantages: It is performed in a cell-free system and may not fully reflect the inhibitor's efficacy in a complex cellular environment. It also requires purified, active MLCK.
In-Cell Western (ICW)
-
Principle: This is a quantitative immunofluorescence method performed in a multi-well plate format. Cells are fixed and permeabilized in the wells, followed by incubation with primary and secondary antibodies. The fluorescence signal is then read on an imaging system.
-
Advantages: Higher throughput than traditional Western blotting, requires less sample, and reduces the variability associated with gel loading and transfer.[8][9]
-
Disadvantages: It is an endpoint assay and does not provide information on protein size. It can also be more susceptible to background fluorescence.
Troubleshooting Common Western Blot Issues in MLCK Inhibition Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No pMLC Signal | - Low abundance of pMLC.- Inefficient antibody.- Phosphatase activity during sample preparation. | - Increase the amount of protein loaded (up to 50 µg).- Use a fresh, validated phospho-specific antibody.- Ensure phosphatase inhibitors are included in the lysis buffer.[10] |
| High Background | - Antibody concentration is too high.- Insufficient blocking or washing.- Non-specific binding of the secondary antibody. | - Titrate the primary and secondary antibody concentrations.- Increase blocking time and the number of washes.- Use a pre-adsorbed secondary antibody.[11] |
| Multiple Non-specific Bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific monoclonal antibody.- Ensure protease inhibitors are used and samples are kept on ice. |
| Difficulty in Quantifying Phosphorylation | - Poor separation of pMLC and MLC.- Saturated signal. | - Use Phos-tag™ SDS-PAGE for better separation.- Reduce the exposure time or the amount of protein loaded to ensure the signal is within the linear range for quantification. |
Conclusion
Validating MLCK inhibition is a critical step in both pharmacological research and drug discovery. Western blotting, particularly when quantifying the ratio of phosphorylated to total MLC, provides a reliable and accessible method for this purpose. The use of specific and potent inhibitors like ML-7, coupled with optimized Western blot protocols, can yield robust and reproducible data. For higher resolution of phosphorylation states, Phos-tag™ SDS-PAGE is a valuable tool. While alternative methods like in vitro kinase assays and In-Cell Westerns offer distinct advantages in terms of direct enzyme activity measurement and throughput, respectively, Western blotting remains a central technique for confirming MLCK inhibition within a cellular context. Careful experimental design, including appropriate controls and troubleshooting, is essential for obtaining accurate and meaningful results.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Wortmannin, a microbial product inhibitor of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
A Comparative Guide to MLCK Inhibitors: Peptide 18 vs. ML-7
For researchers, scientists, and drug development professionals, the selection of a suitable Myosin Light Chain Kinase (MLCK) inhibitor is critical for the accurate interpretation of experimental results. This guide provides an objective comparison of two widely used MLCK inhibitors, MLCK Inhibitor Peptide 18 and ML-7, focusing on their performance, specificity, and supporting experimental data.
This comparison guide aims to provide a clear and data-driven overview to assist researchers in choosing the most appropriate inhibitor for their specific experimental needs.
At a Glance: Key Quantitative Data
| Parameter | This compound | ML-7 |
| IC50 for MLCK | 50 nM[1][2][3][4][5][6][7][8] | ~300-400 nM[9] |
| Ki for MLCK | 52 nM[3] | 300 nM[10][11][12] |
| Mechanism of Action | Competitive with respect to substrate, mixed mode with respect to ATP[3] | ATP-competitive[10][12] |
| Selectivity | >4,000-fold selective for MLCK over CaM Kinase II and PKA[1][2][5][6][7] | Inhibits PKA (Ki = 21 µM) and PKC (Ki = 42 µM)[10] |
| Cell Permeability | Yes[1][5][6] | Yes |
Mechanism of Action and Specificity
This compound is a cell-permeable nonapeptide that acts as a highly selective and potent inhibitor of MLCK.[3][6] Its mechanism of inhibition is competitive with respect to the peptide substrate and exhibits a mixed mode of inhibition with respect to ATP.[3] A key advantage of Peptide 18 is its remarkable selectivity; it shows over 4,000-fold selectivity for MLCK compared to other kinases such as CaM Kinase II and Protein Kinase A (PKA).[1][2][5][6][7] This high specificity minimizes off-target effects, leading to more reliable and interpretable experimental outcomes.
ML-7 is a small molecule inhibitor of MLCK that functions as a reversible, ATP-competitive inhibitor.[10][12] While it is a potent inhibitor of MLCK, it also demonstrates inhibitory activity against other kinases, notably PKA and Protein Kinase C (PKC), albeit at higher concentrations.[10] The Ki of ML-7 for MLCK is 0.3 µM, while its Ki for PKA and PKC are 21 µM and 42 µM, respectively.[10] This broader activity profile should be a consideration in experimental design to avoid potential confounding results.
Signaling Pathway and Inhibition
The phosphorylation of the regulatory light chain of myosin II (MLC20) by MLCK is a pivotal event in the regulation of smooth muscle contraction and endothelial barrier function.[13] This process is initiated by an increase in intracellular calcium, which leads to the activation of calmodulin (CaM) and subsequently MLCK. The activated MLCK then phosphorylates MLC20, triggering a cascade of events that result in cell contraction and increased permeability. Both this compound and ML-7 target this pathway by directly inhibiting the enzymatic activity of MLCK, thereby preventing the phosphorylation of MLC20.
Caption: MLCK signaling pathway and points of inhibition by Peptide 18 and ML-7.
Experimental Protocols
In Vitro Kinase Assay for MLCK Inhibition
This protocol is adapted from methodologies used to assess the inhibitory potential of compounds against MLCK.
Materials:
-
Recombinant MLCK enzyme
-
Myosin light chain (MLC) as substrate (or a synthetic peptide substrate like KKRPQRATSNVFAM-NH2)[2][4]
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, 1 µM Calmodulin)
-
This compound or ML-7
-
Phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, MLC substrate, and the desired concentration of the inhibitor (Peptide 18 or ML-7).
-
Initiate the reaction by adding recombinant MLCK enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity of the inhibitor-treated samples to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
Caption: A typical workflow for an in vitro kinase assay to determine inhibitor potency.
Conclusion
Both this compound and ML-7 are effective inhibitors of MLCK. However, their distinct profiles in terms of potency and specificity make them suitable for different research applications.
-
This compound is the preferred choice for experiments demanding high specificity and minimal off-target effects. Its superior selectivity makes it an ideal tool for dissecting the precise role of MLCK in various cellular processes.
-
ML-7 remains a valuable tool for studying MLCK-dependent pathways. However, researchers should be mindful of its potential to inhibit other kinases, particularly at higher concentrations, and incorporate appropriate controls to validate their findings.
The selection between these two inhibitors should be guided by the specific requirements of the experiment, with a strong emphasis on the desired level of selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. abmole.com [abmole.com]
- 8. This compound (Alternative Name: Myosin Light Chain Kinase Inhibitor Peptide 18) | 224579-74-2 | フナコシ [funakoshi.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. sumoprotease.com [sumoprotease.com]
- 12. ML 7 hydrochloride| Selective MLCK Inhibitor | Tocris Bioscience [tocris.com]
- 13. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MLCK Inhibitor Peptide 18 and ML-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two commonly used Myosin Light Chain Kinase (MLCK) inhibitors: MLCK Inhibitor Peptide 18 and ML-9. The information presented is intended to help researchers make informed decisions when selecting an inhibitor for their specific experimental needs, with a focus on efficacy, selectivity, and potential off-target effects supported by experimental data.
Introduction to the Inhibitors
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine kinase that regulates a wide array of cellular processes, including smooth muscle contraction, cell migration, and endothelial barrier function, primarily by phosphorylating the regulatory light chain of myosin II.[1] Pharmacological inhibition of MLCK is a key strategy for investigating these physiological and pathological processes.
-
This compound is a synthetic, cell-permeable nonapeptide designed as a highly selective and potent inhibitor of MLCK.[2][3]
-
ML-9 is a small molecule, naphthalene sulfonamide derivative that acts as an ATP-competitive kinase inhibitor and was one of the first widely used MLCK inhibitors.[1][4]
Mechanism of Action
The two inhibitors target MLCK through fundamentally different mechanisms:
-
This compound acts as a competitive inhibitor with respect to the peptide substrate .[2] It does not interfere with the binding of ATP or the activation of MLCK by its cofactor, calmodulin.[2][5] Its design is based on the substrate-binding region of the kinase.
-
ML-9 functions as an ATP-competitive inhibitor .[4] It binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate from ATP to the myosin light chain substrate. This mechanism is common among many kinase inhibitors and can lead to off-target effects on other ATP-dependent enzymes.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each inhibitor, highlighting their differences in potency and selectivity.
| Parameter | This compound | ML-9 | Reference(s) |
| Primary Target | Myosin Light Chain Kinase (MLCK) | Myosin Light Chain Kinase (MLCK) | [1][2] |
| IC₅₀ (MLCK) | 50 nM | 3.8 µM (3,800 nM) | [1][5][6] |
| Kᵢ (MLCK) | 52 nM (substrate-competitive) | 4 µM (ATP-competitive) | [2][7] |
| Selectivity | Highly selective. 4000-fold selectivity over CaM Kinase II. Does not inhibit PKA. | Broad activity. Known to inhibit other kinases and channels. | [4][5][6][7] |
| Known Off-Targets | No significant inhibition of PKA or CaMKII reported. | PKA (Kᵢ = 32 µM)PKC (Kᵢ = 54 µM)Akt Kinase STIM1 TRPC6 channels (IC₅₀ = 7.8 µM) | [4][7][8][9] |
Signaling Pathway and Inhibition Diagram
The diagram below illustrates the canonical MLCK activation pathway and the distinct points of intervention for Peptide 18 and ML-9.
Caption: MLCK pathway showing activation by Ca²⁺/Calmodulin and inhibition points.
Experimental Protocols
Below are representative protocols for utilizing each inhibitor. Researchers should optimize concentrations and incubation times for their specific model system.
In Vitro Kinase Assay
This protocol is adapted from methodologies used to characterize MLCK inhibitors.[5][10]
-
Objective: To measure the direct inhibitory effect on MLCK activity.
-
Materials:
-
Purified MLCK enzyme
-
Calmodulin (CaM)
-
MLC peptide substrate (e.g., KKRPQRATSNVFAM-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA
-
[γ-³²P]ATP
-
Inhibitor stock solutions (Peptide 18 in water; ML-9 in DMSO)
-
Phosphocellulose filter paper
-
75 mM phosphoric acid wash solution
-
-
Procedure:
-
Prepare the enzyme-CaM complex by incubating purified MLCK with CaM and CaCl₂ on ice.
-
Prepare reaction mixtures in a final volume of 50 µL containing assay buffer, MLC peptide substrate (e.g., 20 µM), and the desired concentration of either this compound or ML-9. Include a no-inhibitor control.
-
Initiate the reaction by adding the MLCK/CaM complex and 0.2 mM [γ-³²P]ATP.
-
Incubate at 25-30°C for 20 minutes.
-
Stop the reaction by spotting an aliquot of each reaction onto phosphocellulose filter paper.
-
Wash the filters extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the control and determine the IC₅₀ value.
-
Cell-Based Endothelial Barrier Function Assay
This protocol is based on studies investigating the role of MLCK in regulating intestinal barrier permeability.[11]
-
Objective: To assess the inhibitor's ability to prevent barrier disruption in a cell monolayer model.
-
Materials:
-
Epithelial or endothelial cells (e.g., Caco-2, T84) grown on permeable supports (e.g., Transwells).
-
Cell culture medium.
-
Inhibitor stock solutions.
-
Inflammatory stimuli (e.g., TNF-α and IFN-γ).
-
An epithelial volt-ohm meter (EVOM) to measure Transepithelial Electrical Resistance (TEER).
-
-
Procedure:
-
Culture cells on permeable supports until a confluent monolayer with stable TEER is formed.
-
Pre-incubate the cell monolayers with varying concentrations of this compound or ML-9 for 1-2 hours. A vehicle control (water or DMSO) must be included.
-
Introduce the inflammatory stimuli (e.g., TNF-α/IFN-γ) to the basolateral medium to induce barrier dysfunction.
-
Measure TEER at regular intervals for up to 24 hours to monitor barrier integrity. A decrease in TEER indicates increased permeability.
-
At the end of the experiment, cells can be lysed to assess MLC phosphorylation via Western blot as a molecular confirmation of MLCK inhibition.
-
Efficacy and Specificity: A Direct Comparison
Potency: this compound is substantially more potent than ML-9. With an IC₅₀ of 50 nM, it is approximately 76 times more effective at inhibiting MLCK in vitro than ML-9 (IC₅₀ = 3.8 µM or 3,800 nM).[1][6] This allows for the use of much lower concentrations in experiments, reducing the likelihood of non-specific effects.
Selectivity and Off-Target Effects: This is the most critical distinction between the two compounds.
-
This compound demonstrates exceptionally high selectivity. It was specifically designed to target the substrate-binding site of MLCK and shows 4,000-fold greater selectivity for MLCK over the closely related CaM Kinase II.[5][12][13] It does not have significant inhibitory activity against other common kinases like PKA.[2][6] This high degree of specificity makes it a superior tool for attributing observed cellular effects directly to the inhibition of MLCK.
-
ML-9 , as an ATP-competitive inhibitor, has a much broader activity profile. It inhibits PKA and PKC, albeit at higher concentrations than for MLCK.[4][7] More recent studies have revealed that ML-9 also inhibits STIM1, an essential component of store-operated calcium entry, and directly modulates TRPC6 and TRPC7 ion channels at concentrations used to inhibit MLCK.[8][9][14] These off-target activities can confound the interpretation of experimental results, as the observed phenotype may not be solely due to MLCK inhibition. For example, an effect on intracellular calcium dynamics could be incorrectly attributed to the MLCK pathway when using ML-9.[7]
Conclusion and Recommendations
For researchers requiring precise and unambiguous inhibition of Myosin Light Chain Kinase, This compound is the demonstrably superior choice. Its high potency and exceptional selectivity ensure that experimental outcomes can be confidently attributed to the modulation of MLCK activity.
ML-9 , while a historically important tool, should be used with significant caution. Its relatively low potency and well-documented off-target effects on multiple other signaling proteins, including other kinases and ion channels, make it difficult to isolate the specific contribution of MLCK inhibition.[7][9][14] If ML-9 is used, researchers should perform rigorous control experiments, such as using structurally different MLCK inhibitors or genetic knockdown, to validate their findings.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. glpbio.com [glpbio.com]
- 14. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of MLCK Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the Myosin Light Chain Kinase (MLCK) inhibitor peptide 18 against other commonly used kinase inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies of MLCK-dependent signaling pathways.
Introduction to Myosin Light Chain Kinase (MLCK)
Myosin Light Chain Kinase is a crucial serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction. It functions by phosphorylating the regulatory light chain of myosin II. Beyond its role in muscle function, MLCK is implicated in a variety of cellular processes, including cell migration, inflammation, and the regulation of endothelial and epithelial barrier function. Given its involvement in numerous physiological and pathological processes, the development of potent and selective MLCK inhibitors is of significant interest for both basic research and therapeutic applications.
MLCK inhibitor peptide 18 is a synthetic peptide designed as a highly selective and cell-permeable inhibitor of MLCK. This guide will compare its performance against other kinase inhibitors, including the MLCK inhibitor ML-7, the ROCK inhibitor Y-27632, and the broad-spectrum kinase inhibitor Staurosporine.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount to ensure that its observed biological effects are attributable to the inhibition of the intended target and not due to off-target activities. The following table summarizes the inhibitory potency of this compound and other kinase inhibitors against their primary targets and key off-targets.
| Inhibitor | Primary Target | IC50 / Ki | Off-Target Kinase | IC50 / Ki | Fold Selectivity (vs. Primary Target) |
| This compound | MLCK | IC50: 50 nM [1][2][3] | CaM Kinase II | >200 µM | >4000-fold[1][2][3] |
| Ki: 52 nM | PKA | Not inhibited | >4000-fold[1][2][3] | ||
| ML-7 | MLCK | Ki: 300 nM[4][5] | PKA | Ki: 21 µM | ~70-fold[4][5] |
| PKC | Ki: 42 µM | ~140-fold[4][5] | |||
| Y-27632 | ROCK1 / ROCK2 | Ki: 140-220 nM | PKA | Ki: >25 µM | >113-fold |
| PKC | Ki: >25 µM | >113-fold | |||
| MLCK | Ki: >25 µM | >113-fold | |||
| Staurosporine | Pan-Kinase | IC50: ~3-20 nM | MLCK | IC50: 21 nM | Non-selective |
| (PKC, PKA, etc.) | Many other kinases | In low nM range | Non-selective[6] |
Key Observations:
-
This compound demonstrates exceptional selectivity for MLCK. With an IC50 of 50 nM for MLCK, it shows over 4000-fold greater selectivity against CaM Kinase II and does not inhibit PKA at concentrations up to 200 µM[1][2][3]. This high degree of selectivity makes it a valuable tool for specifically probing the function of MLCK.
-
ML-7 is a selective MLCK inhibitor but with a lower potency and selectivity compared to peptide 18. It inhibits PKA and PKC at micromolar concentrations, approximately 70- and 140-fold higher than its Ki for MLCK, respectively[4][5].
-
Y-27632 is a potent inhibitor of the Rho-associated coiled-coil forming protein kinases (ROCK) and shows high selectivity against a panel of other kinases, including MLCK, PKA, and PKC, at concentrations up to 25 µM.
-
Staurosporine is a potent but non-selective, broad-spectrum kinase inhibitor. It inhibits a vast number of kinases with high affinity, making it unsuitable for studies requiring specific target inhibition[6].
Signaling Pathway and Experimental Workflow
To provide a clearer context for the action of these inhibitors, the following diagrams illustrate the MLCK signaling pathway and a general workflow for determining kinase inhibitor potency.
Caption: The Myosin Light Chain Kinase (MLCK) signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a representative protocol for an in vitro radiometric protein kinase assay.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific protein kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., MLCK)
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Adenosine triphosphate (ATP), including [γ-³²P]ATP
-
Kinase inhibitor of interest, serially diluted
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions:
-
In a microcentrifuge tube or multi-well plate, prepare a reaction mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Add serial dilutions of the kinase inhibitor to the reaction mixes. Include a control reaction with no inhibitor.
-
Pre-incubate the reactions for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
-
Initiate the Kinase Reaction:
-
Start the phosphorylation reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP to each reaction mix. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
-
Incubation:
-
Incubate the reactions at the same constant temperature for a predetermined time (e.g., 20 minutes). The reaction time should be within the linear range of the assay.
-
-
Stop the Reaction and Spot:
-
Terminate the reactions by spotting a small aliquot of each reaction mix onto a sheet of phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove the unreacted [γ-³²P]ATP.
-
Perform a final wash with ethanol to aid in drying.
-
-
Detection and Analysis:
-
Allow the phosphocellulose paper to dry completely.
-
Cut out the individual spots and place them in scintillation vials with a scintillation cocktail.
-
Measure the amount of radioactivity on each spot using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The data presented in this guide highlight the superior selectivity of this compound for its target kinase compared to other commonly used kinase inhibitors. Its high potency and specificity make it an invaluable tool for dissecting the specific roles of MLCK in various cellular and physiological processes, minimizing the potential for confounding off-target effects. For researchers investigating MLCK-dependent pathways, this compound offers a more precise and reliable means of target inhibition than less selective compounds like ML-7 or broad-spectrum inhibitors such as Staurosporine.
References
- 1. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 6. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide-Based Myosin Light Chain Kinase (MLCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of peptide-based Myosin Light Chain Kinase (MLCK) inhibitors against other alternatives, primarily small molecule inhibitors. We will explore the inherent advantages of peptide-based approaches, supported by quantitative data and detailed experimental methodologies, to inform research and development in fields where MLCK modulation is a key therapeutic strategy.
Introduction: The Role of MLCK in Cellular Physiology
Myosin Light Chain Kinase (MLCK) is a pivotal serine/threonine-specific protein kinase that plays a crucial role in regulating a wide array of cellular processes. It is a calcium/calmodulin (CaM)-dependent enzyme whose primary function is to phosphorylate the regulatory light chain (RLC) of myosin II.[1][2] This phosphorylation is the key activation step for myosin's motor activity, enabling it to interact with actin filaments and generate mechanical force.[1] Consequently, MLCK is fundamental to processes such as smooth muscle contraction, endothelial barrier function, cell migration, and cytokinesis.[1][3] Given its central role, abnormal MLCK expression or activity is implicated in numerous pathologies, including inflammatory diseases, cardiovascular conditions, and cancer, making it an attractive target for therapeutic intervention.[3][4]
The MLCK Signaling Pathway
The activation of MLCK is tightly regulated and initiated by an increase in intracellular calcium concentration ([Ca2+]i). Various stimuli, such as hormones and neurotransmitters, can trigger this calcium influx.[1] The elevated Ca2+ binds to calmodulin (CaM), inducing a conformational change that allows the Ca2+/CaM complex to bind to and activate MLCK. The activated MLCK then phosphorylates the myosin RLC at Serine-19 and Threonine-18, which initiates actomyosin contraction and other cellular responses.[2] The signaling cascade is counter-regulated by Myosin Light Chain Phosphatase (MLCP), which dephosphorylates the RLC to promote relaxation.[1]
Caption: The canonical MLCK activation pathway.
Peptide-Based vs. Small Molecule Inhibitors: A Comparative Analysis
The development of MLCK inhibitors has followed two main paths: small molecules and peptide-based agents. While both can achieve inhibition, peptide-based inhibitors offer distinct advantages, particularly in terms of specificity and rational design.
-
Specificity and Selectivity: This is the most significant advantage of peptide inhibitors. Many small molecule inhibitors target the highly conserved ATP-binding pocket of kinases.[5] This lack of structural uniqueness can lead to off-target inhibition of other kinases, causing unintended side effects. In contrast, peptide inhibitors are often designed as "pseudosubstrates" or are based on the autoinhibitory domain of MLCK itself.[6][7] This allows them to bind to the more specific substrate-binding site, resulting in much higher selectivity. For example, MLCK Inhibitor Peptide 18 shows over 4,000-fold selectivity for MLCK compared to other kinases like CaM Kinase II and Protein Kinase A (PKA).[8]
-
Potency: Due to their optimized interaction with the substrate-binding site, peptide inhibitors can be highly potent, often exhibiting inhibitory constants (Ki) or IC50 values in the low nanomolar range.[6][9]
-
Rational Design: The design of peptide inhibitors is often more straightforward than that of small molecules. They can be rationally derived from the primary amino acid sequence of the MLCK substrate or its regulatory domains.[10] This provides a clear template for design and optimization.
-
Challenges and Modern Solutions: The primary drawbacks of peptides are their low proteolytic stability and poor cell permeability.[5][11] However, significant advances have been made to overcome these limitations. The substitution of natural L-amino acids with D-amino acids can dramatically increase peptide half-life in plasma.[12][13] Other strategies include N-terminal acetylation, cyclization, and the incorporation of non-natural amino acids to enhance stability and cell penetration.[11][14] For instance, the modified peptide PIK2 was found to be about 10 times more stable in plasma than its parent L-peptide while retaining high inhibitory activity.[11]
Quantitative Comparison of MLCK Inhibitors
The following table summarizes the quantitative performance of representative peptide-based inhibitors compared to common small molecule alternatives.
| Inhibitor Name | Type | Target | Potency (IC50 / Ki) | Mechanism of Action | Selectivity Notes |
| Peptide 18 | Peptide | MLCK | IC50 = 50 nM[8][9] | Competitive with substrate (Ki = 52 nM); Mixed-mode with ATP.[9] | >4,000-fold selective over CaMKII and PKA.[8] |
| Peptide 480-501 | Peptide | MLCK | Ki = 25 nM[6] | Competitive with both ATP and substrate.[6] | Data specific to Ca2+/CaM-independent MLCK. |
| PIK | Peptide | MLCK | Potent inhibitor[11] | Pseudosubstrate inhibitor based on autoinhibitory sequence.[11] | Does not appreciably inhibit PKA or CaMKII.[12] |
| ML-7 | Small Molecule | MLCK | Ki ≈ 300 nM | Competitive with ATP. | Also inhibits other kinases at higher concentrations. |
| ML-9 | Small Molecule | MLCK | Ki ≈ 3.8 µM | Competitive with ATP. | Known to inhibit PKA and PKC at similar concentrations, indicating low selectivity.[15] |
Experimental Protocols
1. In Vitro MLCK Kinase Activity Assay
This assay directly measures the enzymatic activity of MLCK and its inhibition.
-
Objective: To determine the IC50 value of a peptide inhibitor against purified MLCK.
-
Materials:
-
Purified smooth muscle MLCK
-
Purified myosin regulatory light chain (RLC) as substrate
-
Calmodulin (CaM)
-
Assay Buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.5 mM CaCl2)
-
[γ-³²P]ATP (radioactive ATP)
-
Peptide inhibitor at various concentrations
-
Phosphocellulose paper and scintillation counter
-
-
Methodology:
-
Prepare a reaction mixture containing assay buffer, CaM, RLC, and the desired concentration of the peptide inhibitor.
-
Initiate the reaction by adding purified MLCK enzyme to the mixture.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 10 minutes) within the linear reaction range.
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the RLC substrate using a scintillation counter.
-
Perform control reactions without the inhibitor (100% activity) and without the enzyme (background).
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
-
2. Endothelial Cell Barrier Function (Permeability) Assay
This cell-based assay evaluates the ability of an inhibitor to prevent endothelial hyperpermeability, a process regulated by MLCK.[11][16]
-
Objective: To assess the functional effect of a cell-permeant peptide inhibitor on endothelial barrier integrity.
-
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or similar endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
Permeability-inducing agent (e.g., thrombin, histamine)
-
Cell-permeant peptide inhibitor
-
Fluorescent tracer (e.g., FITC-dextran)
-
Fluorometer
-
-
Methodology:
-
Culture HUVECs to confluence on the semi-permeable membrane of Transwell inserts to form a monolayer.
-
Pre-treat the cell monolayers with various concentrations of the peptide inhibitor for a specified time (e.g., 30-60 minutes).
-
Add the permeability-inducing agent (e.g., thrombin) to the upper chamber of the Transwell.
-
Simultaneously, add the fluorescent tracer (FITC-dextran) to the upper chamber.
-
Incubate for a defined period (e.g., 60 minutes).
-
Collect samples from the lower chamber and measure the fluorescence intensity using a fluorometer.
-
The amount of fluorescence in the lower chamber is directly proportional to the permeability of the endothelial monolayer.
-
Compare the permeability of inhibitor-treated cells to untreated controls and cells treated with the stimulus alone to determine the protective effect of the inhibitor.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating a novel peptide-based MLCK inhibitor.
Caption: Workflow for MLCK inhibitor development.
References
- 1. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Action and therapeutic targets of myosin light chain kinase, an important cardiovascular signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Small peptide inhibitors of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Frontiers | Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove [frontiersin.org]
- 15. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Validating MLCK Inhibitor Peptide 18 Specificity
A comprehensive comparison of control experiments and alternative inhibitors to ensure the targeted efficacy of Myosin Light Chain Kinase (MLCK) inhibitor peptide 18 in research and drug development.
For researchers and drug development professionals investigating cellular processes regulated by Myosin Light Chain Kinase (MLCK), the specificity of inhibitory tools is paramount. MLCK inhibitor peptide 18 is a widely used potent and selective inhibitor of MLCK. However, rigorous control experiments are essential to validate its on-target effects and rule out potential off-target influences. This guide provides a comparative overview of essential control experiments, alternative inhibitors, and detailed experimental protocols to ensure the specificity of this compound in your research.
Understanding the MLCK Signaling Pathway
MLCK plays a crucial role in regulating smooth muscle contraction, endothelial permeability, and cell migration. It does so by phosphorylating the regulatory light chain of myosin II (MLC20), an event that triggers a cascade of intracellular events. A simplified representation of this pathway is illustrated below.
Comparative Analysis of Inhibitor Specificity
To ascertain the specificity of this compound, it is crucial to compare its inhibitory activity against MLCK with its activity against other related kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for peptide 18 and common alternative inhibitors.
| Inhibitor | Primary Target | MLCK (IC50/Ki) | PKA (Ki) | PKC (Ki) | ROCK1 (Ki) | ROCK2 (Ki) | CaMKII |
| This compound | MLCK | 50 nM [1][2] | No inhibition [1][2] | - | - | - | >200 µM (4000-fold less potent)[1][2][3] |
| ML-7 | MLCK | 300 nM[4] | 21 µM[4] | 42 µM[4] | - | - | 6 µM[5] |
| ML-9 | MLCK | 3.8 µM | 32 µM | 39 µM | - | - | - |
| Y-27632 | ROCK | >200-fold selective for ROCK over MLCK[6] | - | - | 220 nM[3] | 300 nM[3] | - |
This compound demonstrates high selectivity for MLCK, with an IC50 of 50 nM, and shows negligible inhibition of Protein Kinase A (PKA) and over 4000-fold lower potency against Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] In contrast, while ML-7 and ML-9 are also MLCK inhibitors, they exhibit off-target effects on PKA and Protein Kinase C (PKC) at higher concentrations.[4] Y-27632 is a selective inhibitor of Rho-associated kinase (ROCK), another kinase that can phosphorylate MLC20, and shows high selectivity for ROCK over MLCK.[6]
Essential Control Experiments for Specificity Validation
To confidently attribute observed effects to the inhibition of MLCK by peptide 18, a series of control experiments are indispensable.
1. Negative Control:
-
Vehicle Control: Always include a control group treated with the same solvent (e.g., sterile water or DMSO) used to dissolve the peptide inhibitor. This accounts for any effects of the solvent itself.
-
Scrambled Peptide Control: A crucial negative control is a peptide with the same amino acid composition as peptide 18 but in a randomized or "scrambled" sequence. This control should be biologically inactive and helps to ensure that the observed effects are due to the specific sequence of peptide 18 and not due to non-specific peptide effects.
2. Positive Control:
3. Orthogonal Approaches:
-
ROCK Inhibition: To differentiate between MLCK- and ROCK-mediated MLC phosphorylation, use a selective ROCK inhibitor like Y-27632. If the biological effect is still observed in the presence of Y-27632 but is blocked by peptide 18, it strongly suggests an MLCK-specific mechanism.
-
siRNA/shRNA Knockdown: The most definitive control is to use RNA interference to specifically reduce the expression of MLCK. If the phenotype observed with peptide 18 is mimicked by MLCK knockdown, it provides strong evidence for on-target activity.
Detailed Experimental Protocols
1. In Vitro Kinase Assay
This assay directly measures the ability of peptide 18 to inhibit MLCK activity.
-
Principle: Measures the transfer of radiolabeled phosphate from [γ-³²P]ATP to a synthetic MLCK substrate peptide in the presence and absence of the inhibitor.
-
Materials:
-
Purified recombinant MLCK
-
MLCK substrate peptide (e.g., KKRAARATSNVFA-NH2)
-
[γ-³²P]ATP
-
This compound and control peptides
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing kinase buffer, MLCK substrate peptide, and the desired concentration of this compound or control peptides.
-
Initiate the reaction by adding purified MLCK and [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
2. Western Blot Analysis of MLC Phosphorylation
This cell-based assay assesses the effect of peptide 18 on MLCK activity within a cellular context.
-
Principle: Measures the level of phosphorylated MLC20 (p-MLC) in cell lysates following treatment with agonists and inhibitors.
-
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
Agonist (e.g., thrombin, histamine)
-
This compound and control peptides
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total MLC20
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in culture plates and grow to confluence.
-
Pre-incubate cells with this compound, control peptides, or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an agonist for a short period (e.g., 5-15 minutes) to induce MLC phosphorylation.
-
Immediately lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-MLC and total MLC.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-MLC signal to the total MLC signal.
-
3. Endothelial Permeability Assay
This functional assay evaluates the effect of MLCK inhibition on endothelial barrier function.
-
Principle: Measures the passage of a tracer molecule (e.g., FITC-dextran) across a confluent monolayer of endothelial cells grown on a permeable support.
-
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts with a permeable membrane
-
Cell culture medium
-
Agonist (e.g., thrombin)
-
This compound and control peptides
-
FITC-dextran (or other fluorescent tracer)
-
Fluorescence plate reader
-
-
Protocol:
-
Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Pre-treat the cells with this compound, control peptides, or vehicle.
-
Add the agonist to the upper chamber of the Transwell.
-
Add FITC-dextran to the upper chamber.
-
Incubate for a defined period (e.g., 1-4 hours).
-
Measure the fluorescence intensity of the medium in the lower chamber using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber indicates increased permeability. Compare the fluorescence levels across different treatment groups.
-
By employing a combination of these control experiments and quantitative assays, researchers can confidently validate the specificity of this compound and generate robust, reproducible data. This rigorous approach is essential for accurately interpreting experimental results and advancing our understanding of MLCK's role in health and disease.
References
Unveiling the Selectivity of MLCK Inhibitor Peptide 18: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity profile of MLCK Inhibitor Peptide 18 against other widely used kinase inhibitors, supported by experimental data and detailed protocols to aid in the critical evaluation of this research tool.
Myosin Light Chain Kinase (MLCK) plays a pivotal role in cellular contractility and signaling, making it a significant target in various therapeutic areas. This compound is a well-established cell-permeable peptide used to probe the functions of MLCK. However, the utility and interpretation of data generated using any kinase inhibitor are critically dependent on its selectivity. This guide delves into the cross-reactivity of Peptide 18, offering a comparative analysis with other inhibitors to inform experimental design and data interpretation.
At a Glance: Selectivity of this compound
This compound is recognized for its high potency and selectivity for MLCK. It exhibits a 4000-fold greater selectivity for MLCK over Ca2+/calmodulin-dependent protein kinase II (CaM Kinase II) and does not inhibit Protein Kinase A (PKA) at concentrations where it effectively blocks MLCK.[1][2][3] The half-maximal inhibitory concentration (IC50) for MLCK is 50 nM.[1][2][3]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
To provide a clear perspective on the selectivity of this compound, this section compares its off-target profile with other commonly used kinase inhibitors, including the alternative MLCK inhibitors ML-7 and ML-9.
Table 1: Comparative Inhibitory Activity (Ki, µM)
| Inhibitor | MLCK (Ki, µM) | PKA (Ki, µM) | PKC (Ki, µM) |
| This compound | 0.05 (IC50) | >200 (No Inhibition) | Not Reported |
| ML-7 | 0.3 | 21 | 42 |
| ML-9 | 4 | 32 | 54 |
Data for ML-7 and ML-9 sourced from[4] and[5] respectively. Data for Peptide 18 is based on its high selectivity as reported in[1][2][3]. It's important to note that the Peptide 18 value is an IC50, while ML-7 and ML-9 values are Ki.
The data clearly indicates that while ML-7 and ML-9 are effective MLCK inhibitors, they also exhibit significant inhibition of PKA and PKC in the micromolar range. In contrast, this compound demonstrates substantially higher selectivity against PKA.
Signaling Pathway Context
To visualize the landscape in which these inhibitors operate, the following diagram illustrates a simplified MLCK signaling pathway.
References
A Comparative Guide to the In Vitro and In Vivo Effects of MLCK Inhibitor Peptide 18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of the Myosin Light Chain Kinase (MLCK) inhibitor, peptide 18. This highly selective, cell-permeable nonapeptide has garnered significant interest for its therapeutic potential in conditions characterized by endothelial barrier dysfunction and its role in cytoskeletal dynamics. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and experimental setups.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for MLCK inhibitor peptide 18, comparing its effects in both laboratory-based assays and living organisms.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Value | Kinase Assayed | Notes |
| IC₅₀ | 50 nM | Myosin Light Chain Kinase (MLCK) | Indicates high potency in inhibiting MLCK activity.[1][2][3][4] |
| Kᵢ | 52 nM | Myosin Light Chain Kinase (MLCK) | Competitive inhibition with respect to the peptide substrate.[1] |
| Selectivity | ~4000-fold | MLCK vs. CaM Kinase II | Demonstrates high specificity for MLCK over a closely related kinase.[2][4] |
| Effect on PKA | No significant inhibition | Protein Kinase A (PKA) | Further highlights the selectivity of peptide 18.[2][4] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Condition | Dosage | Observed Effects |
| Rat | Myocardial Ischemia-Reperfusion Injury | 2.5 mg/kg or 40 mg/kg (intravenous) | Suppressed vascular hyperpermeability and reduced edema.[5] |
| Mouse | T-cell activation-induced diarrhea | Not specified | Prevents increased intestinal epithelial paracellular permeability.[6][7] |
| Mouse | Mammary Cancer | Not specified | Increased apoptosis of cancer cells and retarded tumor growth.[8] |
| Mouse | Lipopolysaccharide-induced gut injury | Not specified | Prevented and reversed intestinal hyperpermeability.[9] |
| Mouse | Inflammatory Bowel Disease Models | Not specified | Protected against colon shortening and reduced colitis activity score.[9][10] |
Signaling Pathway and Mechanism of Action
MLCK plays a crucial role in the regulation of smooth muscle contraction and endothelial barrier function. Its primary mechanism involves the phosphorylation of the regulatory light chain of myosin II (MLC20), which in turn promotes the assembly of myosin filaments and actomyosin contraction. In the context of endothelial cells, this contraction of the perijunctional actomyosin ring can lead to the opening of tight junctions and increased paracellular permeability. This compound exerts its effects by competitively inhibiting the substrate binding to MLCK, thereby preventing the phosphorylation of MLC20 and the subsequent downstream events.
Caption: MLCK signaling pathway and the inhibitory action of Peptide 18.
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from studies characterizing the inhibitory activity of peptide 18 on MLCK.[4]
Objective: To determine the IC₅₀ of peptide 18 for MLCK.
Materials:
-
MLCK enzyme
-
Calmodulin (CaM)
-
Peptide 18 (various concentrations)
-
Synthetic MLCK substrate (e.g., KKRPQRATSNVFAM-NH2)
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM HEPES, 1 mM DTT, 1 mg/mL BSA, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl, pH 7.5
-
Phosphocellulose filter paper
-
75 mM phosphoric acid
-
95% ethanol
-
Scintillation counter
Procedure:
-
Prepare enzyme:CaM complexes by pre-incubating MLCK with CaM and CaCl₂ on ice.
-
Set up reaction tubes containing the assay buffer, synthetic substrate, and varying concentrations of peptide 18.
-
Initiate the reaction by adding the enzyme:CaM complex and [γ-³²P]ATP.
-
Incubate at 25°C for 20 minutes.
-
Spot aliquots of the reaction mixture onto phosphocellulose filter paper to stop the reaction.
-
Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash with 95% ethanol and dry the filters.
-
Determine the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of maximal enzyme activity for each peptide 18 concentration and determine the IC₅₀ value.
Caption: Workflow for the in vitro MLCK kinase inhibition assay.
In Vivo Intestinal Permeability Model
This protocol is a generalized representation based on studies investigating the effect of MLCK inhibition on intestinal barrier function.[6][7][9]
Objective: To assess the in vivo efficacy of peptide 18 in preventing or reversing intestinal hyperpermeability.
Materials:
-
Animal model (e.g., mice)
-
Inducing agent (e.g., lipopolysaccharide, anti-CD3 antibody)
-
This compound
-
Permeability tracer (e.g., FITC-dextran)
-
Blood collection supplies
-
Fluorometer
Procedure:
-
Acclimatize animals and divide them into control and treatment groups.
-
Administer peptide 18 to the treatment group via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Induce intestinal hyperpermeability in both groups using the chosen agent.
-
After a specific time, orally administer the permeability tracer (e.g., FITC-dextran) to all animals.
-
Collect blood samples at a designated time point after tracer administration.
-
Separate plasma from the blood samples.
-
Measure the fluorescence of the plasma using a fluorometer to quantify the amount of tracer that has passed from the gut into the bloodstream.
-
Compare the plasma fluorescence levels between the control and peptide 18-treated groups to determine the effect on intestinal permeability.
References
- 1. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Epithelial myosin light chain kinase–dependent barrier dysfunction mediates T cell activation–induced diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Epithelial myosin light chain kinase–dependent barrier dysfunction mediates T cell activation–induced diarrhea in vivo [jci.org]
- 8. Inhibiting Myosin Light Chain Kinase Induces Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antrum Mucosal Protein-18 Peptide Targets Tight Junctions to Protect and Heal Barrier Structure and Function in Models of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Measuring the Downstream Effects of Myosin Light Chain Kinase (MLCK) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in regulating cellular contractility and mechanics. As a calcium/calmodulin-dependent serine/threonine kinase, its primary role is the phosphorylation of the regulatory light chain of myosin II (RLC).[1][2] This action is a fundamental "on switch" for smooth muscle contraction and is integral to a variety of cellular processes in non-muscle cells, including cell migration, adhesion, cytokinesis, and the maintenance of endothelial barrier integrity.[1][3][4]
Given its central role, MLCK has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, vascular disorders, and cancer.[3][5] The development and characterization of MLCK inhibitors are therefore of great interest. This guide provides an objective comparison of common MLCK inhibitors, outlines key downstream effects of MLCK inhibition, and presents detailed experimental protocols to measure these outcomes.
Comparison of Common MLCK Inhibitors
The selection of an appropriate inhibitor is critical for accurately interpreting experimental results. Inhibitors vary in their potency, specificity, and mechanism of action. While several compounds are used to probe MLCK function, it is important to be aware of their potential off-target effects, particularly on other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[6][7]
| Inhibitor | Type / Mechanism | Target Isoform(s) | IC₅₀ / Kᵢ | Key Characteristics & Off-Targets |
| ML-7 | Naphthalene sulfonamide derivative; ATP-competitive[6][7] | Smooth muscle MLCK (smMLCK), Non-muscle MLCK (nmMLCK)[5] | Kᵢ: 300 nM[7][8] | Highly potent and cell-permeable. More than 30-fold more potent than ML-9.[5][] Can inhibit PKA (Kᵢ: 21 µM) and PKC (Kᵢ: 42 µM) at higher concentrations.[7] |
| ML-9 | Naphthalene sulfonamide derivative; ATP-competitive[6] | smMLCK, nmMLCK[5] | IC₅₀: 3.8 µM[] | A widely used, cell-permeable inhibitor but less potent than ML-7.[] Can inhibit PKA (Kᵢ: 32 µM) and PKC (Kᵢ: 54 µM).[6] |
| Wortmannin | Fungal metabolite | Primarily a PI3K inhibitor, but also inhibits MLCK at higher concentrations | - | Abolishes force in phasic smooth muscle, indicating MLCK inhibition.[10] Its primary use as a potent PI3K inhibitor complicates its specific use for studying MLCK. |
| MLCK Inhibitor Peptide 18 | Synthetic peptide | Selective for MLCK | - | Offers high selectivity for MLCK over other kinases.[11] |
| K-252a | Microbial Product | Broad-spectrum kinase inhibitor | - | Can inhibit MLCK among other kinases.[5] |
| Quercetin | Naturally Occurring Flavonoid | - | - | Has been shown to inhibit myosin phosphorylation in vitro, potentially through direct MLCK inhibition.[5] |
Key Downstream Effects of MLCK Inhibition
Inhibiting MLCK activity triggers a cascade of measurable downstream effects, reflecting the enzyme's diverse physiological roles.
| Downstream Effect | Biological Consequence | Model System / Cell Type | Common Inhibitors Used | Observed Outcome |
| Decreased RLC Phosphorylation | Primary biochemical effect; leads to reduced actomyosin ATPase activity[12] | Smooth muscle cells, endothelial cells, cancer cell lines[13][14] | ML-7, ML-9 | A quantifiable reduction in the levels of phosphorylated RLC at Serine 19.[13][15] |
| Inhibition of Smooth Muscle Contraction | Leads to vasodilation and muscle relaxation[2][16] | Isolated tissue strips (e.g., aorta, bladder, ureter)[10][17] | ML-7, Wortmannin | Dose-dependent reduction or abolishment of force generation in response to contractile stimuli.[10] |
| Increased Endothelial/Epithelial Permeability | Compromised barrier function due to disruption of tight junctions[3] | Endothelial or epithelial cell monolayers (e.g., Caco-2) | ML-7 | Decrease in Transepithelial Electrical Resistance (TEER) and increased flux of macromolecules across the cell barrier. |
| Impaired Cell Migration & Spreading | Disruption of cytoskeletal dynamics required for cell motility[1] | Fibroblasts, cancer cells, eosinophils[1] | ML-7, ML-9 | Reduced wound closure in scratch assays; decreased cell movement in transwell migration assays. |
| Defects in Cytokinesis | Failure of cell division, leading to multinucleated cells[1][13] | Cultured cancer cells (e.g., HeLa) | ML-7, siRNA knockdown | Increased incidence of multinucleation and cytokinesis failure observed via microscopy.[13][18] |
| Blocked Synaptic Vesicle Mobilization | Impaired neurotransmitter release | Synaptic terminals | ML-9 | Inhibition of the release of fluorescent dyes (e.g., FM1-43) that label recycling synaptic vesicles.[6] |
Visualizing MLCK Pathways and Experimental Design
Signaling Pathways and Regulatory Networks
MLCK is a convergence point for multiple signaling pathways. Its activity is primarily regulated by intracellular calcium levels but is also modulated by other kinases, creating a complex regulatory network that fine-tunes cellular contractility.
Caption: The MLCK signaling cascade and its regulation.
Experimental Workflow for Measuring MLCK Inhibition
A systematic workflow is essential for reliably measuring the downstream effects of MLCK inhibition. The process involves treating the biological sample, preparing lysates or tissues for analysis, and quantifying specific endpoints like protein phosphorylation or physiological function.
Caption: General workflow for assessing MLCK inhibitor efficacy.
Detailed Experimental Protocols
Protocol 1: In Vitro MLCK Kinase Assay (Radioactive)
This assay directly measures the phosphotransferase activity of purified MLCK.
Materials:
-
Purified MLCK enzyme
-
Purified substrate: Myosin Regulatory Light Chain (RLC) or a synthetic peptide substrate
-
Kinase Assay Buffer: 10mM HEPES (pH 7.6), 125mM NaCl, 5mM MgCl₂, 1mM CaCl₂, 4µM Calmodulin.[19]
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
ATP solution (non-radioactive)
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture in the Kinase Assay Buffer containing the desired concentration of RLC substrate and the MLCK inhibitor to be tested (or vehicle control).
-
Pre-incubate the mixture at 25-30°C for 5 minutes.
-
Initiate the reaction by adding a mix of non-radioactive ATP and [γ-³²P]ATP to a final concentration of ~0.2 mM.[19]
-
At specific time points (e.g., 0, 2, 5, 10 minutes), pipette an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Immediately quench the reaction by dropping the P81 paper into a beaker of 0.75% phosphoric acid.
-
Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone.
-
Air-dry the papers, place them in scintillation vials with scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of MLCK (in µmol of phosphate transferred per minute per mg of enzyme) and compare the activity in the presence and absence of the inhibitor.[19]
Protocol 2: Western Blot for Phospho-RLC (pRLC)
This is the most common method to assess MLCK activity within a cellular context.
Materials:
-
Cells or tissues treated with MLCK inhibitors.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) and Mouse anti-Myosin Light Chain 2 (total RLC).
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer. For tissues, homogenize in Lysis Buffer.
-
Clarify lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pRLC (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST, then apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize, strip the membrane and re-probe with an antibody for total RLC, or run a parallel blot.
-
Quantify band intensities using densitometry software. The result is expressed as the ratio of pRLC to total RLC.
Protocol 3: Smooth Muscle Contraction Assay
This protocol measures the physiological output of MLCK activity in an intact tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, bladder strips).
-
Organ bath system with force-displacement transducers.
-
Physiological Salt Solution (PSS), aerated with 95% O₂ / 5% CO₂.
-
Contractile agonist (e.g., Phenylephrine, Carbachol, high-K⁺ solution).[17]
-
MLCK inhibitor and vehicle.
-
Data acquisition system.
Procedure:
-
Dissect smooth muscle strips or rings and mount them in the organ baths containing aerated PSS at 37°C.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes, washing with fresh PSS every 15-20 minutes.
-
Obtain a reference contraction by stimulating the tissue with a high concentration of an agonist (e.g., 60 mM KCl).
-
Wash the tissue until force returns to baseline.
-
Pre-incubate the tissue with the desired concentration of the MLCK inhibitor (or vehicle) for a set period (e.g., 30 minutes).
-
Induce contraction again using the chosen agonist.
-
Record the isometric force generated by the tissue.
-
Analyze the data by comparing the force of contraction in the presence of the inhibitor to the control (vehicle) contraction. Data is often expressed as a percentage of the reference contraction.
References
- 1. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Myosin Light Chain Kinase → Term [lifestyle.sustainability-directory.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. sumoprotease.com [sumoprotease.com]
- 10. The effect of inhibition of myosin light chain kinase by Wortmannin on intracellular [Ca2+], electrical activity and force in phasic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myosin Light Chain Kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 12. promega.com [promega.com]
- 13. molbiolcell.org [molbiolcell.org]
- 14. ahajournals.org [ahajournals.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Myosin light chain kinase-driven myosin II turnover regulates actin cortex contractility during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Inhibitors of Myosin Light Chain Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative inhibitors for Myosin Light Chain Kinase (MLCK), a key enzyme in smooth muscle contraction and other cellular processes.[1][2][3] Dysregulation of MLCK activity is implicated in various pathological conditions, making it a significant target for drug development.[1][3] This document outlines the performance of several alternative inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
Comparison of MLCK Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 or Ki) of various alternative and classical inhibitors against MLCK. Where available, data on their selectivity against other common kinases are also included to provide a broader understanding of their potential off-target effects.
| Inhibitor | Type | MLCK IC50/Ki | Other Kinases Inhibited (IC50/Ki) | Source(s) |
| ML-7 | Naphthalene Sulfonamide Derivative | 300 nM (IC50) / 0.3 µM (Ki)[1][4][5] | PKA (21 µM), PKC (42 µM)[5][6] | [1][4][5][6] |
| ML-9 | Naphthalene Sulfonamide Derivative | 3.8 µM (IC50)[1] | Less potent than ML-7[1] | [1] |
| Wortmannin | Fungal Metabolite (Irreversible) | ~0.2-0.3 µM[5][7] | PI3K (~5 nM), DNA-PK (16 nM), mTOR, MAPK (at high concentrations)[5][7][8] | [5][7][8] |
| Piceatannol | Natural Stilbene | 12 µM (IC50) | Syk, PKA (3 µM), PKC (8 µM), PI3K[9] | [9] |
| K-252a | Microbial Alkaloid | 20 nM (Ki) | PKC (32.9 nM), Trk family (e.g., gp140trk, IC50 = 3 nM), Phosphorylase Kinase (IC50 = 1.7 nM)[1][4] | [1][4] |
| KT5926 | K-252a Derivative | More selective than K-252a[1] | Data not widely available | [1] |
| Quercetin | Natural Flavonoid | Inhibition of myosin phosphorylation demonstrated[1] | Broad-spectrum kinase inhibitor | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of MLCK inhibition, it is crucial to visualize its role in cellular signaling. The following diagrams illustrate the canonical MLCK signaling pathway and a general workflow for screening and characterizing novel MLCK inhibitors.
Caption: Myosin Light Chain Kinase (MLCK) Signaling Pathway.
Caption: Workflow for MLCK Inhibitor Screening and Characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Protocol 1: In Vitro MLCK Kinase Activity Assay (Non-Radiometric)
This protocol is adapted from bioluminescent ADP detection methodologies and is suitable for determining the IC50 values of potential inhibitors.
Materials:
-
Recombinant human MLCK enzyme
-
Recombinant calmodulin
-
Myosin Light Chain (MLC) substrate (e.g., recombinant MLC2v or a synthetic peptide)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 2 mM DTT, 0.01% Tween 20)
-
ATP solution
-
Test inhibitor compounds at various concentrations
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Prepare Master Mix: Prepare a master solution containing recombinant MLCK and calmodulin in the kinase reaction buffer.
-
Prepare Substrate/ATP Mix: Prepare a solution containing the MLC substrate and ATP in the kinase reaction buffer. The final ATP concentration should be at or near its Km for MLCK for competitive inhibitor studies.
-
Inhibitor Plating: Add 1 µL of test inhibitor at various concentrations (in DMSO) or DMSO vehicle control to the wells of the microplate.
-
Add Enzyme: Add 2 µL of the MLCK/calmodulin master mix to each well and briefly mix.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature (or 25-30°C) for 60 minutes.
-
Measure ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Myosin Light Chain Phosphorylation Assay (Immunofluorescence)
This protocol allows for the quantification of MLC phosphorylation within intact cells upon inhibitor treatment.
Materials:
-
Adherent cells (e.g., smooth muscle cells, HeLa, or MCF-10A)
-
Cell culture medium and supplements
-
Glass coverslips or 96-well imaging plates
-
Stimulant (e.g., Calyculin A, Thrombin, or serum)
-
Test inhibitor compounds
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19)
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI
-
Fluorescence microscope with automated imaging capabilities
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or into a 96-well imaging plate and allow them to adhere and grow to the desired confluency (typically 24-48 hours).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Add a stimulant (e.g., 5 nM Calyculin A for 3-5 minutes) to induce MLC phosphorylation in the presence of the inhibitor.
-
Fixation: Immediately after stimulation, remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-phospho-MLC antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Imaging: Wash three times with PBS and mount the coverslips onto slides or image the plate directly using a high-content imaging system or fluorescence microscope.
-
Image Analysis:
-
Use automated image analysis software to identify individual cells based on the DAPI nuclear stain.
-
Quantify the mean fluorescence intensity of the phospho-MLC signal in the cytoplasm of each cell.
-
Normalize the phospho-MLC signal to a control channel if desired (e.g., total MLC or a housekeeping protein).
-
-
Data Analysis: Calculate the average phospho-MLC intensity for each treatment condition. Determine the inhibitory effect relative to the stimulated control and calculate the cellular IC50 value.
References
- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K252a is a potent and selective inhibitor of phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-252a and staurosporine selectively block autophosphorylation of neurotrophin receptors and neurotrophin-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. Wortmannin as a unique probe for an intracellular signalling protein, phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoinositide 3-kinase is a novel target of piceatannol for inhibiting PDGF-BB-induced proliferation and migration in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K 252a | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
Confirming Target Engagement of MLCK Inhibitor Peptide 18 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of MLCK inhibitor peptide 18, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). We will explore direct and indirect methods, compare peptide 18 to other common MLCK inhibitors, and provide detailed experimental protocols for key assays.
Introduction to MLCK and its Inhibition
Myosin Light Chain Kinase (MLCK) is a crucial enzyme that regulates smooth muscle contraction and plays a significant role in various cellular processes, including cell migration, endothelial permeability, and cytokinesis. It primarily functions by phosphorylating the regulatory light chain of myosin II (MLC2), an event that triggers a cascade leading to cellular contraction. Given its central role in these physiological and pathological processes, MLCK has emerged as a key target for therapeutic intervention in diseases such as asthma, inflammatory bowel disease, and cancer.
This compound is a cell-permeable peptide that demonstrates high potency and selectivity for MLCK, with a reported IC50 of 50 nM.[1][2] It exhibits over 4000-fold selectivity for MLCK over other calmodulin-dependent kinases like CaMKII.[1] While in vitro studies have established its inhibitory activity, confirming its direct engagement with MLCK within the complex cellular environment is paramount for validating its mechanism of action and for the development of novel therapeutics.
Comparison of MLCK Inhibitors
A variety of small molecule and peptide-based inhibitors have been developed to target MLCK. Below is a comparison of this compound with other commonly used inhibitors.
| Inhibitor | Type | In Vitro Potency (IC50/Ki) | Selectivity | Cell Permeability |
| Peptide 18 | Peptide | IC50: 50 nM[1][2] | High (4000-fold over CaMKII)[1] | Yes[1][2] |
| ML-7 | Small Molecule | Ki: 300 nM[3] | Moderate (also inhibits PKA and PKC at higher concentrations)[3] | Yes[3] |
| ML-9 | Small Molecule | Ki: 3.8 µM[4] | Low (inhibits PKA and PKC)[4] | Yes[4] |
| Wortmannin | Fungal Metabolite | Non-selective | Low (potent PI3K inhibitor) | Yes |
Confirming Target Engagement in Cells
Demonstrating that a compound interacts with its intended target within a living cell is a critical step in drug discovery. This can be achieved through both indirect and direct methods.
Indirect Methods: Assessing Downstream Effects
The most common approach to infer target engagement is to measure the downstream consequences of MLCK inhibition.
-
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC): This is the most direct downstream readout of MLCK activity. A reduction in the levels of phosphorylated MLC upon treatment with an inhibitor provides strong evidence of target engagement.
-
Cellular Phenotypic Assays: Observing changes in cellular processes known to be regulated by MLCK, such as cell contraction, migration, or barrier function, can also indicate target engagement. For example, this compound has been shown to restore barrier function in in vitro models of intestinal disease.[1]
Direct Methods: Visualizing and Quantifying the Interaction
While indirect methods are informative, direct methods provide more definitive evidence of target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, one can assess the amount of soluble target protein remaining. An increase in the melting temperature of MLCK in the presence of peptide 18 would be a direct confirmation of their interaction.
-
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: FRET biosensors can be engineered to report on the conformational changes that occur upon ligand binding or on the kinase activity itself. A FRET-based MLCK biosensor could be designed to show a change in FRET efficiency upon the binding of peptide 18, providing real-time evidence of target engagement in living cells.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This protocol describes how to assess the phosphorylation status of MLC in cells treated with an MLCK inhibitor.
Materials:
-
Cell culture reagents
-
MLCK inhibitor (e.g., peptide 18, ML-7)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2, and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the MLCK inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against p-MLC, total MLC, and a loading control overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[6]
-
-
Data Analysis: Quantify the band intensities for p-MLC, total MLC, and the loading control. Normalize the p-MLC signal to the total MLC and the loading control to determine the relative change in MLC phosphorylation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for performing a CETSA experiment to confirm the direct binding of peptide 18 to MLCK.
Materials:
-
Cell culture reagents
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: anti-MLCK
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound for a specified time.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble MLCK by Western blotting as described in Protocol 1, using an anti-MLCK antibody.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble MLCK as a function of temperature for both vehicle- and peptide 18-treated samples. A shift in the melting curve to a higher temperature in the presence of peptide 18 indicates target engagement.
Visualizing Signaling Pathways and Workflows
MLCK Signaling Pathway
Caption: MLCK signaling pathway and inhibition by Peptide 18.
Western Blot Workflow for p-MLC
References
- 1. apexbt.com [apexbt.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 7. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of MLCK Inhibitor Peptide 18
Researchers and laboratory personnel handling MLCK inhibitor peptide 18 are responsible for its safe disposal to protect both themselves and the environment. Adherence to proper waste management protocols is not only a regulatory requirement but also a cornerstone of a responsible research ecosystem. This guide provides essential, step-by-step instructions for the appropriate disposal of this compound, ensuring safety and compliance.
Pre-Disposal Considerations and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] Although many synthetic peptides are considered non-hazardous, it is best practice to handle them with care as their toxicological properties may not be fully investigated.[2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling the lyophilized powder |
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether in solid (lyophilized) form or in solution, involves a multi-step process to ensure that the compound is handled and discarded safely.
Step 1: Segregation of Waste
All materials contaminated with this compound, including unused peptide, solutions, and contaminated labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.[4] This is a critical step in preventing the accidental release of research chemicals into the environment.
Step 2: Inactivation (Optional but Recommended)
While not always mandatory, inactivating the peptide before disposal is a good laboratory practice. This can be achieved by treating the peptide solution with a strong oxidizing agent, such as a freshly prepared 10% bleach solution, for a minimum of 30 minutes. For the lyophilized powder, it should first be dissolved in a suitable solvent before inactivation.[5]
Step 3: Collection and Labeling of Waste
-
Solid Waste:
-
Place all contaminated solid materials, including empty vials (with labels removed), used PPE, and any absorbent material used for spills, into a designated, leak-proof hazardous waste container.[4][6]
-
The container should be clearly labeled as "Hazardous Chemical Waste" and should include the name of the chemical (this compound).
-
-
Liquid Waste:
-
Collect all aqueous solutions containing the peptide in a dedicated, sealed, and compatible waste container, preferably made of plastic.[7] Do not mix with other chemical waste streams unless compatibility has been verified.[8]
-
The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name, and an approximate concentration.
-
Step 4: Storage of Waste
Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be away from general lab traffic and clearly marked. Ensure containers are kept closed except when adding waste.[6][7]
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EH&S) office to arrange for the pickup and final disposal of the hazardous waste.[7] EH&S professionals are trained in the proper handling and disposal of chemical waste in accordance with federal, state, and local regulations.
Experimental Protocol: Spill Cleanup
In the event of a spill of this compound powder or solution, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Wear Appropriate PPE: Don the required PPE as listed in the table above.
-
Contain the Spill:
-
For a solid spill , gently cover the powder with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[3]
-
For a liquid spill , absorb the solution with an inert absorbent material.
-
-
Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable detergent and water.[2][3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. Myosin Light Chain Kinase Inhibitor Peptide 18 - Calbiochem MSDS - 475981 - Merck [merckmillipore.com]
- 2. abcepta.com [abcepta.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. acewaste.com.au [acewaste.com.au]
- 5. lifetein.com [lifetein.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for MLCK Inhibitor Peptide 18
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling MLCK inhibitor peptide 18, a selective, cell-permeable inhibitor of myosin light chain kinase (MLCK). Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is necessary. The following personal protective equipment should be utilized to prevent skin and eye contact, as well as inhalation.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Laboratory coat | |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Handling:
-
Avoid creating dust when handling the lyophilized solid.
-
Use in a chemical fume hood to minimize inhalation exposure.
-
Wash hands thoroughly after handling.
Storage:
-
The product is hygroscopic; keep the container tightly sealed.
-
Following reconstitution, it is recommended to aliquot and freeze solutions at -20°C. Stock solutions are reported to be stable for up to 6 months under these conditions.
Physicochemical and Safety Data
| Property | Value |
| Molecular Formula | C₆₀H₁₀₅N₂₃O₁₁[3][4] |
| Molecular Weight | 1324.62 g/mol [4] |
| Appearance | Lyophilized solid |
| Solubility | Water: 1 mg/mL, DMSO: 5 mg/mL |
| IC₅₀ | 50 nM for MLCK[3][5][6][7] |
| Storage Class | 11 - Combustible Solids |
| WGK (Water Hazard Class) | WGK 1 |
Disposal Plan
Unused this compound and any contaminated materials should be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Protocol: In Vitro Kinase Assay
To assess the inhibitory activity of this compound, a standard in vitro kinase assay can be performed. The following is a detailed methodology.[4][5][7]
Materials:
-
This compound
-
MLCK enzyme
-
CaM (Calmodulin)
-
[γ-³²P]ATP
-
Assay Buffer (50 mM HEPES, 1 mM DTT, 1 mg/mL BSA, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl, pH 7.5)[4][5]
-
Phosphocellulose filter paper
-
75 mM Phosphoric acid solution
-
95% Ethanol
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the enzyme:CaM complex by pre-incubating the MLCK enzyme with CaM and CaCl₂ on ice.[4][5]
-
In a final volume of 50 μL, combine the assay buffer, the synthetic substrate peptide (20 μM), and varying concentrations of the this compound.[4][5]
-
Initiate the reaction by adding the enzyme:CaM complex.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.[4][5][7]
-
Wash the filter papers with 75 mM phosphoric acid solution, followed by a wash with 95% ethanol.[4][5][7]
-
Dry the filter papers and place them in vials with scintillation cocktail.[4][5][7]
-
Quantify the incorporated radioactivity using a liquid scintillation counter.[4][5][7]
-
Calculate the percent inhibition at each concentration of the inhibitor relative to a control with no inhibitor.
-
Determine the IC₅₀ value by performing a linear regression analysis of the inhibition data.[4][5]
Visualizing Laboratory Workflows
Clear and logical diagrams of experimental workflows are essential for reproducibility and training. Below are diagrams representing the handling and experimental procedures for this compound.
Caption: A logical workflow for the safe handling and preparation of this compound stock solutions.
Caption: A step-by-step experimental workflow for determining the IC50 of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
